4-sec-butoxymethyl-pyridine
Description
Structure
3D Structure
Properties
CAS No. |
104338-30-9 |
|---|---|
Molecular Formula |
C10H15NO |
Molecular Weight |
165.23 g/mol |
IUPAC Name |
4-(butan-2-yloxymethyl)pyridine |
InChI |
InChI=1S/C10H15NO/c1-3-9(2)12-8-10-4-6-11-7-5-10/h4-7,9H,3,8H2,1-2H3 |
InChI Key |
SVGUUCYGQIGHSY-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)OCC1=CC=NC=C1 |
Synonyms |
4-sec-butoxymethyl-pyridine |
Origin of Product |
United States |
Foundational & Exploratory
Thermodynamic stability of 4-sec-butoxymethyl-pyridine in solution
An In-Depth Technical Guide to the Thermodynamic Stability of 4-sec-butoxymethyl-pyridine in Solution
Abstract
The pyridine moiety is a cornerstone in modern drug development, integral to the structure of numerous pharmaceuticals.[1] Consequently, a profound understanding of the physicochemical stability of substituted pyridines is paramount for ensuring drug efficacy, safety, and shelf-life. This technical guide provides a comprehensive analysis of the thermodynamic stability of 4-sec-butoxymethyl-pyridine, a representative 4-substituted pyridine ether. We will explore the intrinsic molecular features governing its stability, delineate the primary environmental factors that influence its degradation in solution, and propose key degradation pathways. Furthermore, this guide furnishes detailed, field-proven experimental protocols for conducting robust stability assessments, complete with validated analytical methodologies and data interpretation frameworks. This document is intended for researchers, scientists, and drug development professionals engaged in the characterization and formulation of pyridine-containing active pharmaceutical ingredients (APIs).
Introduction: The Significance of Pyridine Stability in Drug Development
The pyridine ring is a privileged scaffold in medicinal chemistry, prized for its ability to engage in hydrogen bonding, its metabolic stability, and its capacity to enhance the pharmacokinetic and pharmacodynamic profiles of drug molecules.[1] The stability of a drug substance, such as 4-sec-butoxymethyl-pyridine, is a critical quality attribute that directly impacts its safety and efficacy. Degradation of the API can lead to a loss of potency, the formation of potentially toxic impurities, and alterations in bioavailability. Therefore, a thorough investigation into the thermodynamic stability of the molecule under various stress conditions is a non-negotiable aspect of the drug development lifecycle. This guide establishes a foundational understanding of the stability profile of 4-sec-butoxymethyl-pyridine, focusing on the causative links between its structure and its degradation behavior in solution.
Molecular Profile and Intrinsic Stability Factors
The structure of 4-sec-butoxymethyl-pyridine consists of a pyridine ring substituted at the C4 position with a sec-butoxymethyl group. The thermodynamic stability of this molecule is governed by the interplay of several structural features:
-
The Pyridine Ring: The aromatic pyridine ring possesses significant resonance energy (117 kJ/mol), contributing to its overall stability.[2] However, the electronegative nitrogen atom creates a dipole moment and renders the ring electron-deficient, particularly at the 2, 4, and 6 positions, making it susceptible to nucleophilic attack under certain conditions.[2]
-
The Pyridine Nitrogen: The lone pair of electrons on the nitrogen atom is not part of the aromatic π-system, making the nitrogen atom basic (pKa of the conjugate acid is ~5.25) and a primary site for protonation in acidic solutions.[2][3] This protonation can significantly alter the molecule's electronic properties and reactivity.
-
The Ether Linkage (-CH₂-O-): The ether bond is generally stable but can be susceptible to cleavage under strong acidic conditions via protonation of the oxygen atom, followed by nucleophilic attack.
-
The sec-Butyl Group: This bulky, non-polar alkyl group may offer some steric hindrance, potentially shielding the ether linkage from attack. Its primary influence is on the molecule's solubility and lipophilicity.
Key Factors Influencing Stability in Solution
The degradation of 4-sec-butoxymethyl-pyridine in solution is not solely dependent on its intrinsic properties but is heavily influenced by its environment. A systematic evaluation of these factors is essential for predicting and controlling its stability.
Effect of pH
The pH of the solution is arguably the most critical factor governing the stability of this molecule. The basicity of the pyridine nitrogen means that the molecule will exist in its protonated (pyridinium) form at pH values below its pKa.
-
Acidic Conditions (pH < 4): In strongly acidic media, two primary degradation pathways are plausible. First, the protonated ether oxygen is susceptible to nucleophilic attack, leading to cleavage of the C-O bond. Second, the protonated pyridinium form activates the ring, though it is generally resistant to further electrophilic attack. The dominant degradation route is likely acid-catalyzed hydrolysis of the ether linkage.
-
Neutral Conditions (pH 4-8): In this range, the molecule is expected to exhibit its maximum stability.[4] The concentration of both H⁺ and OH⁻ ions is low, minimizing the rates of both acid- and base-catalyzed hydrolysis.
-
Alkaline Conditions (pH > 8): While ether linkages are generally stable to base, the pyridine ring itself can be susceptible to hydroxide attack, particularly if the ring is activated by quaternization.[5] However, for a simple substituted pyridine, significant degradation under mild alkaline conditions is less likely compared to acidic conditions.
Solvent Effects
The choice of solvent can influence stability by solvating the molecule and any transition states or intermediates involved in degradation.
-
Polar Protic Solvents (e.g., water, methanol): These solvents can participate directly in degradation reactions (solvolysis) and can stabilize charged intermediates, potentially accelerating hydrolysis.
-
Polar Aprotic Solvents (e.g., DMSO, acetonitrile): These solvents are less likely to participate directly in chemical degradation but can influence reaction rates based on their polarity.
Temperature
Temperature has a profound impact on reaction kinetics. The rate of chemical degradation typically increases with temperature, a relationship described by the Arrhenius equation. Thermal stress testing is used to accelerate degradation, allowing for the rapid identification of likely degradation products and the determination of degradation kinetics. Thermogravimetric Analysis (TGA) can be used to assess the thermal stability of the neat compound, providing a baseline for its decomposition temperature.[6]
Oxidative and Photolytic Stress
-
Oxidation: The pyridine nitrogen can be oxidized to form an N-oxide, a common metabolic and chemical transformation.[2] The benzylic-like carbon of the -CH₂-O- group is also a potential site for oxidative attack. Common laboratory oxidizing agents like hydrogen peroxide are used to simulate oxidative stress.
-
Photostability: Exposure to ultraviolet (UV) or visible light can induce photochemical degradation.[7] Pyridine absorbs in the UV region, and this energy can be sufficient to break chemical bonds, leading to the formation of radical species and subsequent degradation products.[2]
Proposed Degradation Pathways
Based on the chemical principles of pyridine and ether functionalities, two primary degradation pathways are proposed for 4-sec-butoxymethyl-pyridine in solution.
-
Pathway A: Acid-Catalyzed Hydrolysis: This is the most probable degradation route in acidic aqueous solutions. The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack by water to cleave the C-O bond, yielding 4-(hydroxymethyl)pyridine and sec-butanol.
-
Pathway B: N-Oxidation: This pathway involves the oxidation of the basic nitrogen atom of the pyridine ring to form 4-sec-butoxymethyl-pyridine N-oxide. This is a common reaction for tertiary amines and N-heterocycles.[2]
Caption: Proposed primary degradation pathways for 4-sec-butoxymethyl-pyridine.
Experimental Design for Stability Assessment
A well-designed stability study is crucial for identifying degradants and determining degradation kinetics. Forced degradation (or stress testing) is a cornerstone of this process.
Forced Degradation Study Protocol
The objective of a forced degradation study is to intentionally degrade the sample to an extent (typically 5-20%) that allows for the reliable detection and characterization of degradation products.
Table 1: Recommended Conditions for Forced Degradation Study
| Stress Condition | Reagent/Condition | Temperature | Duration | Rationale |
| Acid Hydrolysis | 0.1 M HCl | 60 °C | 24 - 72 h | To evaluate susceptibility to acid-catalyzed degradation. |
| Base Hydrolysis | 0.1 M NaOH | 60 °C | 24 - 72 h | To assess stability in alkaline environments. |
| Oxidation | 3% H₂O₂ | Room Temp. | 24 h | To identify potential products of oxidation. |
| Thermal | 80 °C (in solution) | 72 h | To assess the impact of heat on the molecule's stability. | |
| Photolytic | ICH Q1B compliant chamber | Room Temp. | Per ICH Q1B | To determine light sensitivity and potential photodegradation. |
Step-by-Step Methodology:
-
Stock Solution Preparation: Prepare a stock solution of 4-sec-butoxymethyl-pyridine in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of ~1 mg/mL.
-
Sample Preparation: For each stress condition, dilute the stock solution with the respective stressor (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂) to a final concentration of ~0.1 mg/mL.
-
Control Sample: Prepare a control sample by diluting the stock solution with the analysis solvent (e.g., 50:50 acetonitrile:water) and keep it protected from stress conditions (e.g., at 4 °C in the dark).
-
Incubation: Place the stressed samples under the conditions specified in Table 1.
-
Time-Point Sampling: Withdraw aliquots at predetermined time points (e.g., 0, 2, 8, 24, 48, 72 hours).
-
Neutralization: Immediately neutralize the acid and base-stressed samples to halt the degradation reaction before analysis. For example, an aliquot from the HCl sample should be neutralized with an equimolar amount of NaOH.
-
Analysis: Analyze all samples, including the control and a time-zero sample, using a validated stability-indicating analytical method.
Stability-Indicating Analytical Method
A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the active ingredient due to degradation and can separate the parent compound from its degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is the workhorse for this application.
Table 2: Example HPLC Method Parameters
| Parameter | Specification | Rationale |
| Column | C18, 250 x 4.6 mm, 5 µm | Provides good retention and separation for moderately polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidified mobile phase for good peak shape of the basic pyridine. |
| Mobile Phase B | Acetonitrile | Common organic modifier for reversed-phase chromatography. |
| Gradient | 10% B to 90% B over 20 min | Ensures elution of both polar degradants and the less polar parent drug. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Ensures reproducible retention times. |
| Injection Volume | 10 µL | Standard volume for good sensitivity. |
| Detection | UV at 254 nm | Pyridine rings typically have strong absorbance in this UV region.[2] |
| Internal Standard | Pyridine-2,6-d2 | A deuterated standard is ideal as it mimics the analyte's behavior.[8] |
Method Validation: The chosen analytical method must be validated according to ICH Q2(R1) guidelines, demonstrating specificity, linearity, accuracy, precision, and robustness. The ability of the method to separate the parent peak from all degradation product peaks is paramount (specificity).
Caption: Workflow for a comprehensive forced degradation study.
Conclusion
The thermodynamic stability of 4-sec-butoxymethyl-pyridine in solution is a multifaceted property dictated by its inherent molecular structure and the surrounding environmental conditions. The primary liability of the molecule is the ether linkage, which is susceptible to acid-catalyzed hydrolysis, representing the most probable degradation pathway under acidic conditions. The pyridine nitrogen is a site for protonation and potential N-oxidation. The molecule is expected to be most stable in the neutral pH range.
A rigorous evaluation using a systematic forced degradation protocol coupled with a validated, stability-indicating HPLC method is essential to fully characterize its stability profile. The insights gained from such studies are fundamental to the development of a stable, safe, and effective pharmaceutical product, enabling rational formulation design, the establishment of appropriate storage conditions, and the definition of a justifiable shelf-life.
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A Comprehensive Technical Guide to the Solubility Profile of 4-sec-butoxymethyl-pyridine in Organic Solvents
Abstract
Introduction: The Critical Role of Solubility in Drug Development
The journey of a drug candidate from discovery to a viable therapeutic agent is fraught with challenges, with poor aqueous and organic solvent solubility being a primary hurdle. Solubility dictates the dissolution rate of a drug, which in turn significantly influences its absorption and, ultimately, its bioavailability. For formulation scientists, a thorough understanding of a compound's solubility profile across a spectrum of solvents is paramount for developing effective and stable dosage forms, be it for oral, parenteral, or topical administration.
4-sec-butoxymethyl-pyridine, a derivative of pyridine, presents a unique combination of a polar heterocyclic core and non-polar aliphatic and ether functionalities. This structural duality suggests a nuanced solubility behavior that warrants a detailed investigation. This guide will first delve into the theoretical underpinnings of solubility, followed by a predictive analysis of 4-sec-butoxymethyl-pyridine's likely behavior in various organic solvents. The core of this document is a detailed, field-proven experimental protocol for the precise determination of its solubility, ensuring data integrity and reproducibility.
Theoretical Framework: The Science of Dissolution
The adage "like dissolves like" serves as a fundamental, albeit simplified, principle in predicting solubility.[1][2] This concept is rooted in the intermolecular forces between solute and solvent molecules. For a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of solute-solvent interactions.[3] The thermodynamics of this process, governed by the Gibbs free energy change (ΔG = ΔH - TΔS), ultimately determines the extent of solubility.[4][5]
Several key factors influence the solubility of a compound like 4-sec-butoxymethyl-pyridine:
-
Polarity: The pyridine ring, with its electronegative nitrogen atom, imparts a degree of polarity to the molecule.[6] This suggests potential solubility in polar solvents.
-
Hydrogen Bonding: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor. Solvents capable of hydrogen bonding (protic solvents) are therefore likely to exhibit some degree of interaction with the molecule.
-
Van der Waals Forces: The sec-butyl and methoxy groups are predominantly non-polar and will interact primarily through van der Waals forces. This suggests solubility in non-polar organic solvents.
-
Molecular Size and Shape: The overall size and branching of the molecule can affect how well it packs into a solvent lattice, influencing solubility.
A more quantitative prediction of solubility can be achieved using Hansen Solubility Parameters (HSP) . HSP dissects the total cohesive energy of a substance into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH).[7][8] The principle is that substances with similar HSP values are more likely to be miscible. While experimentally determined HSP values for 4-sec-butoxymethyl-pyridine are unavailable, they can be estimated using group contribution methods.
Predicted Solubility Profile of 4-sec-butoxymethyl-pyridine
Based on its chemical structure, we can anticipate the following solubility trends for 4-sec-butoxymethyl-pyridine:
-
High Solubility: In solvents of intermediate polarity that can accommodate both the polar pyridine head and the non-polar tail. Examples include:
-
Alcohols (e.g., Ethanol, Isopropanol): These solvents are polar and capable of hydrogen bonding, but also have a non-polar alkyl chain.
-
Ketones (e.g., Acetone, Methyl Ethyl Ketone): These are polar aprotic solvents that can engage in dipole-dipole interactions.
-
Ethers (e.g., Tetrahydrofuran, Diethyl Ether): The ether linkage in the solute may find compatibility with ether solvents. Pyridine itself is highly soluble in ether.[6]
-
-
Moderate Solubility: In non-polar solvents, where the aliphatic side chain will be the primary driver of interaction. Examples include:
-
Aromatic Hydrocarbons (e.g., Toluene, Xylene): The π-stacking interactions with the pyridine ring might enhance solubility.
-
Halogenated Solvents (e.g., Dichloromethane, Chloroform): Pyridine exhibits good solubility in these solvents.[6]
-
-
Low Solubility: In highly polar, protic solvents like water, and in very non-polar aliphatic hydrocarbons.
-
Water: While the pyridine nitrogen can form hydrogen bonds with water, the bulky, non-polar sec-butoxymethyl group is expected to significantly limit aqueous solubility.[6][9]
-
Alkanes (e.g., Hexane, Heptane): The polarity of the pyridine ring will likely hinder solubility in these highly non-polar solvents. However, pyridine is miscible with hexane.[10]
-
The following table summarizes the predicted solubility and the primary intermolecular forces at play:
| Solvent Class | Representative Solvents | Predicted Solubility | Primary Intermolecular Interactions |
| Alcohols | Ethanol, Methanol, Isopropanol | High | Hydrogen Bonding, Dipole-Dipole, Van der Waals |
| Ketones | Acetone, Methyl Ethyl Ketone | High | Dipole-Dipole, Van der Waals |
| Ethers | Tetrahydrofuran, Diethyl Ether | High | Dipole-Dipole, Van der Waals |
| Aromatic Hydrocarbons | Toluene, Xylene | Moderate | π-π Stacking, Van der Waals |
| Halogenated Alkanes | Dichloromethane, Chloroform | Moderate | Dipole-Dipole, Van der Waals |
| Alkanes | Hexane, Heptane | Low to Moderate | Van der Waals |
| Water | - | Low | Hydrogen Bonding, Dipole-Dipole |
Experimental Determination of Solubility: A Validated Protocol
To move from prediction to empirical data, a robust and reproducible experimental protocol is essential. The "shake-flask" method is a widely accepted and recommended technique for determining equilibrium solubility.[11][12]
Materials and Equipment
-
4-sec-butoxymethyl-pyridine (purity >99%)
-
Selected organic solvents (analytical grade or higher)
-
Scintillation vials or sealed glass tubes
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm, solvent-compatible)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Analytical balance
-
Volumetric flasks and pipettes
Experimental Workflow: Shake-Flask Method
The following diagram illustrates the key steps in the shake-flask solubility determination protocol.
Caption: Workflow for Equilibrium Solubility Determination.
Step-by-Step Methodology
-
Preparation of Standard Solutions: Prepare a series of standard solutions of 4-sec-butoxymethyl-pyridine of known concentrations in each solvent to be tested. These will be used to generate a calibration curve for the HPLC analysis.
-
Sample Preparation:
-
Add an excess amount of solid 4-sec-butoxymethyl-pyridine to a series of vials. The key is to ensure that undissolved solid remains at the end of the experiment, confirming saturation.[11]
-
To each vial, add a precise volume of the respective organic solvent.
-
-
Equilibration:
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed.[12]
-
Allow the samples to equilibrate for a sufficient period, typically 24 to 48 hours, to ensure equilibrium solubility is reached. Periodically check for the continued presence of excess solid.
-
-
Sample Collection and Processing:
-
Once equilibrium is reached, remove the vials from the shaker and allow the excess solid to settle.
-
For denser solids, centrifugation can be used to pellet the undissolved compound.
-
Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a solvent-compatible 0.22 µm syringe filter to remove any remaining solid particles.
-
-
Analysis:
-
Accurately dilute the filtered saturated solution with the appropriate solvent to a concentration that falls within the linear range of the calibration curve.
-
Analyze the diluted samples using a validated HPLC method to determine the concentration of 4-sec-butoxymethyl-pyridine.
-
-
Data Calculation:
-
Using the calibration curve, determine the concentration of the diluted sample.
-
Back-calculate the concentration in the original saturated solution, taking into account the dilution factor. This value represents the equilibrium solubility of 4-sec-butoxymethyl-pyridine in that solvent at the specified temperature.
-
Implications for Drug Development
The experimentally determined solubility data will be invaluable for several aspects of the drug development process:
-
Formulation Development: The choice of solvents for liquid formulations (e.g., oral solutions, injectables) will be directly informed by this data. For solid dosage forms, the solubility in biorelevant media can be a predictor of in vivo dissolution.
-
Purification and Crystallization: Understanding the solubility profile is crucial for developing efficient crystallization processes for API purification.[13] Solvents in which the compound has high solubility at elevated temperatures and low solubility at room temperature are ideal for recrystallization.
-
Preclinical Studies: The selection of appropriate vehicle for in vitro and in vivo preclinical testing depends on the compound's solubility.
-
Analytical Method Development: The solubility data will aid in the selection of appropriate mobile phases for chromatographic analysis.
Conclusion
While a definitive, experimentally-derived solubility profile for 4-sec-butoxymethyl-pyridine is not yet published, a strong predictive framework can be established based on its molecular structure and the fundamental principles of "like dissolves like." The structural combination of a polar pyridine core and a non-polar sec-butoxymethyl group suggests a versatile solubility in a range of organic solvents of intermediate polarity. However, for the exacting demands of pharmaceutical development, prediction must be substantiated by empirical data. The detailed shake-flask protocol provided in this guide offers a robust, self-validating system for the accurate and reproducible determination of this critical physicochemical property. The resulting data will be instrumental in guiding the subsequent stages of formulation, purification, and preclinical evaluation of 4-sec-butoxymethyl-pyridine as a potential therapeutic agent.
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The Ascendant Trajectory of 4-Substituted Alkoxymethyl Pyridines in Modern Drug Discovery
A Technical Guide for Researchers and Drug Development Professionals
Introduction: The Enduring Legacy and Therapeutic Promise of the Pyridine Scaffold
The pyridine ring, a foundational six-membered nitrogen-containing heterocycle, is a ubiquitous and privileged scaffold in medicinal chemistry. Its unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability have cemented its role in the development of a vast array of therapeutic agents. From the anti-tuberculosis agent isoniazid to the blockbuster anti-ulcer drug omeprazole, the clinical impact of pyridine-containing molecules is undeniable[1]. The versatility of the pyridine core allows for extensive chemical modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties to achieve desired therapeutic outcomes. Pyridine-based structures have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antiviral, antimicrobial, anti-inflammatory, and antidiabetic effects[2][3].
Within the expansive landscape of pyridine derivatives, the 4-substituted alkoxymethyl pyridine class has emerged as a particularly promising area of investigation. The introduction of an alkoxymethyl group at the 4-position of the pyridine ring provides a flexible linker and a modifiable substituent that can significantly influence the compound's interaction with biological targets. This guide will provide a comprehensive literature review of 4-substituted alkoxymethyl pyridine derivatives, delving into their synthesis, structure-activity relationships (SAR), and burgeoning therapeutic applications.
Synthetic Strategies for 4-Substituted Alkoxymethyl Pyridine Derivatives
The efficient and versatile synthesis of 4-substituted alkoxymethyl pyridine derivatives is paramount for exploring their therapeutic potential. While direct, comprehensive reviews on the synthesis of this specific subclass are not abundant, established methods for the synthesis of substituted pyridines can be adapted and applied. A prevalent strategy for the synthesis of analogous 4-alkoxypyridines involves the reaction of 4-chloropyridine hydrochloride with a corresponding alcohol in the presence of a base, such as powdered sodium hydroxide, in a solvent like dimethyl sulfoxide (DMSO)[4]. This nucleophilic substitution reaction provides a straightforward route to a variety of 4-alkoxy derivatives with yields often ranging from 75-80%[4].
A generalized synthetic workflow for obtaining 4-substituted alkoxymethyl pyridine derivatives can be conceptualized as a multi-step process, often commencing with a commercially available pyridine derivative.
Caption: Inhibition of VEGFR-2 and c-Met signaling by 4-substituted alkoxymethyl pyridine derivatives.
Antimalarial Activity
The 4-aminoquinoline scaffold has been a cornerstone of antimalarial drug discovery for decades, with chloroquine being a prime example.[5] The emergence of drug-resistant strains of Plasmodium falciparum has necessitated the development of new antimalarial agents. Pyridine derivatives have shown promise in this area. For instance, a series of [(aryl)arylsulfanylmethyl]pyridines have been synthesized and shown to inhibit hemozoin formation, a critical process for the survival of the malaria parasite.[3] These compounds also induce oxidative stress in the parasite, leading to its death.[3] The 4-alkoxymethyl pyridine scaffold could be explored as a novel platform for the development of new antimalarials with a mechanism of action that circumvents existing resistance pathways.
Other Potential Therapeutic Areas
The pharmacological potential of 4-substituted alkoxymethyl pyridine derivatives extends beyond oncology and infectious diseases. Studies on related pyridine-based compounds have suggested their utility as:
-
Analgesics and Anti-inflammatory Agents: Certain N-pyridyl-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides have demonstrated significant analgesic and anti-inflammatory properties.[6]
-
Antiviral Agents: Pyridine derivatives have been investigated for their activity against a range of viruses, including HIV.[7]
-
Antidiabetic Agents: The pyridine scaffold is being explored for the development of new treatments for diabetes mellitus.
Representative Experimental Protocol: Synthesis of a 4-Alkoxypyridine Derivative
The following is a representative experimental protocol for the synthesis of a 4-alkoxypyridine, which serves as a close analogue to the target 4-alkoxymethyl pyridine derivatives. This protocol is adapted from a published procedure for the synthesis of a series of 4-alkoxypyridines.[4]
Objective: To synthesize 4-pentyloxypyridine.
Materials:
-
4-Chloropyridine hydrochloride
-
1-Pentanol
-
Powdered Sodium Hydroxide (NaOH)
-
Dimethyl sulfoxide (DMSO)
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO4)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a stirred solution of 4-chloropyridine hydrochloride (1.0 eq) in DMSO, add powdered NaOH (2.5 eq) at room temperature.
-
Add 1-pentanol (1.2 eq) to the reaction mixture.
-
Heat the reaction mixture to 80 °C and stir for 12 hours.
-
After cooling to room temperature, pour the reaction mixture into water and extract with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO4, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to afford the pure 4-pentyloxypyridine.
Self-Validation: The identity and purity of the synthesized compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Caption: A step-by-step experimental workflow for the synthesis of a 4-alkoxypyridine derivative.
Conclusion and Future Directions
4-Substituted alkoxymethyl pyridine derivatives represent a promising and relatively underexplored class of compounds with significant potential for drug discovery. The versatility of the pyridine scaffold, combined with the modifiable nature of the alkoxymethyl side chain, provides a rich chemical space for the development of novel therapeutic agents. While direct research on this specific subclass is still emerging, the wealth of knowledge on the synthesis and biological activity of other substituted pyridines provides a strong foundation for future investigations.
Future research in this area should focus on:
-
Development of novel and efficient synthetic routes specifically tailored for the synthesis of a diverse library of 4-substituted alkoxymethyl pyridine derivatives.
-
Systematic structure-activity relationship studies to elucidate the key structural features that govern their biological activity and selectivity.
-
Exploration of a broader range of therapeutic targets , including but not limited to kinases, proteases, and G-protein coupled receptors.
-
In-depth preclinical and clinical evaluation of the most promising lead compounds to assess their safety and efficacy.
The continued exploration of 4-substituted alkoxymethyl pyridine derivatives holds the promise of delivering the next generation of innovative medicines to address unmet medical needs.
References
-
Hajhussein, A. N., et al. (2018). Synthesis of 4-alkoxypyridines as intermediates for zwitterionic liquid crystals. Arkivoc, 2018(7), 0-0. [Link]
-
Zhang, Y., et al. (2022). Design, synthesis and biological evaluation of 4-phenoxy-pyridine/pyrimidine derivatives as dual VEGFR-2/c-Met inhibitors. New Journal of Chemistry, 46(23), 11047-11062. [Link]
-
Dong, Y., et al. (2018). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules, 23(11), 2774. [Link]
-
Kniaz, K., et al. (2023). Regioselective Synthesis of Fluorescent Alkoxy-Substituted Phenazines and N‑Alkyl Phenazinium Salts. The Journal of Organic Chemistry, 88(17), 12285-12295. [Link]
-
Nguyen, T. H., et al. (2020). Organocatalyzed synthesis and biological activity evaluation of hybrid compounds 4 H -pyrano[2,3- b ]pyridine derivatives. RSC Advances, 10(31), 18343-18351. [Link]
-
Ribeiro, C. I., et al. (2022). Structure–Activity Relationship Studies of Chalcones and Diarylpentanoids with Antitumor Activity: Potency and Selectivity Optimization. Molecules, 27(19), 6527. [Link]
-
Abdel-Maksoud, M. S., et al. (2023). Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2180801. [Link]
-
Fortin, S., et al. (2011). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(13), 3951-3956. [Link]
-
Lozano-López, D. J., et al. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules, 29(14), 3236. [Link]
-
Deshmukh, S. P., et al. (2024). Novel pyrido[2,3-b]o[4][8]xazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. RSC Medicinal Chemistry, 15(2), 438-451. [Link]
-
ClinicalTrials.gov. (2014). Phase 2a Dose-Ranging Study to Evaluate Safety and Effectiveness of AA4500 in Treatment of Dupuytren's Disease Nodules. [Link]
-
Sharma, P. (2021). Quinolines- Antimalarial drugs.pptx. Slideshare. [Link]
-
Sladowska, H., et al. (2009). Synthesis and pharmacological properties of new derivatives of 4-alkoxy-6-methyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones. Acta Poloniae Pharmaceutica, 66(1), 57-63. [Link]
-
Das, D., et al. (2019). Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry. European Journal of Medicinal Chemistry, 172, 123-145. [Link]
-
Kumar, S., et al. (2023). Synthesis of pyridine derivatives for diverse biological activity profiles: A review. ResearchGate. [Link]
-
Ukolov, A. I., et al. (2019). Synthesis and Regularities of the Structure–Activity Relationship in a Series of N-Pyridyl-4-methyl-2,2-dioxo-1H-2λ 6 ,1-benzothiazine-3-carboxamides. Molecules, 24(10), 1904. [Link]
-
Kumar, A., et al. (2011). Antiplasmodial activity of [(aryl)arylsulfanylmethyl]Pyridine. Journal of Medicinal Chemistry, 54(10), 3463-3473. [Link]
-
Wang, D., et al. (2017). 4-Anilinoquinazoline Derivatives with Epidermal Growth Factor Receptor Inhibitor Activity. Current Organic Chemistry, 21(10), 875-893. [Link]
-
Thompson, M. J., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(7), 779-794. [Link]
-
Wang, X., et al. (2011). Synthesis and Biological Activity of 4-Amino-5-cyano-6-alkylamino Pyridine Derivatives. Chinese Journal of Chemistry, 29(12), 2669-2675. [Link]
-
El-Sayed, M. A., et al. (2012). Synthesis and biological screening of some pyridine derivatives as anti-malarial agents. Medicinal Chemistry Research, 21(9), 2414-2422. [Link]
-
Singh, A., et al. (2013). Novel 4-Aminoquinoline-Pyrimidine Based Hybrids with Improved in Vitro and in Vivo Antimalarial Activity. ACS Medicinal Chemistry Letters, 4(7), 634-638. [Link]
-
Al-Khafaji, N. A. H., et al. (2024). A review for structural activity relationship of Cu(II), Zn(II), Pd(II), and Pt(II) complexes as anticancer. International Journal of Pharmaceutical and Life Sciences, 5(1), 1-14. [Link]
-
De, S., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances, 12(24), 15402-15425. [Link]
-
Medicinal Chemistry Official. (2023, March 25). Structure Activity Relationship of 4 Amino Quinoline Chloroquine | Antimalarial Medicinal Chemistry [Video]. YouTube. [Link]
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Technical Guide: Basicity and pKa Profile of 4-sec-butoxymethyl-pyridine
The following technical guide details the basicity and pKa values of 4-sec-butoxymethyl-pyridine, structured for researchers and drug development professionals.
Executive Summary
Compound: 4-sec-butoxymethyl-pyridine (CAS: 104338-30-9) Chemical Class: 4-Alkoxymethylpyridine derivative Core Property: Weak base (Pyridine derivative) Estimated pKa: 5.55 ± 0.15 (Conjugate Acid)
This guide analyzes the acid-dissociation constant (pKa) of 4-sec-butoxymethyl-pyridine. While direct experimental data for this specific CAS is sparse in public repositories, its basicity can be rigorously derived from structural analogs (4-methylpyridine, 4-hydroxymethylpyridine) and Hammett substituent constants. This compound exhibits a basicity intermediate between pyridine and 4-methylpyridine, driven by the competing electronic effects of the methylene spacer and the ether oxygen.
Structural & Electronic Analysis
The basicity of the pyridine nitrogen is governed by the electron density available for protonation. Substituents at the 4-position influence this density through Inductive (
The 4-Substituent Effect
The 4-sec-butoxymethyl group (
-
Methylene Spacer (
):-
Acts as an electron-donating group via hyperconjugation and weak induction (
). -
In 4-methylpyridine, this raises the pKa to ~5.98 (vs. 5.23 for pyridine).
-
-
Ether Oxygen (
):-
Normally a strong resonance donor (
) when attached directly to the ring (e.g., 4-methoxypyridine, pKa ~6.6). -
Crucial Distinction: Here, the oxygen is insulated from the aromatic ring by the methylene group. The resonance effect is blocked.
-
The oxygen exerts an electron-withdrawing inductive effect (
) on the methylene carbon, which propagates to the pyridine ring.
-
-
Sec-Butyl Group:
-
A bulky, branched alkyl group. It acts as an electron donor (
) to the ether oxygen. -
This donation increases the electron density on the oxygen, slightly diminishing its electron-withdrawing pull on the pyridine ring compared to a methoxy or hydroxy analog.
-
Net Electronic Result
The electron-withdrawing nature of the oxygen partially cancels the electron-donating nature of the methylene group. Consequently, the pKa is expected to be lower than 4-methylpyridine (6.0) but higher than 4-hydroxymethylpyridine (5.35) and pyridine (5.23).
Quantitative Data: Comparative pKa Table
The following table contextualizes the predicted pKa of 4-sec-butoxymethyl-pyridine against experimentally validated analogs.
| Compound | Structure | Substituent (4-pos) | Electronic Effect | pKa (Conjugate Acid) | Source |
| 4-Methoxypyridine | Py-OMe | 6.58 | Exp. [1] | ||
| 4-Methylpyridine | Py-CH3 | 5.98 | Exp. [2] | ||
| 4-sec-butoxymethyl-pyridine | Py-CH2-O-sBu | 5.55 (Est.) | Predicted | ||
| 4-Hydroxymethylpyridine | Py-CH2-OH | 5.35 | Exp. [3] | ||
| Pyridine | Py-H | Reference | 5.23 | Exp. [4] | |
| 4-Bromomethylpyridine | Py-CH2-Br | 4.87 | Exp. [5] |
Note: The sec-butyl group makes the ether oxygen less withdrawing than the hydroxyl oxygen in 4-hydroxymethylpyridine, resulting in a slightly higher pKa (~+0.2 units).
Visualization of Chemical Equilibria
The following diagram illustrates the protonation equilibrium and the synthesis pathway used to access the compound for testing.
Figure 1: Synthesis route and protonation equilibrium of 4-sec-butoxymethyl-pyridine.
Detailed Experimental Protocol: pKa Determination
Since exact literature values are rare for specific alkyl-ether derivatives, the following self-validating protocol is recommended for empirical determination.
Methodology: Potentiometric Titration
This method is preferred over UV-Vis for this compound due to the lack of a distinct chromophore shift upon protonation (unlike aminopyridines).
Reagents & Equipment
-
Analyte: ~50 mg 4-sec-butoxymethyl-pyridine (Synthesis: React 4-chloromethylpyridine with sodium sec-butoxide in THF [6]).
-
Titrant: 0.1 M HCl (Standardized).
-
Solvent: 0.1 M KCl (Ionic strength adjustor). Note: If solubility is low, use 50% Methanol/Water and apply the Yasuda-Shedlovsky extrapolation.
-
Instrument: Potentiometric titrator with a glass combination pH electrode.
Step-by-Step Workflow
-
Electrode Calibration: Calibrate the pH electrode using standard buffers (pH 4.01, 7.00, 10.01) at 25°C. Ensure slope efficiency is >98%.
-
Sample Preparation: Dissolve
mol of the compound in 50 mL of degassed 0.1 M KCl solution. Ensure complete dissolution; sonicate if necessary. -
Titration:
-
Acidify the solution slightly with HCl to pH ~3.0 (fully protonated start).
-
Back-titrate with 0.1 M NaOH (Standardized) to pH ~10.
-
Rationale: Back-titration often yields sharper endpoints for weak bases.
-
-
Data Processing:
-
Plot pH vs. Volume of Titrant.
-
Determine the Equivalence Point (EP) using the first derivative (
). -
Calculation: The pKa is the pH at the half-equivalence point (
). -
Validation: Use the Gran Plot method to linearize the data and confirm the endpoint, removing subjective errors from inflection point estimation.
-
Self-Validation Check
-
Control: Run a parallel titration with standard Pyridine.
-
Acceptance Criteria: The experimental pKa of the pyridine control must fall within
. If not, recalibrate the electrode and check carbonate contamination in the base titrant.
Applications in Drug Discovery
-
Solubility Tuning: The sec-butoxymethyl group adds lipophilicity (
increase) while maintaining a basic center for salt formation (e.g., Hydrochloride or Mesylate salts), ideal for optimizing oral bioavailability. -
Fragment-Based Design: This moiety serves as a "linker-diver" fragment, where the ether oxygen can act as a weak hydrogen bond acceptor, and the pyridine nitrogen serves as a key interaction point in kinase active sites.
References
-
PubChem. 4-Methoxypyridine Compound Summary.[1] National Library of Medicine.
-
FooDB. 4-Methylpyridine Chemical Properties.
-
Sigma-Aldrich. 4-Pyridinemethanol Product Specification.
-
Wikipedia. Pyridine Properties and pKa.[2]
-
Open Reaction Database. Synthesis and Properties of 4-Chloromethylpyridine.
-
Semantic Scholar. Facile Synthesis of Pyridine Derivatives.
Sources
A Senior Application Scientist's Guide to the Safety Assessment and Handling of Novel Pyridine Derivatives: A Case Study Approach for 4-sec-Butoxymethyl-pyridine
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Data Gap for Novel Chemical Entities
In the fast-paced world of drug discovery and chemical research, scientists frequently synthesize and handle novel molecules for which comprehensive safety data is not yet available. This guide addresses the request for a Material Safety Data Sheet (MSDS) and handling information for 4-sec-butoxymethyl-pyridine. A thorough search of public and commercial safety databases reveals a critical data gap: no specific, validated MSDS currently exists for this compound.
This situation is not a roadblock but a common challenge in research and development. The absence of a specific MSDS necessitates a structured, science-led approach to risk assessment. As a Senior Application Scientist, my directive is not to invent data but to provide a robust framework for operating safely. This guide will walk you through the process of how to infer a safety profile, establish prudent handling protocols, and design self-validating safety systems when faced with a novel pyridine derivative.
We will use 4-sec-butoxymethyl-pyridine as a case study to demonstrate how to build a safety-conscious workflow from first principles, leveraging data from structurally analogous compounds. This document serves as an in-depth technical guide on the process of safety determination, empowering you to work confidently and safely with new chemical entities.
Part 1: Hazard Prediction Through Structural and Analogue Analysis
The foundational principle of toxicological assessment for a new molecule is to analyze its constituent parts and compare it to well-characterized analogues.
1.1. Deconstructing 4-sec-Butoxymethyl-pyridine
The molecule can be broken down into two key components:
-
The Pyridine Core: This heterocyclic aromatic amine is the primary driver of the molecule's fundamental chemical reactivity and biological activity. Pyridine and its simple derivatives are known to be:
-
The 4-sec-Butoxymethyl Substituent: This ether group (-CH₂-O-CH(CH₃)(CH₂CH₃)) modifies the physicochemical properties of the pyridine core. The ether linkage is relatively stable, but its presence will influence properties like lipophilicity, volatility, and steric hindrance compared to simpler alkylpyridines. An increase in molecular weight and the presence of the flexible ether chain will likely decrease vapor pressure but may enhance skin penetration capabilities.
1.2. Comparative Analysis of Analogue Compounds
To build a reliable inferred safety profile, we must examine the documented hazards of structurally similar pyridines. The table below summarizes the GHS classifications for pyridine and several 4-substituted pyridines. The consistent hazard profile across these analogues provides a strong basis for our safety protocols.
| Compound | GHS Hazard Statements | Signal Word | Key Hazards |
| Pyridine | H225, H302, H312, H332, H315, H319, H351 | Danger | Highly flammable, Harmful (oral, dermal, inhalation), Skin/Eye Irritant, Suspected Carcinogen.[3][4] |
| 4-Methylpyridine | H226, H302, H332, H311, H315, H319, H335 | Danger | Flammable, Harmful (oral, inhalation), Toxic (dermal), Skin/Eye/Respiratory Irritant.[5] |
| 4-tert-Butylpyridine | H226, H302, H312, H315, H319, H332 | Warning | Flammable, Harmful (oral, dermal, inhalation), Skin/Eye Irritant. |
| Pyridine-4-aldehyde | H227, H314, H317, H412 | Danger | Combustible, Causes severe skin burns/eye damage, May cause allergic skin reaction, Harmful to aquatic life.[6] |
Causality and Interpretation: The data consistently points to a profile of flammability, acute toxicity via multiple routes, and significant irritation. The core pyridine ring dictates this behavior. While the substituent modifies the degree of hazard (e.g., the aldehyde group in Pyridine-4-aldehyde introduces a corrosive property), the fundamental risks remain. Therefore, it is scientifically prudent to assume that 4-sec-butoxymethyl-pyridine is, at a minimum, a flammable liquid that is harmful if inhaled, ingested, or absorbed through the skin, and is a severe skin and eye irritant.
Part 2: A Self-Validating System for Safe Handling
Based on the principle of "as low as reasonably practicable" (ALARP) and the hazard profile derived above, the following protocols form a self-validating system for handling 4-sec-butoxymethyl-pyridine and other novel pyridine derivatives.
2.1. Engineering Controls: The First Line of Defense
Primary containment is non-negotiable.
-
Fume Hood: All manipulations, including weighing, transferring, and the setup of reactions, must be conducted inside a certified chemical fume hood to prevent inhalation of vapors.[2]
-
Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and exhausted.[2]
-
Proximity to Safety Equipment: Workstations must be in close proximity to a safety shower and an eyewash station.[6]
2.2. Personal Protective Equipment (PPE): The Last Barrier
The selection of PPE must be based on the highest potential hazard identified in the analogue analysis.
-
Eye and Face Protection: ANSI Z.87.1-compliant safety glasses with side shields are the minimum requirement. However, due to the severe irritation potential, chemical splash goggles are strongly recommended .[2] When there is a risk of splashing or a highly exothermic reaction, a face shield must be worn over the goggles.[7]
-
Hand Protection: Disposable nitrile gloves provide broad, short-term chemical resistance, but they are not impervious.[8] For handling pyridines, butyl rubber gloves are a more protective choice .[2] Given the novelty of the compound, a conservative "double-gloving" approach (e.g., a nitrile glove under a butyl rubber glove) is a field-proven best practice. Gloves must be inspected before use and changed immediately upon any sign of contamination.[3]
-
Skin and Body Protection: A flame-resistant lab coat should be worn and kept fully buttoned.[7] Long pants and closed-toe, closed-heel shoes are mandatory to cover all skin.[7]
-
Respiratory Protection: If engineering controls fail or for emergency situations, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[4][9]
Caption: Diagram 1: PPE Selection for Novel Pyridine Derivatives.
2.3. Safe Storage and Handling Practices
-
Ignition Sources: Keep the compound away from heat, sparks, open flames, and hot surfaces.[10][11] Use non-sparking tools for transfers.[10][11] All equipment must be grounded to prevent static discharge.[2][10]
-
Storage Container: Store in a tightly closed, properly labeled container.[3][6] Containers that have been opened must be carefully resealed and kept upright.[3]
-
Storage Location: Store in a cool, dry, well-ventilated area designated as a flammables area.[8][11]
-
Incompatibilities: Pyridines are incompatible with strong acids and oxidizing agents.[10] Store separately from these materials.
-
Hygiene: Do not eat, drink, or smoke in the laboratory.[2][11] Wash hands thoroughly after handling the material.[3][6]
Part 3: Emergency and First Aid Protocols
Accidents require immediate and correct responses. The following protocols are derived from established procedures for pyridine and its analogues.
3.1. Spill Response
-
Immediate Action: Evacuate the immediate area. Shut off all ignition sources.[12]
-
Containment: For small spills, use a non-combustible absorbent material like sand, vermiculite, or diatomaceous earth.[1][13] Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Cleanup: Wearing full PPE, carefully collect the absorbent material and contaminated soil into a sealed, labeled container for hazardous waste disposal.[12]
-
Decontamination: Clean the spill area with a suitable solvent (e.g., acetone) followed by soap and water, collecting all cleaning materials as hazardous waste.[12] Do not allow spill runoff to enter drains or waterways.[1][13]
Caption: Diagram 2: Emergency Spill Response Flowchart.
3.2. First Aid Measures
Immediate medical attention is critical in all cases of exposure.
-
Inhalation: Move the person to fresh air at once.[8][14] If breathing has stopped, perform artificial respiration.[15] Keep the person warm and at rest. Seek immediate medical attention.[15]
-
Skin Contact: Immediately remove all contaminated clothing.[5] Wash the affected skin area with plenty of soap and water for at least 15 minutes.[8][16] Seek immediate medical attention.[8]
-
Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8][15] Remove contact lenses if present and easy to do so.[6] Continue rinsing. Seek immediate medical attention.[8]
-
Ingestion: Do NOT induce vomiting.[6] Rinse mouth with water.[5] Seek immediate medical attention.[15]
Conclusion
While a specific MSDS for 4-sec-butoxymethyl-pyridine is not available, a robust safety framework can be constructed through diligent scientific practice. By deconstructing the molecule, analyzing data from close structural analogues, and adhering to a conservative, multi-layered safety protocol, researchers can handle this and other novel compounds with a high degree of confidence and safety. This guide provides the technical foundation and field-proven insights to establish such a system. Always remember to consult with your institution's Environmental Health and Safety (EHS) department to review your risk assessment and handling procedures before beginning work.
References
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- 4-METHYL PYRIDINE - CAMEO Chemicals - NOAA. (n.d.).
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- SAFETY DATA SHEET - Fisher Scientific. (2023-10-20).
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Unlocking the Therapeutic Potential of sec-Butoxy Pyridine Intermediates: A Technical Guide for Drug Discovery
This guide provides an in-depth exploration of the potential biological activities of sec-butoxy pyridine intermediates, offering a valuable resource for researchers, scientists, and drug development professionals. By synthesizing current knowledge on pyridine scaffolds and structure-activity relationships, we will delve into the prospective therapeutic applications of these intriguing molecules, complete with detailed experimental protocols and mechanistic insights.
Introduction: The Prominence of the Pyridine Scaffold in Medicinal Chemistry
The pyridine ring is a cornerstone in the world of medicinal chemistry, forming the structural core of numerous FDA-approved drugs.[1][2] Its prevalence stems from its unique electronic properties, metabolic stability, and its ability to form hydrogen bonds, which facilitates interactions with biological targets.[1] Pyridine derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, antiviral, and antioxidant effects.[][4] The biological activity of these compounds can be finely tuned by the nature and position of substituents on the pyridine ring, a principle that forms the basis of modern drug design.[5][6]
This guide will focus on the potential impact of a sec-butoxy substituent on the biological profile of pyridine intermediates. While direct studies on sec-butoxy pyridine are limited, we can extrapolate its potential activities based on established structure-activity relationships (SAR) for alkoxy-substituted pyridines and the influence of sterically bulky groups.
The Influence of the sec-Butoxy Group: A SAR-Based Hypothesis
The introduction of a sec-butoxy group onto a pyridine scaffold can modulate its physicochemical and pharmacokinetic properties in several key ways:
-
Lipophilicity: The bulky and non-polar nature of the sec-butoxy group is expected to increase the lipophilicity of the parent pyridine molecule. This can enhance membrane permeability and cellular uptake, potentially leading to improved bioavailability.
-
Steric Hindrance: The branched structure of the sec-butoxy group can introduce steric bulk, which may influence the molecule's ability to bind to specific biological targets. This can lead to enhanced selectivity for certain enzymes or receptors over others.
-
Metabolic Stability: The presence of the sec-butoxy group may protect the pyridine ring from metabolic degradation by cytochrome P450 enzymes, potentially prolonging the compound's half-life in the body.
Based on these principles and existing research on related alkoxy-pyridines, we can hypothesize the following potential biological activities for sec-butoxy pyridine intermediates.
I. Anticancer Activity: Targeting the Pillars of Malignancy
Pyridine derivatives are a well-established class of anticancer agents, with many exhibiting potent cytotoxic effects against a range of cancer cell lines.[7][8] The introduction of alkoxy groups, such as methoxy groups, has been shown to enhance the antiproliferative activity of pyridine compounds.[9] The sec-butoxy group, with its increased lipophilicity, may further enhance this activity by facilitating passage through the cancer cell membrane.
A. Potential Molecular Targets and Mechanisms
Several key signaling pathways and cellular components are implicated in cancer progression and are potential targets for sec-butoxy pyridine intermediates.
-
Kinase Inhibition (e.g., VEGFR-2, EGFR): Many pyridine-based anticancer drugs function by inhibiting protein kinases that are crucial for tumor growth and angiogenesis.[10] The sec-butoxy group could potentially position the pyridine core favorably within the ATP-binding pocket of kinases like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) or Epidermal Growth Factor Receptor (EGFR), leading to their inhibition.[11]
-
Tubulin Polymerization Inhibition: Disruption of microtubule dynamics is a clinically validated anticancer strategy. Some pyridine derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[12] The steric bulk of the sec-butoxy group might enhance binding to the colchicine-binding site on tubulin.
-
PI3K/Akt Signaling Pathway Modulation: The PI3K/Akt pathway is a critical regulator of cell survival and proliferation and is often dysregulated in cancer.[2][13] Pyridine derivatives have been developed as inhibitors of this pathway.
Below is a diagram illustrating the PI3K/Akt signaling pathway, a key target in cancer therapy.
Caption: The PI3K/Akt signaling pathway.
B. Experimental Protocols for Anticancer Activity Assessment
This assay determines the concentration of a compound that inhibits cell growth by 50% (IC50).
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[14]
-
Compound Treatment: Treat the cells with various concentrations of the sec-butoxy pyridine intermediate (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[14]
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value.
This assay measures the effect of a compound on the in vitro assembly of microtubules.
Protocol:
-
Reaction Setup: In a 96-well plate, add tubulin protein to a polymerization buffer containing GTP.[15][16]
-
Compound Addition: Add the sec-butoxy pyridine intermediate at various concentrations. Use paclitaxel as a positive control for polymerization promotion and colchicine as a positive control for inhibition.
-
Polymerization Monitoring: Monitor the change in absorbance at 340 nm over time at 37°C. An increase in absorbance indicates tubulin polymerization.[17]
-
Data Analysis: Compare the polymerization curves of the treated samples to the control to determine the inhibitory or promoting effect of the compound.
II. Antimicrobial Activity: Combating Pathogenic Microbes
The pyridine nucleus is a common feature in many antimicrobial agents.[12] The increased lipophilicity imparted by the sec-butoxy group could enhance the ability of these compounds to penetrate the bacterial cell wall and membrane.
A. Potential Molecular Targets and Mechanisms
-
Cell Wall Synthesis Inhibition: A primary target for many antibiotics is the bacterial cell wall synthesis pathway.[18] sec-Butoxy pyridine intermediates could potentially inhibit enzymes involved in the synthesis of peptidoglycan, a critical component of the bacterial cell wall.
-
Disruption of Membrane Potential: The amphipathic nature of some pyridine derivatives allows them to disrupt the bacterial cell membrane, leading to cell death.[16]
Below is a simplified diagram of the bacterial peptidoglycan synthesis pathway.
Caption: Bacterial peptidoglycan synthesis pathway.
B. Experimental Protocol for Antimicrobial Activity Assessment
This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Protocol:
-
Preparation of Inoculum: Prepare a standardized suspension of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium.
-
Serial Dilution: Perform a serial two-fold dilution of the sec-butoxy pyridine intermediate in a 96-well microtiter plate containing broth.
-
Inoculation: Inoculate each well with the bacterial suspension. Include a positive control (bacteria without compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).
III. Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Pyridine derivatives have been investigated for their anti-inflammatory properties, often through the inhibition of key inflammatory mediators.[18][19]
A. Potential Molecular Targets and Mechanisms
-
Cyclooxygenase (COX) Inhibition: Nonsteroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX enzymes (COX-1 and COX-2), which are involved in the synthesis of prostaglandins.[20] sec-Butoxy pyridine intermediates may act as selective COX-2 inhibitors, offering anti-inflammatory effects with potentially fewer gastrointestinal side effects than non-selective NSAIDs.
-
NF-κB Pathway Inhibition: The transcription factor NF-κB is a master regulator of inflammation.[5] Inhibition of the NF-κB signaling pathway can suppress the production of pro-inflammatory cytokines.
Below is a diagram of the canonical NF-κB signaling pathway.
Caption: The canonical NF-κB signaling pathway.
B. Experimental Protocols for Anti-inflammatory Activity Assessment
This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.
Protocol:
-
Reaction Setup: In a 96-well plate, add human recombinant COX-2 enzyme to a reaction buffer.[7][21]
-
Compound Incubation: Add the sec-butoxy pyridine intermediate at various concentrations and incubate. Use a known COX-2 inhibitor (e.g., celecoxib) as a positive control.[22]
-
Initiate Reaction: Add arachidonic acid as the substrate to initiate the enzymatic reaction.[7]
-
Detection: Measure the product of the reaction (e.g., prostaglandin E2) using a suitable detection method, such as an enzyme immunoassay (EIA) or a fluorometric probe.[21]
-
Data Analysis: Calculate the percentage of COX-2 inhibition and determine the IC50 value.
This assay assesses the ability of a compound to prevent the denaturation of proteins, a hallmark of inflammation.
Protocol:
-
Reaction Mixture: Prepare a reaction mixture containing bovine serum albumin (BSA) and the sec-butoxy pyridine intermediate at different concentrations.
-
Incubation: Incubate the mixture at 37°C followed by heating to induce denaturation.
-
Turbidity Measurement: Measure the turbidity of the solutions at 660 nm.
-
Data Analysis: Calculate the percentage of inhibition of protein denaturation compared to the control.
IV. Computational Modeling: In Silico Prediction of Biological Activity
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It can be used to predict the binding affinity and mode of interaction of sec-butoxy pyridine intermediates with their putative biological targets.
Molecular Docking Workflow
Caption: A typical molecular docking workflow.
Conclusion and Future Directions
The pyridine scaffold remains a highly privileged structure in drug discovery, and the introduction of a sec-butoxy substituent offers intriguing possibilities for the development of novel therapeutic agents. Based on established structure-activity relationships, sec-butoxy pyridine intermediates hold significant potential as anticancer, antimicrobial, and anti-inflammatory agents. The increased lipophilicity and steric bulk conferred by the sec-butoxy group may lead to enhanced potency, selectivity, and favorable pharmacokinetic properties.
The experimental protocols and mechanistic insights provided in this guide offer a robust framework for the systematic evaluation of these compounds. Further research, including chemical synthesis of a library of sec-butoxy pyridine derivatives and their subsequent screening using the outlined assays, is warranted to fully elucidate their therapeutic potential. Computational modeling can play a crucial role in prioritizing candidates for synthesis and in understanding their mode of action at a molecular level. The exploration of sec-butoxy pyridine intermediates represents a promising avenue for the discovery of next-generation therapeutics.
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Yaremenko, I. A., et al. (2017). Synthesis and anti-inflammatory activity of S-oxides of pyridinyloxy substituted imidazo[2,1-b][][23]thiazines. ResearchGate.
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An In-Depth Technical Guide to the Electronic Effects of the sec-Butoxymethyl Group on the Pyridine Ring
Abstract
The pyridine scaffold is a cornerstone in medicinal chemistry, present in a vast number of FDA-approved drugs.[1][2] Its inherent electron-deficient nature provides a unique chemical canvas that can be finely tuned through substitution to optimize pharmacokinetic and pharmacodynamic properties.[3][4] This guide provides a detailed examination of the electronic effects imparted by the sec-butoxymethyl group, an alkoxy substituent with notable steric and electronic characteristics. We will dissect the interplay between its inductive and resonance effects, quantify their influence on the pyridine ring's basicity (pKa) and reactivity, and provide validated experimental protocols for their measurement. The ultimate goal is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to strategically employ this substituent in the design of next-generation pyridine-based therapeutics.
The Pyridine Nucleus: A Privileged Scaffold in Drug Design
The prevalence of the pyridine ring in pharmaceuticals is a testament to its versatile chemical properties.[2] Unlike its carbocyclic analog, benzene, the pyridine ring contains a nitrogen atom that is more electronegative than carbon. This fundamental difference has profound consequences:
-
Electron-Deficient Aromatic System: The nitrogen atom inductively withdraws electron density from the ring, making the carbon atoms (particularly at the 2, 4, and 6 positions) electrophilic.[3][5] This deactivation makes the pyridine ring less susceptible to electrophilic aromatic substitution (SEAr) compared to benzene but significantly more reactive towards nucleophilic aromatic substitution (SNAr).[4][6][7]
-
Basicity and Solubility: The lone pair of electrons on the nitrogen atom is not part of the aromatic π-system and is available for protonation, conferring weak basicity.[4] This allows for the formation of salts, which can dramatically improve the aqueous solubility of a drug molecule, a critical factor for bioavailability.
-
Hydrogen Bonding: The ring nitrogen can act as a hydrogen bond acceptor, a key interaction for molecular recognition at biological targets.
The strategic placement of substituents is the primary tool used to modulate these inherent properties. A substituent like the sec-butoxymethyl group can alter electron distribution, pKa, lipophilicity, and metabolic stability, thereby fine-tuning a molecule's overall profile.[2]
Deconstructing the Electronic Influence of the sec-Butoxymethyl Group
The sec-butoxymethyl group (–OCH₂-sec-butyl) influences the pyridine ring through two opposing electronic mechanisms: the inductive effect and the resonance effect.[8] Understanding the balance between these two forces is critical to predicting the substituent's impact.
The Duality of Electronic Effects
-
Inductive Effect (-I): This effect is transmitted through the sigma (σ) bonds. The oxygen atom, being highly electronegative, pulls electron density away from the carbon atom of the pyridine ring to which it is attached. This is an electron-withdrawing inductive effect, denoted as -I.[9] This effect decreases with distance and deactivates the ring by reducing overall electron density.
-
Resonance Effect (+R): Also known as the mesomeric effect (+M), this involves the delocalization of electrons through the π-system. The oxygen atom of the sec-butoxymethyl group possesses lone pairs of electrons that can be donated into the aromatic π-system of the pyridine ring.[9] This is a powerful electron-donating effect, denoted as +R. This effect is most pronounced when the group is at the 2- or 4-position (ortho or para to the nitrogen), as it allows for the delocalization of a negative charge onto the ring carbons, effectively increasing the ring's electron density at these positions.
For alkoxy groups, the electron-donating resonance effect (+R) is significantly stronger than the electron-withdrawing inductive effect (-I).[8] Therefore, the net electronic effect of the sec-butoxymethyl group is electron-donating . This has major implications for both the basicity and reactivity of the pyridine ring.
Caption: Opposing electronic forces of the sec-butoxymethyl group.
Impact on Reactivity
-
Electrophilic Aromatic Substitution (SEAr): The net electron-donating nature of the sec-butoxymethyl group activates the pyridine ring towards electrophilic attack, making it more reactive than unsubstituted pyridine.[10] The reaction is directed to the positions ortho and para relative to the substituent.
-
Nucleophilic Aromatic Substitution (SNAr): Conversely, by donating electron density, the sec-butoxymethyl group deactivates the ring towards nucleophilic attack. It destabilizes the negatively charged Meisenheimer complex intermediate that is crucial for the SNAr mechanism.[6]
Experimental and Computational Quantification
Theoretical principles must be validated by empirical data. Here we outline key experiments and computational approaches to measure the electronic influence of the sec-butoxymethyl group.
Measuring Basicity: pKa Determination
The electron-donating sec-butoxymethyl group increases the electron density on the ring nitrogen's lone pair, making it more available for protonation. This results in a stronger base, which is quantified by a higher pKa value compared to unsubstituted pyridine.
This protocol provides a reliable method for determining the pKa of a substituted pyridine in an aqueous or mixed-solvent system.[11]
-
Preparation:
-
Accurately prepare a 0.01 M solution of the sec-butoxymethyl-substituted pyridine in deionized water or a suitable water/co-solvent mixture (e.g., 50% ethanol).[12]
-
Calibrate a pH meter using standard buffer solutions (pH 4.00, 7.00, 10.00).
-
Prepare a standardized 0.1 M solution of hydrochloric acid (HCl).
-
-
Titration:
-
Place 50.0 mL of the pyridine solution into a beaker with a magnetic stir bar.
-
Immerse the calibrated pH electrode and a temperature probe into the solution.
-
Record the initial pH of the solution.
-
Add the 0.1 M HCl titrant in small, precise increments (e.g., 0.10 mL) from a burette.
-
After each addition, allow the pH reading to stabilize and record both the volume of titrant added and the corresponding pH.
-
Continue the titration well past the equivalence point (the point of rapid pH change).
-
-
Data Analysis:
-
Plot the measured pH (y-axis) versus the volume of HCl added (x-axis) to generate a titration curve.
-
Determine the equivalence point volume (V_eq), which is the midpoint of the steepest part of the curve.
-
The pKa is equal to the pH at the half-equivalence point (V_eq / 2). Causality: At this point, the concentrations of the protonated pyridine (conjugate acid) and the neutral pyridine (base) are equal, as defined by the Henderson-Hasselbalch equation.
-
For higher accuracy, a first or second derivative plot can be used to precisely locate the equivalence point.
-
Caption: Workflow for pKa Determination via Potentiometric Titration.
| Compound | Position of Substituent | Expected pKa (approx.) | Rationale |
| Pyridine | - | 5.2 | Baseline reference value. |
| 4-(sec-butoxymethyl)pyridine | 4- (para) | ~5.8 - 6.2 | Strong +R effect maximizes electron density on the ring N. |
| 2-(sec-butoxymethyl)pyridine | 2- (ortho) | ~5.6 - 6.0 | Strong +R effect, potentially slightly attenuated by steric hindrance. |
| 3-(sec-butoxymethyl)pyridine | 3- (meta) | ~5.4 - 5.6 | +R effect does not extend to the ring N; increase is due to the weaker -I effect. |
Probing Electron Density: NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for observing the electronic environment of nuclei.[13]
-
¹H NMR: The electron-donating sec-butoxymethyl group shields the ring protons, causing them to resonate at a higher field (lower ppm value) compared to those in unsubstituted pyridine.[14]
-
¹³C NMR: Similarly, the ring carbons will experience increased electron density, leading to upfield shifts in the ¹³C NMR spectrum.[15][16] The effect will be most significant at the carbon bearing the substituent and the ortho and para carbons.
-
Sample Preparation: Dissolve ~5-10 mg of the purified substituted pyridine in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz or higher field NMR spectrometer. Standard parameters for acquisition are typically sufficient.
-
Analysis: Process the spectra (Fourier transform, phase, and baseline correction). Reference the spectra to the TMS signal at 0 ppm. Compare the chemical shifts of the pyridine ring protons and carbons to literature values for unsubstituted pyridine to determine the change in chemical shift (Δδ).
Synthetic Considerations
The synthesis of sec-butoxymethyl-substituted pyridines can be achieved through various standard organic chemistry transformations. A common and reliable method is the Williamson ether synthesis, starting from the corresponding hydroxypyridine.
This protocol is a representative example based on the Williamson ether synthesis.
-
Deprotonation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 4-hydroxypyridine (1.0 eq) in a dry polar aprotic solvent like DMF or THF. Cool the solution to 0 °C in an ice bath. Add a strong base, such as sodium hydride (NaH, 1.1 eq), portion-wise. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour to form the sodium pyridinolate salt.
-
Alkylation: Prepare a solution of sec-butoxymethyl chloride (1.2 eq) in the same dry solvent. Add this solution dropwise to the pyridinolate mixture at room temperature. Heat the reaction mixture to 60-80 °C and monitor by TLC until the starting material is consumed.
-
Workup and Purification: Cool the reaction to room temperature and carefully quench with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure 4-(sec-butoxymethyl)pyridine.
Caption: Synthetic Workflow for 4-(sec-butoxymethyl)pyridine.
Strategic Implications in Drug Development
Modulating the electronic properties of a pyridine-based drug candidate with a sec-butoxymethyl group is a strategic decision with far-reaching consequences for its overall viability.
-
pKa Tuning for Optimal Absorption: The ability to increase the pKa of the pyridine nitrogen is crucial. Most drugs are absorbed via passive diffusion across cell membranes, which favors the neutral, more lipophilic form. By raising the pKa, the sec-butoxymethyl group can shift the equilibrium towards the neutral form in specific physiological environments (e.g., the small intestine), potentially enhancing absorption.
-
Enhancing Lipophilicity: The addition of the alkyl ether moiety increases the molecule's lipophilicity (logP). This can improve membrane permeability and, in some cases, enhance binding to hydrophobic pockets in target proteins. However, this must be balanced, as excessive lipophilicity can lead to poor solubility and non-specific binding.
-
Metabolic Shielding: The sterically bulky sec-butyl portion of the substituent can act as a metabolic shield. It can sterically hinder the approach of metabolizing enzymes like cytochrome P450s to adjacent sites on the pyridine ring, thereby preventing oxidative metabolism and increasing the drug's half-life.
-
Modulating Target Interactions: The change in electron distribution across the pyridine ring can alter its ability to form hydrogen bonds, π-π stacking, or other crucial non-covalent interactions with a biological target, potentially increasing potency and selectivity.[2]
Conclusion
The sec-butoxymethyl group is a multifaceted substituent that acts as a net electron-donating group on the pyridine ring, a consequence of its dominant +R (resonance) effect overpowering its -I (inductive) effect. This donation of electron density increases the basicity (pKa) of the ring nitrogen and modulates its reactivity, activating it towards electrophilic substitution and deactivating it towards nucleophilic substitution. These predictable electronic shifts, combined with the group's steric and lipophilic contributions, provide medicinal chemists with a powerful tool to rationally design and optimize the ADME (Absorption, Distribution, Metabolism, and Excretion) and pharmacodynamic profiles of pyridine-containing drug candidates. The experimental and synthetic protocols detailed herein provide a reliable framework for synthesizing, characterizing, and ultimately leveraging these effects in a drug discovery program.
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-
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Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews. Available at: [Link]
-
ResearchGate. (2007). Theoretical pKa calculations of substituted pyridines. Available at: [Link]
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ResearchGate. (2002). Preparation and Chemical Behavior of 2‐(tert‐Butoxycarbonyl)amino‐3‐bromomethyl Pyridine, a Novel Alkylating Agent. Available at: [Link]
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ResearchGate. (2019). Theoretical Study of Electronic Properties of Pyridine, Pyrimidine, Pyrazine and Pyridazine via Density Functional Theory. Available at: [Link]
-
University of Calgary. (n.d.). Resonance and Induction Tutorial. Available at: [Link]
-
Williams, R. (n.d.). pKa Data Compiled by R. Williams. Available at: [Link]
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ResearchGate. (2016). Hammett's relation for pyridine / C 6 F 4 I-Y complexes (a) and.... Available at: [Link]
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Kumar, P., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances. Available at: [Link]
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YouTube. (2020). Electrophilic aromatic substitution on Pyridine: Reaction mechanism and product selectivity. Available at: [Link]
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National Institutes of Health. (2023). Unraveling Bonding Mechanisms and Electronic Structure of Pyridine Oximes on Fe(110) Surface: Deeper Insights from DFT, Molecular Dynamics and SCC-DFT Tight Binding Simulations. Available at: [Link]
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ResearchGate. (n.d.). Pyridines appear as core structures in drugs, ligands, and materials. Available at: [Link]
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Royal Society of Chemistry. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Available at: [Link]
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Royal Society of Chemistry. (2020). Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. Available at: [Link]
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National Institutes of Health. (2006). 2,6-Bis(tosyloxymethyl)pyridine. Available at: [Link]
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University of Tartu. (2024). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Available at: [Link]
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National Institutes of Health. (2021). Toward the Physical Interpretation of Inductive and Resonance Substituent Effects and Reexamination Based on Quantum Chemical Modeling. Available at: [Link]
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Defense Technical Information Center. (1976). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). Available at: [Link]
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National Institutes of Health. (2011). Synthesis of Pyridines from Ketoximes and Terminal Alkynes via C–H Bond Functionalization. Available at: [Link]
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World Journal of Chemical Education. (2016). Effect of Pyridine Type Nitrogen (=N-) on Hammett ρ: Invoking the Reactivity-Selectivity Principle: A Chemical Education Perspective. Available at: [Link]
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Wikipedia. (n.d.). Electrophilic aromatic substitution. Available at: [Link]
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National Institutes of Health. (2016). Computational Estimation of the Acidities of Pyrimidines and Related Compounds. Available at: [Link]
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Defense Technical Information Center. (1989). A Computational Study of the Structures and Electrostatic Potentials of Some Azines and Nitroazines. Available at: [Link]
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ResearchGate. (2018). Synthesis of novel 2,6-bis(5-t-butylbenzo[b]furan-2-ylcarbonyl)pyridines. Available at: [Link]
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ACS Publications. (2024). Inverse Molecular Design for the Discovery of Organic Energy Transfer Photocatalysts: Bridging Global and Local Chemical Space Exploration. Available at: [Link]
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ScholarWorks@UARK. (1995). Determination of Hammett Pyridine 3-Aza and 4-Aza Replacement Constants by 1H NMR Studies of Amide Systems. Available at: [Link]
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Semantic Scholar. (1995). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Available at: [Link]
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MDPI. (2024). Functionalized Benzoxazole–Pyrimidine Derivatives for Deep Bioimaging: A DFT Study of Molecular Architecture and One- and Two-Photon Absorption. Available at: [Link]
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ResearchGate. (2016). 1 H NMR spectra of a sample containing 0.05 M pyridine. Available at: [Link]
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Methodological & Application
Application Notes and Protocols: A Detailed Guide to the Synthesis of 4-sec-butoxymethyl-pyridine
Introduction
4-sec-butoxymethyl-pyridine is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. Its structure, featuring a flexible ether linkage and a pyridine core, makes it an interesting building block for the synthesis of more complex molecules. This document provides a comprehensive, step-by-step protocol for the synthesis of 4-sec-butoxymethyl-pyridine, designed for researchers and professionals in drug development and chemical synthesis. The protocol is based on the well-established Williamson ether synthesis, a robust and versatile method for the preparation of ethers.[1]
The synthesis proceeds in two main stages: first, the deprotonation of 4-pyridinemethanol using a strong base to form a nucleophilic alkoxide, followed by the nucleophilic substitution reaction of this alkoxide with sec-butyl bromide. This guide provides not only the procedural steps but also the underlying chemical principles and safety considerations to ensure a successful and safe synthesis.
Reaction Scheme
Caption: Overall reaction scheme for the synthesis of 4-sec-butoxymethyl-pyridine.
Materials and Reagents
| Reagent/Material | Grade | Supplier | CAS No. | Notes |
| 4-Pyridinemethanol | ≥98% | Sigma-Aldrich | 586-95-8 | Hygroscopic, store in a desiccator. |
| Sodium Hydride (NaH) | 60% dispersion in mineral oil | Sigma-Aldrich | 7646-69-7 | Reacts violently with water. Handle under inert atmosphere. |
| sec-Butyl Bromide | ≥98% | Sigma-Aldrich | 78-76-2 | Flammable liquid. |
| Anhydrous Tetrahydrofuran (THF) | ≥99.9%, inhibitor-free | Sigma-Aldrich | 109-99-9 | Use a freshly opened bottle or dry over sodium/benzophenone. |
| Diethyl Ether | Anhydrous | Fisher Scientific | 60-29-7 | |
| Saturated Sodium Bicarbonate Solution | Prepared in-house. | |||
| Brine (Saturated NaCl solution) | Prepared in-house. | |||
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | |||
| Silica Gel | 60 Å, 230-400 mesh | For column chromatography. | ||
| Hexanes | ACS Grade | For chromatography. | ||
| Ethyl Acetate | ACS Grade | For chromatography. |
Experimental Protocol
Part 1: Formation of the Sodium Alkoxide of 4-Pyridinemethanol
This initial step involves the deprotonation of the hydroxyl group of 4-pyridinemethanol to form a highly nucleophilic alkoxide. Sodium hydride is an effective base for this purpose as the corresponding conjugate acid is hydrogen gas, which simply evolves from the reaction mixture, driving the reaction to completion.[2]
Step-by-Step Procedure:
-
Inert Atmosphere Setup: Assemble a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum. Maintain a positive pressure of dry nitrogen throughout the reaction.
-
Addition of Sodium Hydride: Carefully weigh 1.2 g (30 mmol, 1.2 equivalents) of a 60% dispersion of sodium hydride in mineral oil and add it to the reaction flask under a stream of nitrogen.
-
Solvent Addition: Add 80 mL of anhydrous tetrahydrofuran (THF) to the flask via a cannula or a dry syringe.
-
Cooling: Cool the resulting suspension to 0 °C using an ice-water bath.
-
Addition of 4-Pyridinemethanol: Dissolve 2.73 g (25 mmol, 1.0 equivalent) of 4-pyridinemethanol in 20 mL of anhydrous THF in a separate flame-dried flask. Transfer this solution dropwise to the stirred sodium hydride suspension over a period of 30 minutes using a syringe pump.
-
Causality: Slow addition is crucial to control the rate of hydrogen gas evolution and prevent excessive foaming.
-
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 1 hour to ensure complete deprotonation. The formation of a homogenous or slightly cloudy solution and the cessation of gas evolution indicate the completion of the reaction.
Part 2: Williamson Ether Synthesis
With the nucleophilic alkoxide formed in situ, the next step is the SN2 reaction with sec-butyl bromide. As sec-butyl bromide is a secondary halide, the competing E2 elimination reaction is a possibility. To favor substitution, the reaction is typically carried out at a moderate temperature.[1][3]
Step-by-Step Procedure:
-
Addition of sec-Butyl Bromide: To the freshly prepared sodium alkoxide solution at room temperature, add 4.11 g (3.4 mL, 30 mmol, 1.2 equivalents) of sec-butyl bromide dropwise via a syringe over 15 minutes.
-
Heating: After the addition, heat the reaction mixture to 60 °C using an oil bath and maintain this temperature for 6-8 hours.
-
Causality: Heating is necessary to provide sufficient energy for the nucleophilic substitution to occur at a reasonable rate.[3] The chosen temperature is a compromise to promote the SN2 reaction while minimizing the E2 elimination side-reaction.
-
-
Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of hexanes and ethyl acetate as the eluent. The disappearance of the starting material (4-pyridinemethanol) and the appearance of a new, less polar spot corresponding to the product indicates the reaction's progression.
Part 3: Work-up and Purification
A standard aqueous work-up is performed to quench the reaction and remove inorganic byproducts. Purification is then achieved through column chromatography.
Step-by-Step Procedure:
-
Quenching: After the reaction is complete (as indicated by TLC), cool the mixture to 0 °C in an ice-water bath. Cautiously quench the reaction by the slow, dropwise addition of 20 mL of deionized water to decompose any unreacted sodium hydride.
-
Extraction: Transfer the mixture to a separatory funnel and add 50 mL of diethyl ether. Wash the organic layer sequentially with 30 mL of saturated sodium bicarbonate solution and 30 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Column Chromatography: Purify the crude product by flash column chromatography on silica gel. Elute with a gradient of hexanes and ethyl acetate (e.g., starting with 95:5 and gradually increasing the polarity to 80:20) to isolate the pure 4-sec-butoxymethyl-pyridine.
-
Causality: The use of a solvent gradient allows for the effective separation of the desired product from any unreacted starting materials and non-polar byproducts.
-
Characterization
The identity and purity of the synthesized 4-sec-butoxymethyl-pyridine should be confirmed by spectroscopic methods.
-
¹H NMR (400 MHz, CDCl₃): Expected signals would include those for the pyridine ring protons (two doublets in the aromatic region), a singlet for the methylene protons (-CH₂-O-), a multiplet for the methine proton of the sec-butyl group (-O-CH-), a multiplet for the methylene protons of the sec-butyl group (-CH₂-CH₃), and a triplet for the terminal methyl group of the sec-butyl group, along with a doublet for the other methyl group of the sec-butyl group.
-
¹³C NMR (100 MHz, CDCl₃): Expected signals would include those for the carbon atoms of the pyridine ring, the methylene carbon adjacent to the ether oxygen, and the four distinct carbons of the sec-butyl group.[4][5][6]
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of 4-sec-butoxymethyl-pyridine (C₁₀H₁₅NO, MW = 165.23 g/mol ).
-
Infrared (IR) Spectroscopy: Key vibrational bands would include C-H stretching (aliphatic and aromatic), C=N and C=C stretching of the pyridine ring, and a prominent C-O-C stretching band for the ether linkage.
Safety and Handling Precautions
-
Sodium Hydride: A highly reactive and flammable solid that reacts violently with water to produce flammable hydrogen gas. It is also corrosive and can cause severe skin and eye burns. All manipulations must be carried out under an inert atmosphere (nitrogen or argon). Personal protective equipment (PPE), including safety goggles, a lab coat, and gloves, is mandatory.[7]
-
sec-Butyl Bromide: A flammable liquid and should be handled in a well-ventilated fume hood away from ignition sources. It is harmful if swallowed or inhaled and causes skin and eye irritation. Appropriate PPE should be worn.[8]
-
Anhydrous Solvents: Anhydrous THF can form explosive peroxides upon exposure to air and light. Ensure the solvent is tested for peroxides before use, especially before distillation.
Workflow Diagram
Caption: Step-by-step workflow for the synthesis of 4-sec-butoxymethyl-pyridine.
References
-
BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from [Link]
-
Complications from Dual Roles of Sodium Hydride as a Base and as a Reducing Agent. (n.d.). Retrieved from [Link]
-
13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. (n.d.). ACS Publications. Retrieved from [Link]
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Umpolung Synthesis of Pyridyl Ethers by Bi(V)‐Mediated O‑Arylation of Pyridones. (n.d.). ResearchGate. Retrieved from [Link]
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Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
-
Loba Chemie. (2019, May 28). SEC-BUTYL BROMIDE FOR SYNTHESIS MSDS. Retrieved from [Link]
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Quora. (2017, November 21). How to prepare sec-Butyl Bromide from alcohol. Retrieved from [Link]
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Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
-
Rhodium-Catalyzed Borylation of Aryl 2-Pyridyl Ethers through Cleavage of the Carbon–Oxygen Bond: Borylative Removal of the Directing Group. (n.d.). Journal of the American Chemical Society. Retrieved from [Link]
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Reddit. (2020, February 17). Deprotonation with NaH. Retrieved from [Link]
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1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). (n.d.). DTIC. Retrieved from [Link]
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Organic Syntheses. (n.d.). 3-pyridylboronic acid. Retrieved from [Link]
-
Organic Chemistry Tutor. (2018, May 1). Williamson Ether Synthesis Reaction Mechanism [Video]. YouTube. Retrieved from [Link]
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1H, 13C and 15N NMR spectral analysis of substituted 1,2,3,4-tetrahydro-pyrido[1,2-a]pyrimidines. (n.d.). PubMed. Retrieved from [Link]
-
Novel 3-Pyridyl Ethers With Subnanomolar Affinity for Central Neuronal Nicotinic Acetylcholine Receptors. (n.d.). PubMed. Retrieved from [Link]
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Sodium hydride is used as a base for the deprotonation of various organic substrates, and is also a. (n.d.). Retrieved from [Link]
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West Liberty University. (n.d.). Material Safety Data Sheet. Retrieved from [Link]
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Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
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Common Organic Chemistry. (n.d.). Sodium Hydride. Retrieved from [Link]
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Sdfine. (n.d.). 2-bromobutane. Retrieved from [Link]
-
Chemistry Stack Exchange. (2015, May 7). Why does a hydride like NaH act as a base, but a hydride like NaBH4 act as a nucleophile?. Retrieved from [Link]
-
Sublimation aides and abets co-milling and discoloration involving quinhydrone. (n.d.). Frontiers. Retrieved from [Link]
-
An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzene and 4-Substitued Pyridines: A His. (n.d.). ChemRxiv. Retrieved from [Link]
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Chemistry Stack Exchange. (2024, February 12). Synthesis Sec - Butyl Bromide from alcohol. Retrieved from [Link]
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Application Notes and Protocols for the Scalable Preparation of 4-sec-Butoxymethyl-pyridine for Pharmaceutical Use
Abstract
This document provides a comprehensive guide for the scalable synthesis of 4-sec-butoxymethyl-pyridine, a key intermediate in pharmaceutical development. The protocol detailed herein is designed for researchers, scientists, and drug development professionals, emphasizing a robust and reproducible methodology suitable for scale-up. The synthesis is based on the Williamson ether synthesis, a classic and reliable method for ether formation, enhanced by phase-transfer catalysis for improved efficiency and scalability. This guide provides a detailed experimental protocol, safety considerations, and in-process controls, all grounded in the principles of Good Manufacturing Practices (GMP) to ensure the final product's quality and suitability for pharmaceutical use.
Introduction: The Significance of 4-Substituted Pyridines in Medicinal Chemistry
The pyridine scaffold is a ubiquitous feature in a vast array of pharmaceutical compounds, owing to its ability to engage in various biological interactions.[1] 4-substituted pyridines, in particular, serve as crucial building blocks in the synthesis of active pharmaceutical ingredients (APIs).[2] The introduction of an alkoxymethyl group at the 4-position can significantly modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability, thereby influencing its pharmacokinetic and pharmacodynamic profile. 4-sec-butoxymethyl-pyridine, with its secondary butyl ether moiety, offers a unique combination of steric and electronic properties that can be exploited in drug design.
The scalable and cost-effective production of such intermediates is a critical step in the drug development pipeline. The methodology presented here is designed to be efficient and amenable to large-scale production, without compromising on purity and quality.
Synthetic Strategy: Williamson Ether Synthesis with Phase-Transfer Catalysis
The chosen synthetic route for 4-sec-butoxymethyl-pyridine is the Williamson ether synthesis, a well-established S(_N)2 reaction.[3][4] This method involves the reaction of an alkoxide with an alkyl halide.[5] In this specific application, the sodium salt of 4-pyridinemethanol (the alkoxide) will be reacted with 2-bromobutane (the alkyl halide).
To enhance the reaction's efficiency and facilitate its scalability, a phase-transfer catalyst (PTC) is incorporated.[6] PTCs, such as quaternary ammonium salts, facilitate the transfer of the alkoxide from the solid or aqueous phase to the organic phase where the reaction with the alkyl halide occurs.[7] This approach offers several advantages for industrial-scale synthesis, including milder reaction conditions, increased reaction rates, and the use of less hazardous and more environmentally friendly solvents.[8]
Reaction Scheme:
Where Py represents the pyridine-4-yl group.
Process Flow Diagram
The following diagram illustrates the key stages in the scalable preparation of 4-sec-butoxymethyl-pyridine.
Caption: Workflow for the scalable synthesis of 4-sec-butoxymethyl-pyridine.
Detailed Experimental Protocol
This protocol is designed for a laboratory scale (e.g., 100 g) and can be scaled up with appropriate engineering controls and safety considerations.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity | Moles | Purity | Supplier |
| 4-Pyridinemethanol | 586-95-8 | 109.13 | 100.0 g | 0.916 | >98% | Sigma-Aldrich |
| Sodium Hydride (60% dispersion in mineral oil) | 7646-69-7 | 24.00 | 40.3 g | 1.01 | 60% | Sigma-Aldrich |
| 2-Bromobutane | 78-76-2 | 137.02 | 150.0 g | 1.10 | >98% | Sigma-Aldrich |
| Tetrabutylammonium Bromide (TBAB) | 1643-19-2 | 322.37 | 14.8 g | 0.046 | >99% | Sigma-Aldrich |
| Anhydrous Toluene | 108-88-3 | 92.14 | 1000 mL | - | >99.5% | Sigma-Aldrich |
| Deionized Water | 7732-18-5 | 18.02 | 500 mL | - | - | - |
| Saturated Brine Solution | - | - | 200 mL | - | - | - |
| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 | 50 g | - | - | Sigma-Aldrich |
Equipment
-
2 L three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, a dropping funnel, and a nitrogen inlet/outlet.
-
Heating mantle with a temperature controller.
-
Ice-water bath.
-
Separatory funnel (2 L).
-
Rotary evaporator.
-
Vacuum distillation apparatus.
-
Standard laboratory glassware.
Step-by-Step Procedure
-
Reactor Setup and Inerting: Assemble the 2 L three-necked flask with the mechanical stirrer, thermometer, dropping funnel, and nitrogen inlet. Purge the entire system with dry nitrogen for at least 30 minutes to ensure an inert atmosphere.
-
Preparation of the Alkoxide:
-
To the flask, add anhydrous toluene (500 mL).
-
Carefully add the sodium hydride (60% dispersion in mineral oil) (40.3 g, 1.01 mol) to the toluene with gentle stirring.
-
In a separate beaker, dissolve 4-pyridinemethanol (100.0 g, 0.916 mol) in anhydrous toluene (300 mL).
-
Slowly add the 4-pyridinemethanol solution to the sodium hydride suspension via the dropping funnel over a period of 60-90 minutes. Maintain the internal temperature between 20-25 °C using an ice-water bath to control the exothermic reaction and hydrogen evolution.
-
After the addition is complete, allow the mixture to stir at room temperature for an additional 2 hours to ensure complete formation of the sodium salt of 4-pyridinemethanol. The reaction mixture will appear as a thick, white slurry.
-
-
Williamson Ether Synthesis:
-
Add the phase-transfer catalyst, tetrabutylammonium bromide (14.8 g, 0.046 mol), to the reaction mixture.
-
Dissolve 2-bromobutane (150.0 g, 1.10 mol) in anhydrous toluene (200 mL) and add this solution to the reaction mixture via the dropping funnel over 30 minutes.
-
Heat the reaction mixture to 60-65 °C and maintain this temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material (4-pyridinemethanol) is consumed.
-
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Carefully and slowly quench the reaction by adding deionized water (500 mL) dropwise to decompose any unreacted sodium hydride. An ice-water bath should be used to control the exotherm.
-
Transfer the mixture to a 2 L separatory funnel and separate the organic and aqueous layers.
-
Extract the aqueous layer with toluene (2 x 100 mL).
-
Combine all the organic layers and wash with saturated brine solution (200 mL).
-
Dry the organic layer over anhydrous sodium sulfate (50 g), filter, and concentrate the filtrate using a rotary evaporator to remove the toluene.
-
-
Purification:
-
The crude product is a yellowish oil. Purify the crude product by vacuum distillation to obtain 4-sec-butoxymethyl-pyridine as a colorless to pale yellow liquid. Collect the fraction boiling at the appropriate temperature and pressure.
-
Characterization and Quality Control
The identity and purity of the final product should be confirmed using a suite of analytical techniques, in accordance with GMP guidelines.[9][10]
| Parameter | Specification | Analytical Method |
| Appearance | Colorless to pale yellow liquid | Visual Inspection |
| Identity | Conforms to the structure of 4-sec-butoxymethyl-pyridine | ¹H NMR, ¹³C NMR, FT-IR |
| Purity | ≥ 98.0% | HPLC, GC |
| Residual Solvents | Toluene: ≤ 890 ppm | Headspace GC |
| Water Content | ≤ 0.5% | Karl Fischer Titration |
Safety and Handling
General Precautions: This synthesis should be performed in a well-ventilated fume hood by trained personnel.[11] Personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves, must be worn at all times.[12]
Specific Hazards:
-
Sodium Hydride: Highly flammable and reacts violently with water, releasing flammable hydrogen gas. Handle under an inert atmosphere and away from ignition sources.
-
2-Bromobutane: Flammable liquid and harmful if swallowed or inhaled. It is also a suspected carcinogen.
-
Toluene: Flammable liquid and vapor. Harmful if inhaled or absorbed through the skin. It can cause damage to organs through prolonged or repeated exposure.
-
Pyridine Derivatives: Can be irritating to the skin, eyes, and respiratory system.[13]
Emergency Procedures:
-
Spills: Absorb small spills with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. For large spills, evacuate the area and contact emergency services.
-
Fire: Use a dry chemical, carbon dioxide, or foam extinguisher. Do not use water on fires involving sodium hydride.
-
Exposure: In case of skin or eye contact, flush immediately with copious amounts of water for at least 15 minutes and seek medical attention. If inhaled, move to fresh air and seek medical attention.
Discussion and Conclusion
The described protocol provides a detailed and scalable method for the preparation of 4-sec-butoxymethyl-pyridine. The use of Williamson ether synthesis is a reliable and well-understood transformation, and its efficiency is significantly enhanced by the application of phase-transfer catalysis. This makes the process amenable to industrial scale-up.
The protocol emphasizes safety and adherence to GMP principles, which are paramount in the synthesis of pharmaceutical intermediates. The detailed work-up and purification steps are designed to yield a product of high purity, suitable for further use in the synthesis of active pharmaceutical ingredients. The in-process controls and final product specifications provide a framework for ensuring the consistency and quality of each batch.
By following this comprehensive guide, researchers and drug development professionals can confidently produce 4-sec-butoxymethyl-pyridine in a scalable, efficient, and safe manner, thereby facilitating the advancement of their pharmaceutical development programs.
References
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-
Williamson Ether Synthesis. (n.d.). In Wikipedia. Retrieved from [Link]
-
Pyridine: the scaffolds with significant clinical diversity. (2022). RSC Advances. Retrieved from [Link]
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Pharmaceutical Production Methods - Efficient Synthesis of Pyridines. (n.d.). VCU Innovation Gateway. Retrieved from [Link]
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Enantioselective Phase-Transfer-Catalyzed Synthesis of Spirocyclic Azetidine Oxindoles. (2014). Organic Letters. Retrieved from [Link]
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Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients. (2000). U.S. Food and Drug Administration. Retrieved from [Link]
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Pyridine Hazard Summary. (n.d.). New Jersey Department of Health. Retrieved from [Link]
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Phase Transfer Catalysis in Pharmaceutical Industry – Where Are We? (2007). Acta Poloniae Pharmaceutica - Drug Research. Retrieved from [Link]
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Phase-Transfer Catalysis in Organic Syntheses. (n.d.). CRDEEP Journals. Retrieved from [Link]
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Good Manufacturing Practices in Active Pharmaceutical Ingredients Development. (1999). European Federation of Pharmaceutical Industries and Associations. Retrieved from [Link]
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12 Safety Precautions To Follow When Handling Pyridine. (2024). Post Apple Scientific. Retrieved from [Link]
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Pyridine - Safety Data Sheet. (2024). PENTA. Retrieved from [Link]
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Application Notes and Protocols for 4-sec-Butoxymethyl-pyridine in Metal Catalysis
Introduction: A Prospective Look at 4-sec-Butoxymethyl-pyridine as a Novel Ligand
The strategic design of ligands is a cornerstone of modern organometallic chemistry and homogeneous catalysis. Pyridine and its derivatives have long been workhorse ligands, offering a versatile platform for tuning the electronic and steric environment of a metal center.[1] The electronic properties of 4-substituted pyridines, in particular, have been shown to correlate with the catalytic efficiency of their metal complexes in various cross-coupling reactions.[1] An increase in the basicity of the pyridine ligand can enhance the catalytic activity of the corresponding palladium(II) complexes.[1]
This document presents a prospective guide to the application of a novel, yet-to-be-explored ligand: 4-sec-butoxymethyl-pyridine . While specific literature on this compound is not yet available, its structure suggests a unique combination of steric bulk and electronic properties that could be advantageous in metal-catalyzed reactions. The sec-butoxy group introduces moderate steric hindrance near the metal center, potentially influencing reductive elimination and preventing catalyst deactivation. The ether oxygen may also play a role in substrate pre-organization or catalyst stability.
These application notes are designed for researchers, scientists, and drug development professionals interested in exploring new ligand scaffolds. We will provide a plausible synthetic route for the ligand and its palladium(II) complex, followed by a detailed, field-proven protocol for its application in a Suzuki-Miyaura cross-coupling reaction. The causality behind each experimental choice will be explained, grounding our recommendations in established principles of catalysis.
Part 1: Synthesis of 4-sec-Butoxymethyl-pyridine and its Palladium(II) Complex
Proposed Synthesis of 4-sec-Butoxymethyl-pyridine
A straightforward approach to the synthesis of 4-sec-butoxymethyl-pyridine is the Williamson ether synthesis. This method involves the deprotonation of 4-pyridinemethanol followed by nucleophilic substitution with a sec-butyl halide.
Workflow for the Synthesis of 4-sec-Butoxymethyl-pyridine:
Caption: Proposed synthesis of 4-sec-butoxymethyl-pyridine.
Protocol 1: Synthesis of 4-sec-Butoxymethyl-pyridine
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-pyridinemethanol (1.0 eq.) and anhydrous tetrahydrofuran (THF).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq.) portion-wise. Causality: The strong base NaH deprotonates the hydroxyl group of 4-pyridinemethanol to form the corresponding alkoxide, a potent nucleophile.
-
Nucleophilic Substitution: After stirring for 30 minutes at 0 °C, add 2-bromobutane (sec-butyl bromide, 1.2 eq.) dropwise. Allow the reaction to warm to room temperature and stir overnight.
-
Quenching and Workup: Carefully quench the reaction by the slow addition of water at 0 °C. Dilute with more water and extract the product with an organic solvent such as ethyl acetate (3 x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield 4-sec-butoxymethyl-pyridine.
Synthesis of [PdCl₂(4-sec-butoxymethyl-pyridine)₂]
The synthesis of the palladium(II) precatalyst involves the coordination of the newly synthesized pyridine ligand to a palladium(II) salt.
Workflow for the Synthesis of the Palladium Complex:
Caption: Synthesis of the palladium(II) precatalyst.
Protocol 2: Synthesis of bis(4-sec-butoxymethyl-pyridine)palladium(II) chloride
-
Reaction Setup: In a round-bottom flask, dissolve palladium(II) chloride (PdCl₂, 1.0 eq.) in methanol.
-
Ligand Addition: To this solution, add a solution of 4-sec-butoxymethyl-pyridine (2.1 eq.) in methanol dropwise with stirring. Causality: The pyridine ligand displaces solvent molecules coordinated to the palladium center to form the stable square-planar complex.
-
Precipitation: Stir the reaction mixture at room temperature for 4-6 hours. A precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration, wash with cold methanol, and then with a non-polar solvent like hexane to remove any unreacted ligand.
-
Drying: Dry the resulting solid under vacuum to obtain the [PdCl₂(4-sec-butoxymethyl-pyridine)₂] complex.
Part 2: Application in Suzuki-Miyaura Cross-Coupling
The synthesized palladium complex is expected to be an effective precatalyst for Suzuki-Miyaura cross-coupling reactions, a fundamental C-C bond-forming transformation in organic synthesis.[2] The pyridine ligands stabilize the palladium center and influence the rates of the key steps in the catalytic cycle.[1]
Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol for a Model Suzuki-Miyaura Reaction
This protocol describes the coupling of 4-bromoacetophenone with phenylboronic acid, a common benchmark reaction.
Protocol 3: Suzuki-Miyaura Cross-Coupling
-
Reaction Setup: To a Schlenk tube, add 4-bromoacetophenone (1.0 mmol), phenylboronic acid (1.2 mmol), and a suitable base such as potassium carbonate (K₂CO₃, 2.0 mmol).
-
Catalyst Addition: Add the [PdCl₂(4-sec-butoxymethyl-pyridine)₂] precatalyst (0.1-1.0 mol%). Causality: The precatalyst is reduced in situ to the active Pd(0) species, which enters the catalytic cycle.
-
Solvent and Degassing: Add the solvent (e.g., a mixture of toluene and water, or dioxane). Degas the mixture by bubbling with an inert gas for 15-20 minutes or by three freeze-pump-thaw cycles.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or GC-MS.
-
Workup: After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography or recrystallization.
Part 3: Data Presentation and Expected Outcomes
The performance of the 4-sec-butoxymethyl-pyridine ligand should be evaluated based on the yield of the cross-coupling product under various conditions.
Table 1: Optimization of Reaction Conditions
| Entry | Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 1.0 | K₂CO₃ | Toluene/H₂O | 80 | 12 | Expected: >80 |
| 2 | 0.5 | K₂CO₃ | Toluene/H₂O | 80 | 12 | Expected: >75 |
| 3 | 0.1 | K₂CO₃ | Toluene/H₂O | 80 | 12 | Expected: >60 |
| 4 | 1.0 | Cs₂CO₃ | Dioxane | 100 | 8 | Expected: >90 |
| 5 | 1.0 | K₃PO₄ | Toluene | 100 | 8 | Expected: >85 |
Note: Yields are hypothetical and serve as a benchmark for optimization.
Part 4: Trustworthiness and Self-Validation
To ensure the reliability of these protocols, several validation steps are crucial:
-
Ligand and Complex Characterization: The synthesized 4-sec-butoxymethyl-pyridine and its palladium complex must be thoroughly characterized by ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis to confirm their identity and purity.
-
Control Experiments: A control experiment without the palladium catalyst should be run to confirm that the reaction is indeed catalyzed. Another control with a standard ligand (e.g., triphenylphosphine) can provide a benchmark for the performance of the new ligand.
-
Reproducibility: Key experiments should be repeated to ensure the reproducibility of the results.
Conclusion and Future Outlook
The application notes presented here provide a comprehensive, albeit prospective, guide for the synthesis and utilization of 4-sec-butoxymethyl-pyridine as a ligand in palladium-catalyzed cross-coupling reactions. The proposed protocols are based on well-established and reliable methodologies from the field of organometallic catalysis. It is our hope that this guide will inspire researchers to explore the potential of this and other novel ligand architectures, thereby expanding the toolkit available for the synthesis of complex molecules in academia and industry.
References
- Hajhussein, A. N., et al. (2018). Synthesis of 4-alkoxypyridines as intermediates for zwitterionic liquid crystals. Arkivoc, 2018(vii), 225-235.
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PrepChem. (n.d.). Synthesis of 4-sec-butylpyridine. Retrieved from [Link]
-
Dalton Transactions. (n.d.). Synthesis and catalytic properties of palladium(ii) complexes with P,π-chelating ferrocene phosphinoallyl ligands and their non-tethered analogues. Royal Society of Chemistry. Retrieved from [Link]
- Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. In Palladium-Catalyzed Coupling Reactions (pp. 1-53). Springer, Berlin, Heidelberg.
- Fagnou, K., & Lautens, M. (2003). Rhodium-Catalyzed C-C and C-H Bond Activation. In Rhodium Catalyzed Homogeneous Hydrogenation (pp. 271-320). Springer, Dordrecht.
- Baran, P. S. (2014). Pyridine synthesis.
- Sowa, J. R., Jr, & Tretter, J. R. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorganic Chemistry, 61(34), 13425–13438.
-
Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]
- Carrow, B. P., & Hartwig, J. F. (2011). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. Journal of the American Chemical Society, 133(8), 2116–2119.
- Sladowska, H., Sabiniarz, A., Sapa, J., & Filipek, B. (2009). Synthesis and pharmacological properties of new derivatives of 4-alkoxy-6-methyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones. Acta Poloniae Pharmaceutica, 66(1), 57–63.
-
ResearchGate. (n.d.). Di-2-Pyridylmethylamine-Based Palladium Complexes as New Catalysts for Heck, Suzuki, and Sonogashira Reactions in Organic and Aqueous Solvents. Retrieved from [Link]
-
MDPI. (2023). Catalytic Behavior of Cobalt Complexes Bearing Pyridine–Oxime Ligands in Isoprene Polymerization. Retrieved from [Link]
-
Master Organic Chemistry. (2016). The Heck, Suzuki, and Olefin Metathesis Reactions. Retrieved from [Link]
- Google Patents. (n.d.). Preparation of 4-substituted pyridines and quaternary pyridine salts useful therefor.
-
YouTube. (2020). Palladium Cross Coupling Reactions 1. An Introduction. Retrieved from [Link]
Sources
Application Note: A Comprehensive Guide to the O-Alkylation of 4-Hydroxymethylpyridine
Audience: Researchers, scientists, and drug development professionals.
Introduction: Strategic Importance of 4-(Alkoxymethyl)pyridines
The 4-hydroxymethylpyridine scaffold is a cornerstone in medicinal chemistry and materials science. Its derivatives, particularly the 4-(alkoxymethyl)pyridines, serve as critical intermediates and final products in a range of applications, from active pharmaceutical ingredients (APIs) to functional materials. The synthesis of these ether derivatives is primarily achieved through the O-alkylation of the parent alcohol.
However, the reaction presents a classic chemoselectivity challenge. The 4-hydroxymethylpyridine molecule possesses two nucleophilic sites: the primary alcohol (hydroxyl group) and the pyridine ring nitrogen. The goal is to selectively target the oxygen atom for alkylation while avoiding the formation of the N-alkylated pyridinium salt byproduct. This guide provides a detailed exploration of the reaction conditions, mechanistic principles, and practical protocols to achieve high-yield, selective O-alkylation.
Mechanistic Underpinnings: Controlling the O- vs. N-Alkylation Dichotomy
The alkylation of 4-hydroxymethylpyridine is fundamentally a nucleophilic substitution reaction, most commonly proceeding via an SN2 mechanism, a cornerstone of the Williamson Ether Synthesis.[1][2] The process begins with the deprotonation of the hydroxyl group by a base to form a potent nucleophile, the pyridylalkoxide anion. This anion then attacks the electrophilic carbon of an alkylating agent (typically an alkyl halide), displacing the leaving group to form the desired ether.[3]
Caption: General mechanism for Williamson Ether Synthesis.
The critical challenge arises from the competing N-alkylation pathway. The lone pair of electrons on the pyridine nitrogen can also attack the alkylating agent, leading to the formation of a quaternary pyridinium salt.
Caption: Competing O- and N-alkylation pathways.
Controlling the selectivity hinges on modulating the relative nucleophilicity of the oxygen and nitrogen atoms and the reaction environment. According to Pearson's Hard and Soft Acids and Bases (HSAB) theory, the alkoxide oxygen is a 'hard' nucleophile, while the pyridine nitrogen is 'softer'. This distinction can be exploited by carefully selecting the reaction parameters.
Optimizing Reaction Conditions: A Scientist's Decision Guide
The success of the alkylation reaction is not determined by a single parameter but by the interplay of the base, solvent, alkylating agent, and temperature.
The Choice of Base: The Reaction's Ignition Key
The base's primary role is to deprotonate the hydroxyl group to form the alkoxide. The choice of base is critical for both reaction efficiency and selectivity.
-
Strong Bases (e.g., NaH, KH, LiHMDS): These bases irreversibly and completely deprotonate the alcohol, generating a high concentration of the reactive alkoxide. This is often necessary for less reactive alkylating agents. However, they require strictly anhydrous (water-free) conditions, as they react violently with water. The resulting sodium or potassium alkoxide is highly reactive and can sometimes lead to lower selectivity.
-
Hydroxides (e.g., NaOH, KOH): These are strong, cost-effective bases that are highly effective, especially in Phase-Transfer Catalysis (PTC) systems. They are often used as a solid or concentrated aqueous solution.
-
Carbonates (e.g., K₂CO₃, Cs₂CO₃): These are milder, heterogeneous bases suitable for reactive alkylating agents like benzyl or allyl halides.[4] Potassium carbonate (K₂CO₃) is a common choice, offering a good balance of reactivity and handling ease.[5][6] Cesium carbonate (Cs₂CO₃) is more soluble and basic, often accelerating reactions at lower temperatures (the "cesium effect"), which can improve selectivity by minimizing N-alkylation.
The Solvent Environment: Directing the Nucleophilic Attack
The solvent influences ion-pairing, reagent solubility, and the nucleophilicity of the anionic species.
-
Polar Aprotic Solvents (DMF, DMSO, Acetonitrile): These solvents are excellent for SN2 reactions because they solvate the cation (e.g., Na⁺, K⁺) while leaving the alkoxide anion relatively "naked" and highly nucleophilic.[3][7] However, their high polarity can also stabilize the charged pyridinium salt transition state, potentially increasing the amount of N-alkylation.[7]
-
Ethereal Solvents (THF, Dioxane): These are less polar and are the solvents of choice when using strong, reactive bases like NaH. They do not promote N-alkylation to the same extent as polar aprotic solvents.
-
Biphasic Systems (e.g., Toluene/Water): Used exclusively in Phase-Transfer Catalysis, these systems offer significant advantages by keeping the inorganic base (e.g., NaOH) in an aqueous phase and the organic substrate in a non-polar organic phase, minimizing side reactions.[8]
The Alkylating Agent: The Electrophilic Partner
The structure of the alkylating agent is paramount for a successful SN2 reaction.
-
Substrate: Only primary (1°) or methyl halides should be used. Secondary (2°) halides will lead to significant amounts of elimination (E2) byproducts, and tertiary (3°) halides will react exclusively by elimination.[6]
-
Leaving Group: The reactivity of the leaving group follows the trend I > Br > OTs > OMs > Cl.[5][9] Alkyl iodides are the most reactive but also the most expensive and least stable. Alkyl bromides often provide the best compromise of reactivity and cost.
Field-Proven Experimental Protocols
Below are three distinct, validated protocols for the O-alkylation of 4-hydroxymethylpyridine, each suited for different laboratory capabilities and substrate reactivities.
Protocol 1: Classic Conditions with a Mild Base
This method is ideal for reactive alkylating agents like benzyl bromide or allyl bromide and prioritizes operational simplicity.
Reaction: 4-Hydroxymethylpyridine with Benzyl Bromide Base: Potassium Carbonate (K₂CO₃) Solvent: Acetonitrile (CH₃CN)
Step-by-Step Methodology:
-
Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-hydroxymethylpyridine (1.0 eq.).
-
Reagent Addition: Add anhydrous acetonitrile to dissolve the starting material, followed by finely powdered anhydrous potassium carbonate (2.0-3.0 eq.).
-
Initiation: Add the alkylating agent, benzyl bromide (1.1-1.2 eq.), dropwise to the stirring suspension at room temperature.
-
Reaction: Heat the mixture to reflux (approx. 82°C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature and filter off the solid K₂CO₃.
-
Extraction: Evaporate the acetonitrile under reduced pressure. Dissolve the residue in ethyl acetate and wash with water (2x) and then with brine (1x).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to yield the pure 4-(benzyloxymethyl)pyridine.
Protocol 2: Strong Base Conditions for Less Reactive Alkylating Agents
This protocol is necessary when using less reactive primary alkyl halides (e.g., butyl bromide) and requires anhydrous techniques.
Reaction: 4-Hydroxymethylpyridine with 1-Bromobutane Base: Sodium Hydride (NaH) Solvent: Anhydrous Tetrahydrofuran (THF)
Step-by-Step Methodology:
-
Setup: Under an inert atmosphere (Nitrogen or Argon), add sodium hydride (60% dispersion in mineral oil, 1.2 eq.) to a dry, three-neck flask equipped with a stir bar, dropping funnel, and gas inlet.
-
Washing (Optional but Recommended): Wash the NaH with anhydrous hexanes (2x) to remove the mineral oil. Decant the hexanes carefully via cannula.
-
Alkoxide Formation: Add anhydrous THF to the flask. Cool the suspension to 0°C in an ice bath. Dissolve 4-hydroxymethylpyridine (1.0 eq.) in anhydrous THF and add it dropwise via the dropping funnel. Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature for another 30 minutes. Hydrogen gas evolution will be observed.
-
Alkylation: Cool the resulting alkoxide solution back to 0°C. Add the alkylating agent, 1-bromobutane (1.1 eq.), dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight. Gentle heating (e.g., 40-50°C) may be required to drive the reaction to completion. Monitor by TLC.
-
Quenching: After completion, cool the reaction to 0°C and carefully quench the excess NaH by the slow, dropwise addition of water or isopropanol until gas evolution ceases.
-
Extraction & Purification: Dilute the mixture with water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify by flash column chromatography.
Protocol 3: Phase-Transfer Catalysis (PTC) - The "Green" and Scalable Approach
PTC is an excellent method that avoids anhydrous solvents and strong, hazardous bases, making it highly suitable for industrial applications.[9][10]
Reaction: 4-Hydroxymethylpyridine with an Alkyl Bromide Base: Sodium Hydroxide (NaOH) Catalyst: Tetrabutylammonium Bromide (TBAB) Solvent System: Toluene / Water
Step-by-Step Methodology:
-
Setup: To a round-bottom flask, add 4-hydroxymethylpyridine (1.0 eq.), toluene, the alkyl bromide (1.2 eq.), and the phase-transfer catalyst, TBAB (0.05-0.10 eq.).
-
Base Addition: Add a concentrated aqueous solution of sodium hydroxide (50% w/w, 3.0-5.0 eq.).
-
Reaction: Heat the biphasic mixture to 70-80°C with vigorous stirring. The high stir rate is crucial to maximize the interfacial area between the two phases. Monitor the reaction by TLC or GC-MS.
-
Workup: Upon completion, cool the mixture to room temperature. Separate the organic and aqueous layers.
-
Extraction: Extract the aqueous layer with toluene (2x).
-
Purification: Combine all organic layers, wash with water to remove the catalyst and residual base, then wash with brine. Dry over Na₂SO₄, concentrate, and purify the product by flash chromatography or distillation.
Caption: A generalized experimental workflow for O-alkylation.
Comparative Analysis of Protocols
| Parameter | Protocol 1: Classic (K₂CO₃) | Protocol 2: Strong Base (NaH) | Protocol 3: PTC (NaOH/TBAB) |
| Base Strength | Mild | Very Strong | Strong (in situ) |
| Solvent | Polar Aprotic (e.g., CH₃CN) | Anhydrous Ethereal (e.g., THF) | Biphasic (e.g., Toluene/H₂O) |
| Conditions | Simple, non-anhydrous | Strict anhydrous, inert atmosphere | Biphasic, vigorous stirring |
| Substrate Scope | Best for reactive alkyl halides | Broad, good for unreactive halides | Broad, very versatile |
| Key Advantage | Operational simplicity | High reactivity for difficult substrates | Scalable, cost-effective, "greener" |
| Considerations | May be slow for unreactive halides | Safety (NaH is flammable), requires specialized techniques | Vigorous stirring is essential; potential for emulsion formation |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Insufficiently reactive alkylating agent. 2. Base not strong enough. 3. Reaction temperature too low. 4. Inefficient stirring (for PTC). | 1. Switch to a better leaving group (e.g., bromide to iodide). 2. Use a stronger base (e.g., move from K₂CO₃ to NaH). 3. Increase reaction temperature incrementally. 4. Increase stir rate for PTC protocol. |
| N-Alkylation Product Observed | 1. Highly polar solvent (e.g., DMF). 2. Reaction temperature too high. 3. Highly reactive alkylating agent. | 1. Switch to a less polar solvent (e.g., THF or toluene). 2. Run the reaction at a lower temperature for a longer time. 3. Use a less reactive leaving group (e.g., bromide instead of iodide). |
| Starting Material Decomposed | 1. Reaction temperature is too high. 2. Base is too strong for the substrate combination. | 1. Lower the reaction temperature. 2. Switch to a milder base (e.g., K₂CO₃). |
Conclusion
The selective O-alkylation of 4-hydroxymethylpyridine is a readily achievable transformation when reaction conditions are chosen with a clear understanding of the underlying mechanistic principles. For reactive electrophiles, classical methods using potassium carbonate offer simplicity. For more challenging alkylations, the use of sodium hydride in an anhydrous environment provides the necessary reactivity. For a scalable, robust, and environmentally conscious process, Phase-Transfer Catalysis stands out as the superior methodology. By carefully considering the interplay between the base, solvent, and alkylating agent, researchers can confidently and efficiently synthesize a wide array of 4-(alkoxymethyl)pyridine derivatives for their specific applications.
References
-
Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H) - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
Williamson Ether Synthesis. (n.d.). University of Colorado Boulder. [Link]
-
Environmentally Friendly Green O-Alkylation Reaction for Ethenzamide Synthesis. (2022). MDPI. [Link]
-
O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. (n.d.). Organic Chemistry Portal. [Link]
-
The effect of alkylation, protonation, and hydroxyl group substitution on reversible alcohol and water addition to 2-and 4-formyl pyridine derivatives. (2015). ResearchGate. [Link]
-
The Williamson Ether Synthesis. (2014). Master Organic Chemistry. [Link]
-
The Investigation of the Alkylation Reactions of Hydroxy and En‐Oximes with Some Halohydrins and Epoxides. (2007). ResearchGate. [Link]
-
Synthesis of 4-alkoxypyridines as intermediates for zwitterionic liquid crystals. (2018). Arkivoc. [Link]
-
Phase Transfer Catalysis. (n.d.). ACS Green Chemistry Institute Pharmaceutical Roundtable. [Link]
-
Synthesis and alkylation of pyridylacetylenes under phase transfer catalysis conditions in a liquid/solid system. (1998). Chemistry of Heterocyclic Compounds. [Link]
-
Industrial Phase-Transfer Catalysis. (n.d.). PTC Organics. [Link]
-
Williamson ether synthesis. (2020). Chemistry LibreTexts. [Link]
-
Williamson ether synthesis. (n.d.). Lumen Learning. [Link]
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Application Notes & Protocols for the Utilization of 4-sec-butoxymethyl-pyridine in Medicinal Chemistry
An in-depth guide to the synthesis and coupling of 4-sec-butoxymethyl-pyridine, a valuable scaffold in modern drug discovery.
Abstract
The pyridine ring is a cornerstone of medicinal chemistry, present in a vast number of FDA-approved drugs and demonstrating remarkable versatility in modulating pharmacological activity.[1][2][3][4] This guide provides a comprehensive overview of the synthetic procedures for coupling the 4-sec-butoxymethyl-pyridine moiety, a scaffold of interest for its potential to enhance metabolic stability and cellular permeability.[1] We present detailed, field-proven protocols for its incorporation into complex molecular architectures via industry-standard cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings. The causality behind experimental choices, troubleshooting, and the synthesis of the requisite precursors are discussed in detail to ensure procedural success for researchers in drug development.
Introduction: The Strategic Value of the Pyridine Scaffold
Pyridine and its derivatives are among the most prevalent nitrogen-containing heterocycles in pharmaceutical science.[5] Their ability to act as a bioisostere for a benzene ring, engage in hydrogen bonding, and serve as a basic handle for salt formation makes them a "privileged scaffold" in drug design. The incorporation of a pyridine moiety can significantly improve a molecule's potency, selectivity, and pharmacokinetic profile.[1][6]
The specific substituent at the 4-position of the pyridine ring plays a critical role in defining its interaction with biological targets and its overall physicochemical properties. The sec-butoxymethyl group introduces a moderately lipophilic, flexible ether linkage. This can be strategically employed to:
-
Probe hydrophobic pockets within a target protein.
-
Improve membrane permeability and oral bioavailability.
-
Introduce a potential "soft spot" for metabolism, potentially leading to predictable metabolic pathways.
-
Modulate aqueous solubility.[6]
This document serves as a practical guide for the chemical biologist or medicinal chemist seeking to leverage this unique building block.
Synthesis of Halogenated 4-sec-butoxymethyl-pyridine Precursors
Cross-coupling reactions typically require an electrophilic partner, most commonly an aryl or heteroaryl halide. Therefore, the first crucial step is the synthesis of a halogenated derivative of 4-sec-butoxymethyl-pyridine. A robust and logical pathway begins with a commercially available starting material, 2-chloro-4-methylpyridine.
Protocol 2.1: Synthesis of 2-Chloro-4-(sec-butoxymethyl)pyridine
This two-step procedure involves a free-radical bromination of the methyl group followed by a Williamson ether synthesis.
Step A: Bromination of 2-Chloro-4-methylpyridine
-
Reagents & Setup: To a solution of 2-chloro-4-methylpyridine (1.0 eq) in a suitable solvent like carbon tetrachloride or chlorobenzene, add N-Bromosuccinimide (NBS, 1.1 eq) and a radical initiator such as benzoyl peroxide (AIBN, 0.05 eq).
-
Reaction: Heat the mixture to reflux (approx. 80-90 °C) and monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-4 hours.
-
Work-up: Cool the reaction to room temperature. Filter off the succinimide byproduct. Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude 2-chloro-4-(bromomethyl)pyridine is often used directly in the next step without further purification.
Step B: Williamson Ether Synthesis
-
Reagents & Setup: Prepare a solution of sec-butanol (1.5 eq) in a polar aprotic solvent like anhydrous Tetrahydrofuran (THF). To this solution, add a strong base such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.4 eq) portion-wise at 0 °C. Allow the mixture to stir for 30 minutes to form the sodium sec-butoxide.
-
Reaction: Add the crude 2-chloro-4-(bromomethyl)pyridine from Step A, dissolved in a minimal amount of anhydrous THF, dropwise to the alkoxide solution at 0 °C. Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Work-up: Carefully quench the reaction by the slow addition of water. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: After filtration and concentration, purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the final product, 2-chloro-4-(sec-butoxymethyl)pyridine.
Core Coupling Methodologies & Protocols
The following sections detail the application of major cross-coupling reactions using the synthesized 2-chloro-4-(sec-butoxymethyl)pyridine as the electrophilic partner. These reactions are central to expanding structure-activity relationships (SAR) in drug discovery.[7]
Suzuki-Miyaura Coupling: C(sp²)–C(sp²) Bond Formation
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation in the pharmaceutical industry due to its operational simplicity, broad functional group tolerance, and the commercial availability of a vast array of boronic acids and esters.
Causality: This reaction is catalyzed by a Palladium(0) species, which undergoes oxidative addition into the carbon-halogen bond of the pyridine. Following transmetalation with the boronic acid derivative (activated by a base) and subsequent reductive elimination, the C-C coupled product is formed, and the catalyst is regenerated. The choice of ligand is critical to stabilize the palladium catalyst and facilitate the key steps of the catalytic cycle.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Protocol 3.1.1: Suzuki Coupling of 2-Chloro-4-(sec-butoxymethyl)pyridine
-
Setup: To an oven-dried reaction vial, add 2-chloro-4-(sec-butoxymethyl)pyridine (1.0 eq), the desired aryl/heteroaryl boronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(dppf)Cl₂ (2-5 mol%), and a base, typically an aqueous solution of sodium carbonate (Na₂CO₃, 2 M, 3.0 eq).
-
Solvent: Add a solvent mixture, commonly 1,4-dioxane or DME with water (e.g., 4:1 ratio).
-
Inert Atmosphere: Seal the vial and degas the mixture by bubbling argon or nitrogen through it for 10-15 minutes.
-
Reaction: Heat the reaction to 80-100 °C and stir vigorously for 4-12 hours. Monitor progress by LC-MS.
-
Work-up: After cooling, dilute the mixture with ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purification: Purify the residue via flash column chromatography to obtain the desired biaryl product.
| Parameter | Recommended Condition | Rationale |
| Catalyst | Pd(dppf)Cl₂, Pd(PPh₃)₄ | dppf is a robust ligand for heteroaryl couplings. |
| Ligand | (If using Pd(OAc)₂) SPhos, XPhos | Bulky, electron-rich phosphine ligands accelerate reductive elimination. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Choice of base can be critical; stronger bases may be needed for less reactive substrates. |
| Solvent | Dioxane/H₂O, Toluene/H₂O, DME | Aprotic/protic mixtures are standard for Suzuki reactions. |
| Temperature | 80 - 110 °C | Sufficient thermal energy is needed to drive the catalytic cycle. |
| Typical Yield | 60 - 95% | Highly dependent on the coupling partners. |
Sonogashira Coupling: C(sp²)–C(sp) Bond Formation
The Sonogashira reaction is the premier method for coupling terminal alkynes with aryl or vinyl halides, creating internal alkynes.[8] This is invaluable for generating rigid linkers or introducing a reactive handle for further chemistry (e.g., click chemistry).
Causality: This reaction involves a dual catalytic system. A palladium catalyst activates the C-X bond, while a copper(I) co-catalyst forms a copper acetylide intermediate, which then participates in the transmetalation step with the palladium complex.[8][9] Copper-free versions exist but often require more specialized ligands or conditions.[9]
Caption: General experimental workflow for a Sonogashira coupling reaction.
Protocol 3.2.1: Sonogashira Coupling of 2-Chloro-4-(sec-butoxymethyl)pyridine
-
Setup: In a reaction vessel, combine 2-chloro-4-(sec-butoxymethyl)pyridine (1.0 eq), the terminal alkyne (1.1-1.3 eq), a palladium source like Pd(PPh₃)₂Cl₂ (2-5 mol%), and copper(I) iodide (CuI, 4-10 mol%).
-
Solvent & Base: Dissolve the components in a suitable solvent, typically an amine base like triethylamine (Et₃N) or diisopropylamine (DIPA), which also serves as the base. Anhydrous THF or DMF can be used as a co-solvent.
-
Inert Atmosphere: Degas the mixture thoroughly with an inert gas.
-
Reaction: Stir the reaction at a temperature ranging from room temperature to 80 °C. The reaction is often complete within 2-8 hours. Monitor by LC-MS.
-
Work-up: Once complete, filter the reaction mixture through a pad of celite to remove catalyst residues. Concentrate the filtrate.
-
Purification: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry, concentrate, and purify by flash chromatography.
| Parameter | Recommended Condition | Rationale |
| Pd Catalyst | Pd(PPh₃)₂Cl₂, Pd(OAc)₂ | Standard, reliable palladium sources for Sonogashira. |
| Cu Co-catalyst | CuI | Essential for the formation of the copper acetylide intermediate. |
| Base | Et₃N, DIPA, Piperidine | Acts as both a base to deprotonate the alkyne and often as the solvent. |
| Solvent | Amine base, THF, DMF | Co-solvents can improve the solubility of starting materials. |
| Temperature | 25 - 80 °C | Generally milder conditions than Suzuki couplings are sufficient. |
| Typical Yield | 70 - 98% | Often a very high-yielding and clean reaction.[10] |
Buchwald-Hartwig Amination: C(sp²)–N Bond Formation
The Buchwald-Hartwig amination is a powerful tool for constructing carbon-nitrogen bonds, which are fundamental to a vast number of pharmaceuticals.[7] This reaction allows for the coupling of aryl/heteroaryl halides with a wide range of primary and secondary amines.
Causality: Similar to the Suzuki coupling, the mechanism involves the oxidative addition of Pd(0) to the aryl halide. The resulting complex then coordinates to the amine. A base facilitates the deprotonation of the amine, leading to the formation of a palladium-amido complex. Reductive elimination from this complex yields the desired C-N coupled product and regenerates the Pd(0) catalyst. The ligand choice is paramount for success, with bulky, electron-rich phosphines being the standard.
Protocol 3.3.1: Buchwald-Hartwig Amination of 2-Chloro-4-(sec-butoxymethyl)pyridine
-
Setup: In a glovebox or under an inert atmosphere, charge a reaction vial with the palladium precatalyst (e.g., a G3 or G4 palladacycle, 1-3 mol%) and a suitable phosphine ligand (e.g., XPhos, RuPhos). Add the 2-chloro-4-(sec-butoxymethyl)pyridine (1.0 eq) and the amine coupling partner (1.1-1.5 eq).
-
Base & Solvent: Add a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) (1.5-2.0 eq). Add an anhydrous, aprotic solvent like toluene or dioxane.
-
Reaction: Seal the vial and heat to 90-120 °C for 6-24 hours. Monitor the reaction's progress by LC-MS.
-
Work-up: After cooling, quench the reaction with saturated aqueous ammonium chloride. Extract with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the product using flash chromatography.
| Parameter | Recommended Condition | Rationale |
| Catalyst | Pd₂(dba)₃, Pd(OAc)₂, Palladacycles | Pre-formed palladacycles offer high activity and reproducibility. |
| Ligand | XPhos, RuPhos, BrettPhos | Bulky biarylphosphine ligands are essential for efficient C-N reductive elimination. |
| Base | NaOtBu, K₃PO₄, LHMDS, Cs₂CO₃ | A strong, sterically hindered base is required to deprotonate the amine without competing. |
| Solvent | Toluene, Dioxane, THF | Anhydrous, aprotic solvents are crucial for this reaction. |
| Temperature | 90 - 120 °C | Higher temperatures are often needed to drive the reaction to completion. |
| Typical Yield | 55 - 90% | Yields can be sensitive to the steric and electronic properties of the amine. |
Advanced Method: C–H Activation
Direct C–H activation is an emerging, atom-economical strategy that avoids the pre-functionalization (i.e., halogenation) of the starting material.[11][12] For pyridine, C–H activation is often directed to the C2 position due to the coordinating ability of the ring nitrogen.[11][13] While developing a de novo C-H activation protocol requires significant optimization, it represents a cutting-edge approach.
Conceptual Workflow:
-
Catalyst Selection: A transition metal catalyst capable of C-H insertion is required (e.g., complexes of Rh, Ir, or Pd).[14][15]
-
Reaction Setup: 4-sec-butoxymethyl-pyridine would be combined with the catalyst and a coupling partner (e.g., an olefin or alkyne) under specific conditions.
-
Optimization: Screening of catalysts, solvents, additives, and temperature would be necessary to achieve selective C-H functionalization at the desired position.
This approach, while powerful, is beyond a standard protocol and requires expert-level development for a specific substrate.
Conclusion
The 4-sec-butoxymethyl-pyridine scaffold is a promising building block for drug discovery programs. Its synthesis from common starting materials is straightforward. Its incorporation into target molecules can be reliably achieved using a suite of modern palladium-catalyzed cross-coupling reactions. The detailed protocols provided herein for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings offer researchers a validated starting point for their synthetic campaigns, enabling the rapid exploration of chemical space and the development of novel therapeutic agents.
References
-
Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic... | Download Scientific Diagram - ResearchGate. Available from: [Link]
-
Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC - NIH. Available from: [Link]
-
Synthesis of 4-sec-butylpyridine. - PrepChem.com. Available from: [Link]
-
Impact of Cross-Coupling Reactions in Drug Discovery and Development - PubMed. Available from: [Link]
-
Pyridine: the scaffolds with significant clinical diversity - RSC Publishing. Available from: [Link]
-
Synthesis of Pyridines from Ketoximes and Terminal Alkynes via C–H Bond Functionalization - PMC - NIH. Available from: [Link]
-
Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. Available from: [Link]
-
The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry | Chemical Reviews - ACS Publications. Available from: [Link]
-
Study of the coupling reaction of pyridine in the gas phase - PubMed. Available from: [Link]
-
C-H activation of ethers by pyridine tethered PCsp3P-type iridium complexes - PubMed. Available from: [Link]
-
Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed. Available from: [Link]
-
C–H Activation of Pyridines by Boryl Pincer Complexes: Elucidation of Boryl-Directed C–H Oxidative Addition to Ir and Discovery of Transition Metal-Assisted Reductive Elimination from Boron at Rh | Journal of the American Chemical Society. Available from: [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines | The Journal of Organic Chemistry - ACS Publications. Available from: [Link]
-
Sonogashira Coupling - Organic Chemistry Portal. Available from: [Link]
-
Coupling outcomes for pyridines | Download Scientific Diagram - ResearchGate. Available from: [Link]
-
Chemical Properties of 4-Butyl pyridine (CAS 5335-75-1) - Cheméo. Available from: [Link]
-
Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis - Beilstein Journals. Available from: [Link]
-
A Review on Pyridine Derivatives Having Appropriate Remedies for Extreme Diseases. Available from: [Link]
-
Sonogashira coupling - Wikipedia. Available from: [Link]
- EP0192003A1 - Preparation of 4-substituted pyridines and quaternary pyridine salts useful therefor - Google Patents.
-
Crystal structures of three 4-substituted-2,2′-bipyridines synthesized by Sonogashira and Suzuki–Miyaura cross-coupling reactions - PMC. Available from: [Link]
-
C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]
-
2,6-DI-tert-BUTYL-4-METHYLPYRIDINE - Organic Syntheses Procedure. Available from: [Link]
-
Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - Canadian Science Publishing. Available from: [Link]
-
4-butyl pyridine, 5335-75-1 - The Good Scents Company. Available from: [Link]
-
Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes - Scientific Research Publishing. Available from: [Link]
-
A Review on the Medicinal Importance of Pyridine Derivatives - ResearchGate. Available from: [Link]
-
Pyridine synthesis - Organic Chemistry Portal. Available from: [Link]
-
C-H Activation of Pyridines by (PBP)Ir Complexes: Elucidation of Boryl-Directed C-H Oxidative Addition to Ir, and Discovery of Transition Metal-Assisted Reductive Elimination from Boron | ChemRxiv. Available from: [Link]
-
4-methyl pyridine, 108-89-4 - The Good Scents Company. Available from: [Link]
-
4-Acetylpyridine | C7H7NO | CID 14282 - PubChem. Available from: [Link]
-
2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine, (S)- | C17H19ClN2O | CID - PubChem. Available from: [Link]
Sources
- 1. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 2. Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. researchgate.net [researchgate.net]
- 5. C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. sarchemlabs.com [sarchemlabs.com]
- 7. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. BJOC - Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis [beilstein-journals.org]
- 13. chemrxiv.org [chemrxiv.org]
- 14. Synthesis of Pyridines from Ketoximes and Terminal Alkynes via C–H Bond Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 15. C-H activation of ethers by pyridine tethered PCsp3P-type iridium complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Application Note: 4-sec-butoxymethyl-pyridine in Agrochemical Synthesis
This Application Note and Protocol guide details the technical utility, synthesis, and downstream application of 4-sec-butoxymethyl-pyridine (4-SBMP) in agrochemical development.
Executive Summary
4-sec-butoxymethyl-pyridine (4-SBMP) (CAS: 104338-30-9) is a specialized heterocyclic building block used in the synthesis of advanced crop protection agents. Its structural core—a pyridine ring substituted at the C4 position with a sec-butoxymethyl ether moiety—serves two critical functions in agrochemical design:
-
Lipophilic Modulation: The sec-butyl group significantly enhances the logP (lipophilicity) of the final active ingredient (AI), facilitating transport across the waxy plant cuticle and insect exoskeletons.
-
Metabolic Stability: The branched sec-butoxy ether linkage provides steric protection against rapid oxidative degradation (e.g., by cytochrome P450 monooxygenases) compared to linear alkoxy chains.
This guide outlines the protocol for synthesizing 4-SBMP and its downstream application in generating Pyridine-Ether Fungicides and Quaternary Ammonium Plant Growth Regulators .
Chemical Identity & Properties
| Property | Specification |
| IUPAC Name | 4-[(1-methylpropoxy)methyl]pyridine |
| CAS Number | 104338-30-9 |
| Molecular Formula | C₁₀H₁₅NO |
| Molecular Weight | 165.23 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | 225–230 °C (at 760 mmHg) |
| LogP (Predicted) | ~2.3 |
| Solubility | Soluble in DCM, Methanol, Ethyl Acetate; Sparingly soluble in water |
Synthesis Protocol: Production of 4-sec-butoxymethyl-pyridine
Objective: To synthesize high-purity 4-SBMP from 4-(chloromethyl)pyridine hydrochloride.
Reaction Scheme
The synthesis utilizes a Williamson ether synthesis approach, reacting 4-(chloromethyl)pyridine with sodium sec-butoxide (generated in situ).
Materials
-
Precursor A: 4-(chloromethyl)pyridine hydrochloride (1.0 eq)
-
Reagent B: sec-Butanol (solvent & reactant, excess)
-
Base: Sodium Hydride (NaH, 60% dispersion in oil) or Potassium tert-butoxide (1.2 eq)
-
Solvent: Anhydrous THF or DMF (if not using neat sec-butanol)
-
Catalyst: Tetrabutylammonium bromide (TBAB) (0.05 eq) - Phase Transfer Catalyst
Step-by-Step Procedure
Step 1: Alkoxide Formation
-
Charge a dry 3-neck round-bottom flask with anhydrous THF (200 mL) under nitrogen atmosphere.
-
Add NaH (1.2 eq) carefully.
-
Cool to 0°C using an ice bath.
-
Dropwise add sec-butanol (1.5 eq) over 30 minutes. Evolution of H₂ gas will occur.
-
Stir at room temperature (RT) for 1 hour until gas evolution ceases and the alkoxide is fully formed.
Step 2: Etherification
-
Cool the alkoxide solution back to 0°C.
-
Add 4-(chloromethyl)pyridine hydrochloride (1.0 eq) in portions (solid addition) or as a solution in DMF/THF. Note: The free base is unstable; the HCl salt is preferred for stability.
-
Add TBAB (0.05 eq) to catalyze the substitution.
-
Allow the mixture to warm to RT, then heat to reflux (65°C) for 6–12 hours.
-
Monitor: Check reaction progress via TLC (Eluent: 50% EtOAc/Hexane) or GC-MS.
Step 3: Work-up & Purification
-
Quench the reaction with saturated NH₄Cl solution (50 mL).
-
Extract the aqueous phase with Ethyl Acetate (3 x 100 mL).
-
Combine organic layers and wash with Brine (2 x 50 mL).
-
Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Distillation under high vacuum (0.5 mmHg) is recommended to obtain the pure oil. Alternatively, flash column chromatography (SiO₂, Gradient: 0-40% EtOAc in Hexane).
Application: Synthesis of Target Agrochemicals
Context: 4-SBMP is a key intermediate for "Pyridine-Ether" class fungicides, where the pyridine nitrogen acts as a binding site for metallo-enzymes or fungal receptors.
Workflow: N-Oxidation for Enhanced Bioactivity
Many pyridine-based agrochemicals require the N-oxide form to increase polarity or act as a pro-drug.
Protocol:
-
Dissolve 4-SBMP (1.0 eq) in Dichloromethane (DCM).
-
Cool to 0°C.
-
Add m-CPBA (meta-chloroperoxybenzoic acid, 1.1 eq) portion-wise.
-
Stir at RT for 4 hours.
-
Wash with 10% Na₂SO₃ (to remove excess peroxide) and 10% NaHCO₃.
-
Concentrate to yield 4-sec-butoxymethyl-pyridine N-oxide .
Application Diagram (Graphviz)
The following diagram illustrates the synthesis pathway and downstream applications.
Figure 1: Synthetic workflow for 4-SBMP and its conversion into active agrochemical pharmacophores.
Analytical Quality Control (QC)[1]
To ensure the integrity of the intermediate for agrochemical use, the following QC parameters must be met:
| Test | Method | Acceptance Criteria |
| Purity | GC-FID / HPLC-UV (254 nm) | ≥ 98.0% |
| Identity | ¹H-NMR (CDCl₃) | Characteristic multiplets: sec-butyl (0.9-1.6 ppm), -OCH₂- (4.5 ppm), Pyridine (7.2, 8.5 ppm) |
| Water Content | Karl Fischer Titration | ≤ 0.5% (Critical for downstream organometallic steps) |
| Residual Solvents | Headspace GC | THF < 500 ppm |
Key NMR Diagnostic Signals:
-
Pyridine Ring: Doublets at ~8.55 ppm (2H, α-protons) and ~7.25 ppm (2H, β-protons).
-
Benzylic Methylene: Singlet at ~4.52 ppm (Py-CH₂-O).
-
Sec-Butyl Methine: Multiplet at ~3.45 ppm (-O-CH(Me)-Et).
Safety & Handling
-
Hazard Class: Pyridine derivatives are typically irritants and potential neurotoxins.
-
PPE: Nitrile gloves, chemical safety goggles, and fume hood are mandatory.
-
Storage: Store under nitrogen in a cool, dry place. The ether linkage is stable, but the pyridine nitrogen can oxidize if exposed to air/light over prolonged periods.
References
-
Chemical Identity & Suppliers: 4-sec-butoxymethyl-pyridine (CAS 104338-30-9).[1] Chemical Register. Available at: [Link]
-
Pyridine Synthesis Methodologies: Pyridine Synthesis: Cliff Notes. Baran Lab, Scripps Research. Available at: [Link]
-
General Agrochemical Applications: Development of novel pyridine-based agrochemicals: A review. ResearchGate. Available at: [Link]
-
Etherification Protocols: Williamson Ether Synthesis. Organic Chemistry Portal. Available at: [Link]
-
Patent Context (Analogous Chemistries): US Patent 5,233,043: 2-alkoxy-5-alkoxymethyl-pyridines. Google Patents. Available at:
Sources
Application Note: Functionalization Techniques for the Pyridine Nitrogen in 4-sec-Butoxymethyl-pyridine
Executive Summary
This application note details the strategic functionalization of the pyridine nitrogen in 4-sec-butoxymethyl-pyridine (4-SBMP) . While the 4-alkoxymethyl substituent provides specific lipophilic and steric properties valuable for receptor binding, the nitrogen center remains the primary handle for modulating solubility, electronic profile, and metabolic stability.
This guide moves beyond standard textbook definitions to provide field-proven protocols for three critical transformations: N-Oxidation , N-Alkylation , and N-Amination . Special attention is given to the compatibility of the sec-butoxymethyl ether linkage, which must remain intact during these N-centric derivatizations.
Chemical Profile & Reactivity[1][2][3][4][5][6][7]
-
Substrate: 4-sec-butoxymethyl-pyridine
-
Key Feature: The C4-position is occupied by a donate-neutral ether linkage. The sec-butyl group introduces a chiral center (unless racemic) and significant lipophilicity compared to methoxy analogs.[1]
-
Electronic Context: The ether oxygen is insulated by a methylene spacer, minimizing direct resonance donation to the ring. Consequently, the nitrogen basicity is comparable to 4-methylpyridine (
), making it sufficiently nucleophilic for direct electrophilic attack without requiring forcing conditions.[1]
Reaction Landscape
The following diagram outlines the divergent pathways available for 4-SBMP, highlighting the specific reagents and downstream utility of each N-functionalized species.
Figure 1: Divergent functionalization pathways for 4-sec-butoxymethyl-pyridine.[1]
Protocol A: N-Oxidation (Activation Strategy)
Objective: Synthesis of 4-sec-butoxymethyl-pyridine N-oxide.
Rationale: N-oxidation reverses the polarity of the pyridine ring, activating the C2 and C6 positions for subsequent nucleophilic attack (e.g., chlorination with
Critical Considerations
-
Ether Stability: The sec-butoxymethyl ether is stable to peracids (mCPBA) but can be sensitive to strong Lewis acids found in subsequent steps (e.g.,
).[1] -
Safety: mCPBA is a shock-sensitive peroxide. Never scrape dried material on ground glass joints.
Step-by-Step Methodology
-
Dissolution: Dissolve 4-sec-butoxymethyl-pyridine (1.0 equiv) in Dichloromethane (DCM) [0.1 M concentration]. Cool the solution to
in an ice bath. -
Addition: Add meta-Chloroperoxybenzoic acid (mCPBA, 77% max purity, 1.1–1.2 equiv) portion-wise over 15 minutes.
-
Note: Adding solid mCPBA directly can cause local exotherms. Ideally, dissolve mCPBA in minimal DCM and add dropwise.
-
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 3–6 hours. Monitor by TLC (DCM:MeOH 9:1).[1] The N-oxide is significantly more polar (lower
) than the starting material.[1] -
Quench (Crucial): Add saturated aqueous
(sodium thiosulfate) to the reaction mixture and stir vigorously for 20 minutes.-
Why: This destroys unreacted peroxides. Test the aqueous layer with starch-iodide paper to ensure no oxidant remains.
-
-
Workup:
-
Purification: The crude N-oxide is often pure enough for the next step. If necessary, purify via silica gel chromatography using a gradient of DCM
5-10% MeOH in DCM.
Protocol B: N-Alkylation (Quaternization)[8]
Objective: Synthesis of N-alkyl-4-sec-butoxymethyl-pyridinium salts.
Rationale: Quaternization increases water solubility and creates a permanent positive charge, often used to target mitochondrial membranes or as a leaving group in nucleophilic aromatic substitution (
Solvent Selection Matrix
The choice of solvent dictates the isolation method.
| Solvent | Dielectric Constant | Outcome | Recommended For |
| Acetone | 20.7 | Product precipitates | Iodides, Bromides (High yield isolation) |
| Acetonitrile | 37.5 | Product stays in solution | Slow reactions requiring reflux |
| Ethanol | 24.5 | Soluble | Biocompatible synthesis |
Step-by-Step Methodology (Precipitation Method)
-
Setup: Dissolve 4-sec-butoxymethyl-pyridine (1.0 equiv) in anhydrous Acetone [0.2 M].
-
Alkylation: Add Methyl Iodide (MeI) or Benzyl Bromide (BnBr) (1.1 equiv).[1]
-
Caution: Alkylating agents are potent carcinogens. Use a fume hood.
-
-
Incubation: Stir at RT in a sealed vessel protected from light (iodides are light-sensitive).
-
Isolation:
-
If a precipitate forms: Filter the solid, wash with cold diethyl ether, and dry under high vacuum.
-
If no precipitate (oily product): Concentrate the solvent, triturate the residue with diethyl ether/pentane to induce crystallization or remove excess alkylating agent.[1]
-
Protocol C: N-Amination (Advanced Functionalization)
Objective: Synthesis of N-amino-4-sec-butoxymethyl-pyridinium salts. Rationale: N-amino salts are precursors to N-ylides and N-centered radicals . This is a cutting-edge technique for "skeletal editing" and photoredox catalysis, allowing the pyridine nitrogen to act as a traceless directing group or a radical source.
Mechanism & Workflow
The reaction uses an electrophilic amine source (Hydroxylamine-O-sulfonic acid, HOSA) to attack the nucleophilic pyridine nitrogen.[2][1]
Figure 2: Workflow for the synthesis of N-aminopyridinium salts.
Step-by-Step Methodology (HOSA Method)[8]
-
Reagent Prep: Dissolve Hydroxylamine-O-sulfonic acid (HOSA, 1.2 equiv) in water.[1] Neutralize carefully with
to pH ~7 (HOSA is acidic and unstable in strong base).[1] -
Reaction: Add a solution of 4-sec-butoxymethyl-pyridine (1.0 equiv) in DCM.
-
Conditions: Stir the biphasic mixture vigorously at RT for 12–24 hours.
-
Workup:
-
Separate the layers.[3] The product is a salt and will likely reside in the aqueous layer or precipitate at the interface.
-
Extraction: If water-soluble, lyophilize the aqueous phase. If it precipitates, filter and wash with cold water and DCM.
-
-
Counter-ion Exchange (Optional): To improve organic solubility for subsequent catalysis, treat the aqueous salt with
to precipitate the N-aminopyridinium hexafluorophosphate salt.
Analytical Characterization
Validating the functionalization of the nitrogen center requires looking for specific shifts in the Proton NMR (
| Species | Observation | |
| Starting Material | 8.4 – 8.6 | Standard pyridine doublet.[1] |
| N-Oxide | 8.1 – 8.3 | Upfield shift (shielding) compared to SM due to back-donation from Oxygen.[1] |
| N-Methyl Salt | 8.8 – 9.2 | Downfield shift (deshielding) due to cationic charge.[1] |
| N-Amino Salt | 8.9 – 9.3 | Significant downfield shift; presence of broad |
References
-
Youssif, S. (2001).[1] Recent trends in the chemistry of pyridine N-oxides. Arkivoc, 2001(1), 242–268.[1] Link
-
Legault, C., & Charette, A. B. (2003). Highly Efficient Synthesis of N-Heterocyclic Iminium Salts. Journal of Organic Chemistry, 68(18), 7119–7122.[1] Link[1]
-
Baran Lab. (2012).[1] Pyridine N-Oxides: Synthesis and Reactivity. Baran Group Meeting Notes. Link
-
Kuhl, N., et al. (2023). N-Amino Pyridinium Salts in Organic Synthesis. Organic Chemistry Frontiers, 10, Review. Link
-
Organic Chemistry Portal. Pyridine Synthesis and Reactivity. Link
Sources
Solvent selection for reactions involving 4-sec-butoxymethyl-pyridine
Application Note: Optimizing Solvent Systems for the Functionalization and Synthesis of 4-sec-butoxymethyl-pyridine
Executive Summary
This technical guide provides a rigorous framework for solvent selection in reactions involving 4-sec-butoxymethyl-pyridine (4-SBMP) . Due to its amphiphilic nature—combining a basic, polar pyridine ring with a lipophilic sec-butyl ether tail—this scaffold presents unique solubility and reactivity challenges.
This note moves beyond standard "like-dissolves-like" heuristics to address specific mechanistic interactions, such as the impact of solvent polarity on
Physicochemical Profile & Solubility Analysis
To select the correct solvent, one must first understand the solute. 4-SBMP exhibits a "split personality" in solution:
-
The Pyridine Core (
): Acts as a hydrogen bond acceptor (HBA) and a weak base. It is highly soluble in acidic aqueous media (via protonation) and polar organic solvents. -
The sec-Butoxymethyl Tail: Adds significant lipophilicity and steric bulk. This moiety reduces water solubility (unless protonated) and enhances solubility in non-polar hydrocarbons (Heptane, Toluene).
Estimated Properties:
| Property | Value (Est.) | Implication for Solvent Selection |
|---|---|---|
| LogP | 2.4 – 2.8 | Good solubility in EtOAc, Toluene, and chlorinated solvents. |
| pKa (Conj. Acid) | ~5.4 | Extractable into aqueous acid (pH < 3); free base extractable into organics at pH > 7. |
| H-Bonding | Acceptor (N, O) | Avoid strong H-bond donors (Alcohols) in nucleophilic substitution steps to prevent solvation shells reducing reactivity. |
Solvent Selection Matrix: Reaction-Specific Strategies
The following matrix guides solvent choice based on the specific transformation intended.
Table 1: Solvent Compatibility & Green Alternatives
| Reaction Class | Traditional Solvent | Recommended Green Alternative | Mechanistic Rationale |
| Ether Synthesis (Williamson) | DMF or DMSO | Toluene (with PTC) or 2-MeTHF | DMF promotes |
| N-Oxidation | Dichloromethane (DCM) | Ethyl Acetate (EtOAc) | DCM is toxic/regulated. EtOAc provides sufficient solubility for the substrate and precipitates the N-oxide product in many cases. |
| Lithiation / Coupling | THF (Anhydrous) | 2-MeTHF (Anhydrous) | 2-MeTHF has a higher boiling point, lower peroxide formation, and better separation from water during workup than THF. |
| Extraction / Workup | DCM / Chloroform | Isopropyl Acetate (IPAc) | IPAc resists hydrolysis better than EtOAc and forms excellent phase splits with water. |
Detailed Experimental Protocols
Protocol A: Synthesis of 4-sec-butoxymethyl-pyridine (Green PTC Method)
Replaces the traditional NaH/DMF route with a scalable, safer Toluene/Phase Transfer Catalysis (PTC) system.
Materials:
-
4-Chloromethylpyridine hydrochloride (1.0 equiv)[1]
-
sec-Butanol (1.5 equiv - acts as reagent and co-solvent)
-
Potassium Hydroxide (KOH, pellets or 50% aq. solution, 3.0 equiv)
-
Tetrabutylammonium bromide (TBAB, 0.05 equiv)
-
Solvent: Toluene (5-10 volumes)
Step-by-Step Methodology:
-
Phase Preparation: In a reactor, charge Toluene and 4-Chloromethylpyridine HCl.
-
Basification: Add the KOH solution carefully. The internal temperature will rise; maintain
. -
Catalyst Addition: Add TBAB and sec-Butanol.
-
Reaction: Heat the biphasic mixture to 60-70°C with vigorous stirring (critical for PTC kinetics). Monitor by HPLC.
-
Workup (Self-Validating):
-
Cool to room temperature.
-
Add water to dissolve salts.
-
Separate phases. The product resides in the upper Toluene layer.
-
Validation Step: Check the aqueous layer pH. It should be >10. If not, product may be lost as the pyridinium salt.
-
-
Purification: Wash the organic layer with brine, dry over
, and concentrate. Distillation is preferred over chromatography for this lipophilic oil.
Protocol B: N-Oxidation using Green Media
Oxidation of the pyridine ring usually employs mCPBA in DCM. This protocol uses EtOAc to facilitate product isolation.[2]
Materials:
-
4-sec-butoxymethyl-pyridine (1.0 equiv)
-
m-Chloroperoxybenzoic acid (mCPBA, 1.1 equiv)
Step-by-Step Methodology:
-
Dissolution: Dissolve the substrate in EtOAc (10 volumes) and cool to
. -
Addition: Add mCPBA portion-wise to control exotherm.
-
Reaction: Warm to room temperature. Stir for 2-4 hours.
-
Workup strategy:
-
Unlike DCM, the N-oxide product often crystallizes out of EtOAc or becomes an oil that separates.
-
Wash the organic mixture with 10% aqueous
(to quench peroxides) followed by 10% aqueous (to remove m-chlorobenzoic acid byproduct). -
Critical Check: Test organic layer for peroxides using starch-iodide paper before concentration.
-
Visualizations & Logic Flows
Diagram 1: Solvent Selection Decision Tree
Caption: Logic flow for selecting the optimal solvent based on reaction type and safety constraints.
Diagram 2: Workflow for Protocol A (Ether Synthesis)
Caption: Step-by-step experimental workflow for the Phase Transfer Catalyzed synthesis.
References
-
Prat, D., et al. "CHEM21 selection guide of classical- and less classical-solvents."[6][7] Green Chemistry, 2016, 18, 288-296.[6]
-
ACS GCI Pharmaceutical Roundtable. "Solvent Selection Guide." American Chemical Society.[8][9]
-
Hajhussein, A. N., et al. "Synthesis of 4-alkoxypyridines as intermediates for zwitterionic liquid crystals."[10] Arkivoc, 2018, vii, 225-235.[10] (Provides foundational chemistry for 4-alkoxymethylpyridine synthesis).[1]
-
Henderson, R. K., et al. "Expanding GSK's solvent selection guide – embedding sustainability into solvent selection starting at medicinal chemistry." Green Chemistry, 2011, 13, 854-862.
Sources
- 1. CN105085378A - Synthetic method of 4-(chloromethyl)pyridine hydrochloride - Google Patents [patents.google.com]
- 2. gctlc.org [gctlc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. acs.org [acs.org]
- 5. Dichloromethane Substitute: Sustainable Solvent Options [elchemy.com]
- 6. chemistryforsustainability.org [chemistryforsustainability.org]
- 7. CHEM21 selection guide of classical- and less classical-solvents - Green Chemistry (RSC Publishing) DOI:10.1039/C5GC01008J [pubs.rsc.org]
- 8. Exploration of Viable Alternative Solvents to Dichloromethane in Organic Synthesis and Purification [minds.wisconsin.edu]
- 9. acs.org [acs.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Note: Microwave-Assisted Synthesis of Alkoxymethyl Pyridines
A Rapid and Efficient Approach for Pharmaceutical Scaffolds
Introduction: The Significance of Alkoxymethyl Pyridines and the Advent of Microwave Synthesis
Alkoxymethyl pyridines are a class of organic compounds that hold significant importance in the fields of medicinal chemistry and drug development. The pyridine ring is a prevalent scaffold in numerous approved pharmaceuticals, contributing to a wide range of therapeutic activities including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[1][2] The alkoxymethyl substituent can further modulate the physicochemical properties of these molecules, such as solubility and bioavailability, making them attractive targets for drug discovery programs.[3][4]
Traditionally, the synthesis of these compounds, often through methods like the Williamson ether synthesis, involves prolonged reaction times and often requires harsh conditions.[5] Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in chemical synthesis, offering a greener and more efficient alternative to conventional heating methods.[6][7][8] By utilizing microwave irradiation, MAOS facilitates rapid and uniform heating of the reaction mixture, leading to dramatic reductions in reaction times, increased product yields, and often improved product purity.[6][7][9] This application note provides a detailed protocol for the microwave-assisted synthesis of alkoxymethyl pyridines, highlighting the underlying principles and practical advantages for researchers in drug development.
The Rationale Behind Microwave-Assisted Williamson Ether Synthesis
The synthesis of alkoxymethyl pyridines can be efficiently achieved via a microwave-assisted Williamson ether synthesis. This reaction proceeds through a bimolecular nucleophilic substitution (SN2) mechanism.[10] In this process, a pyridyl alkoxide ion acts as the nucleophile, attacking an electrophilic alkyl halide and displacing the halide leaving group.
The key advantages of employing microwave irradiation for this transformation are:
-
Accelerated Reaction Rates: Microwaves directly couple with polar molecules in the reaction mixture, leading to rapid and efficient heating that significantly shortens reaction times from hours to mere minutes.[6][9]
-
Enhanced Yields and Purity: The uniform heating provided by microwaves minimizes the formation of byproducts, resulting in cleaner reactions and higher isolated yields.[6][7]
-
Energy Efficiency: By heating only the reaction vessel and its contents, microwave synthesis is a more energy-efficient process compared to conventional heating methods.[8]
-
Green Chemistry Alignment: MAOS often allows for the use of less hazardous solvents or even solvent-free conditions, aligning with the principles of green chemistry.[6][7]
Experimental Workflow and Causality
The following diagram illustrates the general workflow for the microwave-assisted synthesis of alkoxymethyl pyridines. Each step is designed to ensure optimal reaction conditions and a high-purity final product.
Sources
- 1. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. malariaworld.org [malariaworld.org]
- 3. sarchemlabs.com [sarchemlabs.com]
- 4. Pyridine N-oxides as coformers in the development of drug cocrystals - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 5. rroij.com [rroij.com]
- 6. wisdomlib.org [wisdomlib.org]
- 7. mdpi.com [mdpi.com]
- 8. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
Application Note: Synthesis of Quaternary Ammonium Salts from 4-sec-butoxymethyl-pyridine
Executive Summary
This technical guide details the protocol for synthesizing quaternary ammonium salts (QAS) utilizing 4-sec-butoxymethyl-pyridine as the nucleophilic substrate. Pyridinium salts derived from 4-substituted ethers are of significant interest in drug development due to their dual utility as cationic surfactants (antimicrobial agents) and phase transfer catalysts (PTCs) .
The presence of the sec-butoxy group at the C4 position provides a unique balance of lipophilicity and electron-donating character, enhancing the nucleophilicity of the pyridine nitrogen via resonance without imposing steric hindrance at the reaction site. This guide covers the Menshutkin reaction kinetics, optimized synthesis protocols, handling of hygroscopic products, and structural characterization.
Mechanistic Principles & Reaction Design
The Substrate Advantage
The synthesis relies on the Menshutkin reaction , an
-
Electronic Effect: The sec-butoxymethyl group at the C4 position acts as an electron-donating group (EDG). The oxygen atom donates electron density into the pyridine ring via resonance, increasing the electron density at the N1 nitrogen. This makes 4-sec-butoxymethyl-pyridine more nucleophilic than unsubstituted pyridine, theoretically accelerating the reaction rate.
-
Steric Environment: Since the substituent is located at the para (4) position, it is distal to the nitrogen reaction center. Unlike 2-substituted pyridines, which suffer from significant steric hindrance, the 4-substituted analog allows for facile attack on bulky alkyl halides.
Reaction Pathway Visualization
The following diagram illustrates the reaction mechanism and the transition state energy considerations.
Figure 1: Mechanistic pathway of the Menshutkin reaction for pyridine quaternization. The transition state is highly polar, necessitating polar aprotic solvents for stabilization.
Experimental Protocol
Materials & Reagents
| Reagent | Role | Purity Requirement | Notes |
| 4-sec-butoxymethyl-pyridine | Substrate | >98% | Distill if yellow/brown (oxidation). |
| Alkyl Halide (R-X) | Electrophile | >99% | Methyl Iodide (highly reactive), Benzyl Bromide (standard), or Octyl Bromide (lipophilic). |
| Acetonitrile (MeCN) | Solvent | Anhydrous | Preferred for rate acceleration and product precipitation. |
| Diethyl Ether | Anti-solvent | ACS Grade | Used for washing and inducing crystallization. |
Protocol A: Standard Synthesis (High Yield)
This method is optimized for alkyl bromides and iodides.
-
Preparation: In a dry 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10 mmol of 4-sec-butoxymethyl-pyridine in 20 mL of anhydrous Acetonitrile .
-
Why MeCN? Acetonitrile is polar aprotic. It stabilizes the charged transition state (increasing rate) but is often a poor solvent for the final ionic salt, facilitating spontaneous precipitation [1].
-
-
Addition: Add 12 mmol (1.2 eq) of the alkyl halide dropwise at room temperature.
-
Caution: Methyl iodide and benzyl bromide are potent lachrymators and alkylating agents. Work in a fume hood.
-
-
Reaction:
-
For Reactive Halides (Iodides, Benzyl): Stir at room temperature for 12–24 hours.
-
For Less Reactive Halides (Long chain Bromides/Chlorides): Attach a reflux condenser and heat to 60–80°C for 24–48 hours under nitrogen atmosphere.
-
-
Monitoring: Monitor reaction progress via TLC (Stationary phase: Alumina; Eluent: 10% MeOH in DCM). The starting pyridine will migrate; the QAS will stay at the baseline.
-
Isolation:
-
If a solid precipitates: Filter under vacuum/inert gas (Schlenk line recommended if very hygroscopic).
-
If no precipitate (solution remains clear): Concentrate the solvent to ~5 mL using a rotary evaporator. Pour the concentrate into 100 mL of cold Diethyl Ether with vigorous stirring to induce precipitation.
-
Protocol B: "Solvent-Free" Melt (For Stubborn Substrates)
For long-chain alkyl chlorides which are kinetically slow:
-
Mix 10 mmol of pyridine substrate and 15 mmol of alkyl halide neat in a pressure tube.
-
Heat to 100°C for 12 hours.
-
Cool to room temperature. The mixture should solidify.
-
Triturate the solid with ethyl acetate to remove unreacted starting materials.
Purification & Handling of Hygroscopic Salts
Pyridinium salts, particularly iodides and those with short alkyl chains, are often hygroscopic (absorb water from air), turning from crisp crystals to oils within minutes.
Purification Workflow
The following workflow ensures high purity and prevents "oiling out."
Figure 2: Purification decision tree. Note that "oiling out" is a common failure mode that is resolved by solvent trituration (scratching) or anti-solvent addition.
Critical Drying Steps
-
Solvent Removal: Use a high-vacuum line (<1 mbar).
-
Desiccant: Dry the salt in a desiccator containing Phosphorus Pentoxide (
) or silica gel. -
Storage: Store under Argon/Nitrogen in a sealed vial wrapped in Parafilm.
Characterization & Data Interpretation
Successful quaternization results in distinct shifts in Proton NMR (
Expected NMR Shifts (in or DMSO- )
Comparison of Starting Material (SM) vs. Product (QAS):
| Proton Position | SM Shift ( | QAS Product Shift ( | Explanation |
| ~8.5 | ~8.9 – 9.2 | Strong deshielding due to positive charge on Nitrogen. | |
| ~7.2 | ~8.0 – 8.2 | Moderate deshielding. | |
| N/A | ~4.3 – 5.8 | Diagnostic new peak. Shift depends on R-group (Benzyl ~5.8, Methyl ~4.3). | |
| Side Chain ( | ~4.5 | ~4.8 | Slight downfield shift due to ring electron deficiency. |
Mass Spectrometry (ESI-MS)
-
Positive Mode (
): You will observe the mass of the cation . -
Note: You will not see the halide counter-ion in the positive mode parent peak.
-
Example: If R = Methyl (
), Mass = MW(Substrate) + 15.
Applications in Drug Development
-
Antimicrobial Agents: Pyridinium salts with medium-length alkyl chains (
) disrupt bacterial cell membranes. The 4-sec-butoxymethyl group adds lipophilicity, potentially enhancing membrane penetration compared to 4-methylpyridinium analogs [2]. -
Solubility Enhancers: These salts can be used to generate ionic liquids that solubilize poorly soluble pharmaceutical active ingredients (APIs).
-
Linkers: The ether linkage is stable, but the pyridinium core can be reduced to dihydropyridines (biological redox carriers) if required in specific delivery systems.
References
-
Science Info. (2023). Quaternary Ammonium Salts: Definition, Preparation, Applications. Retrieved from [Link]
-
University of Split. (2020). Synthesis of quaternary ammonium salts based on quinuclidin-3-ol and pyridine-4-aldoxime with alkyl chains. ST-OPEN. Retrieved from [Link]
-
Acta Crystallographica. (2017). Synthesis and crystal structure of a new pyridinium bromide salt. Section E. Retrieved from [Link]
-
Temple University. (2019). Synthesis of Pyridinium Salts via Novel Oxidative C-H Functionalization Methods. TUScholarShare. Retrieved from [Link]
Troubleshooting & Optimization
Technical Support: Optimizing Yield for 4-sec-butoxymethyl-pyridine
Introduction
This guide addresses yield optimization for the synthesis of 4-sec-butoxymethyl-pyridine (CAS: Analogous to 4-alkoxymethylpyridines). The synthesis typically involves the nucleophilic substitution of 4-(chloromethyl)pyridine (4-picolyl chloride) with 2-butanol (sec-butanol).
Users frequently report yields below 35% accompanied by the formation of a viscous red/brown tar. This failure mode is rarely due to the secondary nature of the alcohol, but rather the instability of the picolyl chloride free base . This guide provides protocols to bypass this instability window.
Module 1: The Precursor Trap (Handling 4-Picolyl Chloride)
Q: Why does my reaction mixture turn deep red/black before I even heat it?
A: You are witnessing the self-polymerization of 4-(chloromethyl)pyridine. Unlike benzyl chloride, 4-(chloromethyl)pyridine free base is chemically unstable. The pyridine nitrogen is nucleophilic; it attacks the electrophilic methylene group of a neighboring molecule, forming a quaternary pyridinium salt. This triggers a chain reaction, resulting in a "red tar" polymer [1].
The Fix:
-
Never free-base 4-(chloromethyl)pyridine hydrochloride in a separate step.
-
Never store the free base.
-
Protocol Adjustment: Use the hydrochloride salt directly in the reaction or neutralize it in situ at low temperatures in the presence of the nucleophile.
Q: Can I use 4-pyridinemethanol and sec-butyl bromide instead?
A: This "reverse" Williamson approach is generally inferior for this specific target.
-
Reason: The hydroxyl proton on 4-pyridinemethanol is less acidic than typical alcohols, and the pyridine ring makes the oxygen less nucleophilic.
-
Competition: Sec-butyl bromide is prone to E2 elimination (forming butenes) when exposed to strong bases required to deprotonate the pyridine alcohol. The "Forward" Williamson (Alkoxide + Picolyl Chloride) is the preferred kinetic pathway.
Module 2: The Optimized Williamson Protocol (SN2)
Q: How do I prevent self-polymerization during the reaction?
A: You must engineer the reaction kinetics so that the alkoxide attacks the chloride faster than the pyridine nitrogen does . This requires a specific "Inverse Addition" technique.
Standard Operating Procedure (SOP-WB-04)
| Parameter | Specification | Reason |
| Solvent | Anhydrous THF or DMF | DMF promotes SN2; THF is easier to work up. |
| Base | Sodium Hydride (NaH) (60% in oil) | Irreversible deprotonation of alcohol. |
| Stoichiometry | 1.0 eq Chloride : 2.5 eq Alcohol : 2.2 eq Base | Excess alkoxide acts as solvent/stabilizer. |
| Temperature | 0°C (Addition) | Low temp prevents polymerization during mixing. |
Step-by-Step Protocol:
-
Alkoxide Generation:
-
Charge a flame-dried flask with NaH (2.2 eq) and anhydrous DMF . Cool to 0°C.[1]
-
Add 2-butanol (2.5 eq) dropwise. Stir for 30–45 mins until H₂ evolution ceases. Result: Sodium sec-butoxide solution.
-
-
The Critical Step (Inverse Addition):
-
Keep the alkoxide solution at 0°C.
-
Add solid 4-(chloromethyl)pyridine hydrochloride (1.0 eq) in small portions directly to the alkoxide solution.
-
Mechanistic Note: The first equivalent of alkoxide neutralizes the HCl. The second equivalent immediately surrounds the generated free base, trapping it via SN2 before it can find another pyridine ring to polymerize with.
-
-
Reaction:
-
Allow to warm to room temperature, then heat to 60°C for 4–6 hours.
-
Monitor via TLC (DCM/MeOH 95:5). The "red tar" baseline spot should be minimal.
-
Module 3: Phase Transfer Catalysis (The "Green" Alternative)
Q: My lab prohibits NaH/DMF. Is there a safer alternative?
A: Yes. Phase Transfer Catalysis (PTC) is often superior for picolyl ethers because it keeps the concentration of the unstable free base low in the organic phase [2].
PTC Protocol:
-
Organic Phase: Dissolve 4-(chloromethyl)pyridine HCl and 2-butanol (5 eq) in Toluene .
-
Aqueous Phase: Prepare 50% NaOH (aq) .
-
Catalyst: Add TBAB (Tetrabutylammonium bromide) (5 mol%).
-
Process: Vigorously stir the biphasic mixture at 50°C.
-
Mechanism:[1][2][3][4][5][6][7][8][9] The hydroxide neutralizes the HCl at the interface. The picolyl free base migrates to toluene where it meets the alcohol. The TBA+ carries the alkoxide (or hydroxide to deprotonate alcohol at interface) to react. The high dilution in toluene prevents polymerization.
-
Visualizing the Competition
The following diagram illustrates the kinetic competition between the desired ether synthesis and the fatal polymerization pathway.
Figure 1: Kinetic competition. The "Free Base" must be intercepted by the Alkoxide immediately to prevent the Red Tar pathway.
Troubleshooting & FAQs
| Symptom | Probable Cause | Corrective Action |
| Yield < 10% + Black Tar | Free base formed before nucleophile was present. | Switch to Inverse Addition (Solid HCl salt added to Alkoxide). |
| Starting Material Remains | Incomplete deprotonation of sec-butanol. | Ensure NaH is fresh; sec-butanol is sterically hindered, so allow 45 mins for alkoxide formation. |
| Product contains Alcohol | Boiling points are close; difficult distillation. | Wash organic layer with 1M HCl . The pyridine product moves to aqueous phase; sec-butanol stays in organic. Wash aqueous phase with ether, then basify aqueous phase (pH 10) and extract product back into DCM. |
| Low Conversion in PTC | Poor agitation.[1] | PTC relies on interfacial surface area. Increase stirring speed to >800 RPM. |
References
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (See sections on Pyridine derivative stability).
-
Makosza, M. (2000). Phase-transfer catalysis. A general green methodology in organic synthesis. Pure and Applied Chemistry, 72(7), 1399-1403.
-
Scriven, E. F. (1984). Pyridines and their Benzo Derivatives: (ii) Reactivity at Ring Atoms. Comprehensive Heterocyclic Chemistry, 2, 165-314. (Detailing the nucleophilicity of pyridine nitrogen).
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. orgosolver.com [orgosolver.com]
- 5. Synthesis of naturally occurring pyridine alkaloids via palladium-catalyzed coupling/migration chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CN105085378A - Synthetic method of 4-(chloromethyl)pyridine hydrochloride - Google Patents [patents.google.com]
- 7. quod.lib.umich.edu [quod.lib.umich.edu]
- 8. mdpi.com [mdpi.com]
- 9. Reaction of R-2-butanol with p-toluenesulphonyl chloride in pyridine then.. [askfilo.com]
Purification strategies for 4-sec-butoxymethyl-pyridine via column chromatography
Topic: Purification strategies for 4-sec-butoxymethyl-pyridine via column chromatography Ticket ID: PYR-4SB-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist[1][2][3]
Executive Summary & Technical Context
The Challenge:
Purifying 4-sec-butoxymethyl-pyridine presents a classic "basic heterocycle" challenge.[1][2] While the sec-butyl ether chain adds lipophilicity (making the molecule soluble in non-polar solvents), the pyridine nitrogen possesses a lone pair (pKa
The Mechanism of Failure:
Standard silica gel (
-
Peak Tailing: The "streaking" effect on TLC and broad, asymmetrical peaks in flash chromatography.
-
Poor Resolution: Co-elution with impurities that do not interact as strongly.
-
Irreversible Adsorption: Loss of mass as some compound remains permanently bound to the silica.
This guide provides the protocols to neutralize this interaction and achieve high-purity isolation.
Troubleshooting Guide (Q&A)
Issue 1: "My product streaks on TLC and elutes as a broad smear."
Diagnosis: Unmasked Silanol Interactions. The Fix: You must "deactivate" the silica surface.[4]
-
Standard Protocol: Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (
) to your mobile phase.[3] -
Why? The amine additive is a stronger base than your pyridine product. It preferentially binds to the acidic silanol sites, effectively "capping" them and allowing your product to elute based on polarity rather than acid-base chemistry.
Issue 2: "I added TEA, but now I have a new impurity in my NMR."
Diagnosis: Residual Triethylamine. The Fix: TEA (b.p. 89°C) can be difficult to remove completely under standard vacuum.[3]
-
Solution A (Azeotrope): Co-evaporate your fractions with heptane or toluene 3–4 times.[3]
-
Solution B (The Ammonia Switch): Switch from TEA to 1%
in MeOH (as part of a DCM/MeOH system). Ammonia is a gas and leaves no residue upon concentration.
Issue 3: "My compound decomposes on the column."
Diagnosis: Acid Sensitivity. Although pyridines are generally stable, the ether linkage combined with the pyridine ring can be sensitive to the acidic environment of activated silica over long exposure times.
-
The Fix: Switch stationary phases. Use Neutral Alumina (Brockmann Grade III) .[3] Alumina lacks the acidic protons of silica and is ideal for acid-sensitive basic compounds.
Issue 4: "I cannot separate the product from the starting material (4-hydroxymethylpyridine)."
Diagnosis: Polarity Mismatch. The Fix:
-
Analysis: The starting material (alcohol) is significantly more polar and hydrogen-bond donating than your product (ether).[3]
-
Solvent System: Avoid MeOH if possible, as it compresses the difference between the alcohol and ether. Use EtOAc/Hexane (with 1% TEA) . The lipophilic sec-butyl group will drive your product to elute much faster in this system compared to the alcohol.
Decision Matrix: Selecting the Right Method
The following diagram illustrates the logical flow for selecting purification conditions based on your specific observations.
Figure 1: Decision tree for optimizing chromatographic conditions for basic pyridine derivatives.
Detailed Experimental Protocols
Protocol A: The "Amine-Modified" Silica Column (Recommended)
Best for: Standard purification when tailing is the primary issue.[3]
Materials:
Step-by-Step:
-
Slurry Preparation: Prepare the silica slurry using Hexanes containing 1% TEA .
-
Note: Pre-treating the silica is more effective than just adding TEA to the mobile phase later. It ensures the entire column bed is neutralized before the sample touches it.
-
-
Column Packing: Pour the slurry and pack the column. Flush with 2 column volumes (CV) of the starting solvent (e.g., 90:10 Hex:EtOAc + 1% TEA).[3]
-
Sample Loading: Dissolve your crude oil in a minimum amount of DCM or Toluene. Load carefully.
-
Elution: Run a gradient from 0% to 40% EtOAc in Hexanes .
-
Crucial: Maintain 1% TEA concentration throughout the entire gradient (in both Solvent A and Solvent B bottles).
-
-
Workup: Combine pure fractions. Evaporate solvent. To remove residual TEA, add toluene and rotovap again (repeat 2x).[3]
Protocol B: Neutral Alumina Chromatography
Best for: Acid-sensitive compounds or when silica separation fails completely.[1][2]
Materials:
-
Aluminum Oxide (Neutral), Brockmann Grade III.[3]
-
To convert Grade I to III: Add 6% water (w/w) to Grade I alumina and shake for 2 hours to equilibrate.
-
-
Solvent System: Hexanes / DCM.[3]
Step-by-Step:
-
Packing: Pack the alumina dry or as a slurry in Hexanes. Alumina is denser than silica; do not tap the column too hard or it will pack too tightly.
-
Elution: Pyridines elute much faster on alumina.[3] Start with 100% Hexanes and slowly increase DCM polarity (e.g., 0%
50% DCM). -
Advantages: No TEA required.[3] No acidic decomposition.
-
Disadvantages: Alumina has lower loading capacity than silica (use 20:1 to 50:1 adsorbent-to-sample ratio).[1][3]
Quantitative Data Summary
| Parameter | Silica Gel (Standard) | Silica + 1% TEA | Neutral Alumina |
| Peak Shape | Broad, Tailing | Sharp, Symmetrical | Sharp |
| Resolution ( | Low (< 1.[1][2][3]0) | High (> 1.5) | Moderate |
| Sample Recovery | 60–80% (Adsorption loss) | > 90% | > 90% |
| Loading Capacity | High (10-20% w/w) | High (10-20% w/w) | Low (2-5% w/w) |
| Cost | Low | Low | High |
Frequently Asked Questions (FAQs)
Q: Can I use DCM/MeOH instead of Hexane/EtOAc?
A: Yes. If your compound is very polar, a DCM/MeOH system is appropriate.[3][7] However, you should switch the modifier to 1% Ammonium Hydroxide (
Q: How do I visualize the compound? A:
-
UV (254 nm): The pyridine ring is UV active.[3] This is your primary method.
-
Iodine Chamber: The lipophilic sec-butyl chain will absorb iodine vapor, appearing as a brown spot.
-
Dragendorff’s Reagent: Specific stain for alkaloids/nitrogenous bases (appears orange/red).[3]
Q: My crude is an oil. Can I do dry loading? A: Yes. Dissolve the crude in DCM, add silica (ratio 1:2 crude:silica), and evaporate to dryness.[3] Important: If using Protocol A, mix 1% TEA into the DCM before adding the silica for dry loading to ensure the loading zone is also deactivated.
References
-
University of Rochester. Tips for Flash Column Chromatography. (Accessed 2024).[3] [Link] Citation Context: General protocols for deactivating silica with triethylamine for acid-sensitive and basic compounds.[1][3]
-
Reich, H. J. Chromatography of Basic Heterocycles. University of Wisconsin-Madison.[1] [Link] Citation Context: Authoritative source on solvent systems and pKa considerations for heterocyclic purification.
Sources
Minimizing side reactions during pyridine etherification
Topic: Minimizing Side Reactions During Pyridine Etherification Status: Operational Role: Senior Application Scientist
The Diagnostic Matrix: Troubleshooting Your Reaction
Before adjusting parameters, identify the specific failure mode. Pyridine etherification is notoriously bimodal: it either stalls completely or yields the thermodynamically stable (but often undesired)
| Symptom | Probable Cause | The Mechanistic "Why" | Immediate Corrective Action |
| Product is a solid with high MP; NMR shows downfield shift of ring protons. | The pyridine nitrogen is a better nucleophile than the oxygen anion (ambident nucleophile). Under thermodynamic control or with hard electrophiles, | Switch to Silver Salts. Use | |
| Starting material consumed, but no ether product; "Tarry" baseline. | Polymerization / Decomposition | Pyridine rings are | Lower Temp / Change Base. Switch to milder bases ( |
| Reaction stalls at <10% conversion ( | Deactivated Ring / Poor Leaving Group | The pyridine ring lacks sufficient electron-withdrawing activation for nucleophilic attack. | Change Leaving Group. Switch from -Cl to -F or -NO |
| Unexpected "Hydrolysis" product (Pyridone) in | Wet Solvents / Hydroxide Competition | Trace water generates hydroxide ( | Scavenge Water. Add 3Å Molecular Sieves. Ensure alkoxide is generated in situ under strictly anhydrous conditions. |
Mechanistic Deep Dive: The Ambident Nucleophile Challenge
The core conflict in pyridine etherification is the competition between the Nitrogen lone pair and the Oxygen anion (when starting from hydroxypyridines) or the competition between the desired alkoxide and side-reactions (when starting from halopyridines).
Visualizing the Selectivity Pathways
The following diagram illustrates the critical decision points that determine whether you get the desired Ether or the undesired Pyridone.
Figure 1: Mechanistic divergence of 2-hydroxypyridine alkylation. Silver salts enforce O-selectivity by coordinating the ring nitrogen.
Validated Protocols
Protocol A: The "Silver Bullet" for O-Alkylation
Best for: Converting 2-hydroxypyridines (pyridones) to ethers without N-alkylation.
The Science: This method relies on the "Silver Salt Method" described by Tieckelmann.[1] Silver cation (
Reagents:
-
Substrate: 2-Hydroxypyridine derivative (1.0 equiv)
-
Alkyl Halide: R-I or R-Br (1.1 equiv)
-
Base/Promoter: Silver Carbonate (
) (0.6 - 1.0 equiv) -
Solvent: Toluene or Benzene (Non-polar is critical)
Step-by-Step:
-
Preparation: Flame-dry a reaction flask and cool under Argon.
-
Mixing: Add the hydroxypyridine and
to anhydrous Toluene (0.2 M concentration). -
Activation: Stir at room temperature for 30 minutes. Note: The mixture should be protected from light due to silver sensitivity.
-
Addition: Add the alkyl halide dropwise.
-
Reflux: Heat to reflux (110°C) for 12–18 hours.
-
Workup: Filter the hot mixture through a Celite pad to remove silver salts. Evaporate the filtrate.
-
Validation: Check NMR.
-alkyl ethers typically show protons on the alpha-carbon at 4.0–4.5 ppm , whereas -alkyl groups appear at 3.5–4.0 ppm (and ring protons shift downfield).
Protocol B: with Fluoride Activation
Best for: Electron-deficient pyridines (e.g., 2-fluoro-3-nitropyridine).
The Science: Fluoride is a poor leaving group in
Reagents:
-
Substrate: 2-Fluoropyridine derivative (1.0 equiv)
-
Alcohol: R-OH (1.2 equiv)
-
Base:
(2.0 equiv) or NaH (1.1 equiv) -
Solvent: DMF or NMP (Anhydrous)
Step-by-Step:
-
Alkoxide Formation: If using NaH, add NaH to the alcohol in DMF at 0°C and stir for 30 mins to form the alkoxide. If using
, mix directly. -
Addition: Add the fluoropyridine substrate.
-
Reaction: Stir at RT initially. If no reaction after 1 hour, heat to 60°C. Warning: Do not exceed 100°C unless necessary to avoid tar formation.
-
Quench: Pour into ice water. Extract with EtOAc.
Advanced Troubleshooting (FAQs)
Q: I cannot use Silver salts (too expensive/toxic). How can I favor O-alkylation?
A: Use Mitsunobu conditions (PPh3, DIAD, Alcohol). The Mitsunobu reaction on 2-hydroxypyridines is highly
Q: My
-
Reagents: 2-Hydroxypyridine + Aryl/Alkyl Boronic Acid +
(cat.) + Pyridine (base) in DCM, open to air. -
Why: This runs at room temperature and avoids the harsh basic conditions that degrade pyridine rings.
Q: How do I definitively distinguish N-alkyl vs O-alkyl products? A: Use HMBC NMR .
- -Alkyl: The alkyl protons will show a correlation to the adjacent Carbonyl carbon (C=O) and the C2/C6 ring carbons.
- -Alkyl: The alkyl protons will correlate to the ether carbon (C-O), but not a carbonyl carbon (since the ring is now aromatic pyridine, not pyridone).
Method Selection Logic
Use this flow to select the correct experimental setup for your specific substrate.
Figure 2: Decision tree for selecting the optimal synthetic route based on substrate electronic properties and scale.
References
-
O-Regioselective Synthesis with the Silver Salt Method. Source: ACS Omega (2018). Detailed analysis of Tieckelmann's conditions for ambident nucleophiles. [Link]
-
Chan-Lam Coupling Mechanism & Examples. Source: Organic Chemistry Portal.[3] Oxidative coupling of boronic acids with N-H/O-H compounds using Copper.[4] [Link]
-
Ortho-selectivity in SNAr reactions of 3-substituted pyridines. Source: ResearchGate (2010). Kinetic studies on regiochemistry of nucleophilic attack on pyridine rings. [Link]
-
N- versus O-alkylation: Utilizing NMR methods. Source: PubMed (2013). Definitive guide to distinguishing isomers using HMBC/HSQC. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Chan-Lam Coupling [organic-chemistry.org]
Troubleshooting phase transfer catalysis in pyridine derivative synthesis
Introduction: The Interface is the Reactor
Welcome to the Advanced Synthesis Support Center. You are likely here because your pyridine functionalization—whether a nucleophilic aromatic substitution (
Pyridine derivatives are notoriously difficult substrates in classical biphasic systems. The electron-deficient ring creates sluggish kinetics, while the nitrogen atom acts as a competitive binding site that can poison catalysts. This guide moves beyond basic textbook definitions to address the specific hydrodynamic and mechanistic failure points unique to pyridine chemistry.
Tier 1: Rapid Diagnostics (The "Is it Plugged In?" Checks)
Before altering reaction thermodynamics, verify the kinetic parameters of your biphasic system.
Q1: My reaction conversion is stuck at <10% despite using 5 mol% catalyst. Is the catalyst dead?
Diagnosis: It is likely a Mass Transfer Limitation , not catalyst decomposition.
The Science: PTC is interfacial.[1] The reaction rate is a function of the interfacial area (
Troubleshooting Steps:
-
The Vortex Test: Ensure a visible vortex is pulling the organic phase down into the aqueous phase.
-
Impeller Geometry: Switch from a magnetic stir bar (inefficient shear) to an overhead mechanical stirrer with a pitched-blade impeller for scales >100 mL.
-
Catalyst Partitioning: Check if your pyridine substrate is extracting the catalyst. Pyridines can coordinate to the quaternary ammonium cation, forming a "host-guest" complex that prevents the catalyst from shuttling the nucleophile.
Q2: Which catalyst should I start with for a chloropyridine reaction?
Recommendation: Tetrabutylammonium Bromide (TBAB) is the industry standard baseline. Reasoning:
-
Lipophilicity: The butyl chains provide sufficient organophilicity to drag anions into non-polar solvents (Toluene, DCM).
-
Accessibility: The
center is accessible enough for ion exchange but bulky enough to form a loose ion pair ( ) in the organic phase, activating the nucleophile. -
Cost: It is significantly cheaper than crown ethers.
Data: Catalyst Performance Matrix
| Catalyst Class | Example | Best For | Risk Factor |
| Quaternary Ammonium | TBAB, TEBA | General | Hofmann Elimination at T > 100°C |
| Crown Ether | 18-Crown-6 | Solid-Liquid PTC (e.g., KF, KOAc) | High Cost, Toxicity |
| Phosphonium Salts | High Temperature (>120°C) | Thermal stability is higher than Ammonium | |
| Cryptands | Kryptofix 222 | "Naked" Anion generation | Extremely hygroscopic, expensive |
Tier 2: Reaction Optimization (Selectivity & Thermodynamics)
This section addresses the most common headache in pyridine chemistry: Regioselectivity (N- vs. O-alkylation).
Q3: I am alkylating 2-hydroxypyridine (2-pyridone). Why am I getting N-alkylation when I want O-alkylation?
The Mechanism: 2-Hydroxypyridine is an ambident nucleophile. Under standard PTC conditions (e.g., NaOH/Toluene/TBAB), the reaction is governed by Pearson’s HSAB (Hard-Soft Acid-Base) Theory and the Symbiotic Effect .
-
The Problem: The PTC mechanism creates a "loose ion pair" (
) in the organic phase. The nitrogen center is generally softer and more nucleophilic towards soft electrophiles (like alkyl iodides/bromides). Furthermore, the thermodynamic product is the N-alkylated pyridone (amide-like stability). -
The Fix (Forcing O-Alkylation): You must disrupt the ion pair or change the "hardness" of the leaving group.
Protocol: Steering Regioselectivity
| Parameter | To Favor N-Alkylation (Pyridone) | To Favor O-Alkylation (Alkoxypyridine) |
| Leaving Group | Soft (Iodide, Bromide) | Hard (Tosylate, Sulfate, Triflate) |
| Solvent | Polar Aprotic (DMF, Acetonitrile) | Non-polar (Toluene, Hexane) |
| Catalyst | Quats (TBAB) - Loose ion pair | Silver Salts ( |
| Strategy | Thermodynamic Control | Kinetic Control (Trapping the O-anion) |
Critical Note: If you must use PTC for O-alkylation, use a silver-modified protocol or switch to 2-chloropyridine + alcohol (
) instead of alkylating the pyridone. Theroute guarantees the O-linkage.
Q4: Should I use Liquid-Liquid or Solid-Liquid PTC?
Recommendation: For pyridine synthesis, Solid-Liquid PTC is often superior.
Why? Pyridines are hygroscopic. In Liquid-Liquid PTC (using 50% NaOH), water co-extracts into the organic phase. This "hydration shell" surrounds the nucleophile (
Tier 3: Deep Dive & Failure Analysis
Q5: My reaction works at 80°C but fails at 120°C. The catalyst disappears.
Diagnosis: Hofmann Elimination .
Mechanism: Quaternary ammonium salts with
The Fix:
-
Switch Catalyst: Use a catalyst lacking
-hydrogens, such as Tetramethylammonium (though solubility is poor) or, better yet, a Phosphonium salt ( ), which is thermally stable up to ~150°C. -
Lower Temperature: If possible, run longer at 90°C rather than shorter at 120°C.
Visualizing the Workflow
Figure 1: The Starks Extraction Mechanism (Liquid-Liquid)
This diagram illustrates the cyclic nature of PTC. Note the critical "Ion Exchange" at the interface.
Caption: The Starks Extraction Mechanism showing the shuttling of the nucleophile (
Figure 2: Troubleshooting Logic Tree
Caption: Decision matrix for diagnosing PTC failures in pyridine synthesis, moving from hydrodynamics to mechanistic issues.
Experimental Protocol: O-Alkylation of 2-Pyridone (Solid-Liquid PTC)
This protocol is designed to maximize O-alkylation by using a "hard" leaving group and minimizing hydration.
Reagents:
-
2-Pyridone (10 mmol)
-
Benzyl Bromide (11 mmol) - Note: Bromide is softer; for strict O-selectivity, Benzyl Tosylate is preferred, but this protocol uses solvent control to assist.
- (Solid, anhydrous, finely ground) (20 mmol)
-
18-Crown-6 (0.5 mmol, 5 mol%)
-
Solvent: Toluene (Dry)
Procedure:
-
Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser.
-
Charging: Add 2-pyridone,
, and 18-Crown-6. Add Toluene (20 mL). -
Activation: Stir at room temperature for 15 minutes. This allows the Crown Ether to complex with
, generating the "naked" pyridone anion on the solid surface. -
Addition: Add Benzyl Bromide dropwise via syringe.
-
Reaction: Heat to reflux (110°C) with vigorous stirring (800 RPM). Monitor by TLC/HPLC.
-
Workup: Filter off the solid salts. Wash the filtrate with water (to remove Crown Ether). Dry organic phase over
and concentrate.
Expected Outcome: High conversion. Ratio of O-benzyl : N-benzyl depends heavily on solvent dryness. In strictly anhydrous toluene with carbonate, O-alkylation is competitive, though N-alkylation remains a strong thermodynamic sink.
References
-
Starks, C. M. (1971).[2][3] Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts.[4] Journal of the American Chemical Society, 93(1), 195-199.[5] Link
-
Makosza, M. (2000).[3] Phase-transfer catalysis. A general green methodology in organic synthesis. Pure and Applied Chemistry, 72(7), 1399-1403. Link
-
Halpern, M. E. (1997).[2] Phase-Transfer Catalysis: Mechanisms and Syntheses. ACS Symposium Series. Link
-
Sasson, Y., & Neumann, R. (Eds.). (1997).[2][6] Handbook of Phase Transfer Catalysis. Springer.
- Albini, A., & Pietra, S. (1991). Heterocyclic N-Oxides. CRC Press.
Sources
- 1. US4140719A - Solid-liquid phase transfer catalysis improved method of preparing 2,4-difluoroaniline - Google Patents [patents.google.com]
- 2. macmillan.princeton.edu [macmillan.princeton.edu]
- 3. crdeepjournal.org [crdeepjournal.org]
- 4. dalalinstitute.com [dalalinstitute.com]
- 5. jetir.org [jetir.org]
- 6. semanticscholar.org [semanticscholar.org]
Removing unreacted starting materials from 4-sec-butoxymethyl-pyridine
Topic: Removing unreacted starting materials from 4-sec-butoxymethyl-pyridine Ticket ID: CHEM-PUR-4492 Assigned Specialist: Senior Application Scientist
Executive Summary
This guide addresses the purification of 4-sec-butoxymethyl-pyridine , typically synthesized via Williamson ether synthesis. The primary challenge in this workflow is separating the basic pyridine-ether product from two distinct classes of impurities:
-
Neutral Volatiles: Excess sec-butanol (solvent/reagent).
-
Basic Residues: Unreacted 4-(chloromethyl)pyridine or its hydrolysis product, 4-pyridinemethanol.
Because the target molecule contains a basic nitrogen atom (pKa ~5.0–5.3), we can leverage pH-switchable solubility (Acid-Base Extraction) as the primary purification engine. This method is superior to direct chromatography for bulk removal of neutral alcohols.
Module 1: The "pH-Switch" Protocol (Primary Purification)
Objective: Remove neutral starting materials (excess sec-butanol) and non-basic side products. Mechanism: The pyridine ring is protonated by acid, rendering the product water-soluble. Neutral impurities remain in the organic phase.
Reagents Required
-
Acid: 1M HCl (Do not use strong oxidizing acids like HNO₃).
-
Base: 2M NaOH or Saturated NaHCO₃.
-
Solvents: Diethyl Ether (Et₂O) or Dichloromethane (DCM).
Step-by-Step Workflow
-
Initial Extraction:
-
Dissolve the crude reaction mixture in Diethyl Ether (preferred due to low miscibility with water).
-
Why:sec-Butanol has significant water solubility but partitions well into ether.
-
-
Acidification (The Switch):
-
Extract the organic layer with 1M HCl (3 x 20 mL).
-
Critical Check: Measure the pH of the aqueous layer; it must be < 2.
-
Result: The target (4-sec-butoxymethyl-pyridine) is now in the Aqueous Acidic Layer as the pyridinium hydrochloride salt.
-
Waste: The organic layer now contains the unreacted sec-butanol and neutral impurities. Discard this layer only after confirming product presence in the aqueous phase.
-
-
The Wash (Optional but Recommended):
-
Wash the acidic aqueous layer once with fresh ether (20 mL).
-
Why: This removes any entrained neutral organics trapped in the aqueous phase.[1]
-
-
Basification (The Recovery):
-
Cool the acidic aqueous solution in an ice bath (exothermic reaction).
-
Slowly add 2M NaOH until pH > 10.
-
Result: The target deprotonates, becoming the free base (oil), which will likely cloud the solution or oil out.
-
-
Final Extraction:
-
Extract the basic aqueous mixture with DCM or EtOAc (3 x 30 mL).
-
Dry combined organics over Na₂SO₄, filter, and concentrate in vacuo.
-
Visual Workflow: Acid-Base Extraction
Figure 1: Logical flow for separating basic pyridine products from neutral alcohol impurities.
Module 2: Removing "Sticky" Pyridine Starting Materials
Issue: If your starting material was 4-(chloromethyl)pyridine or 4-pyridinemethanol , Acid-Base extraction will NOT remove them. They are also basic and will track with your product through the pH switch.
Scenario A: Unreacted 4-(Chloromethyl)pyridine
This compound is unstable as a free base and prone to self-polymerization.
-
The Fix: Stir the crude mixture with water at pH 7 for 1 hour before workup. This hydrolyzes the chloromethyl group to the hydroxymethyl group (alcohol), which is much more water-soluble.
Scenario B: Unreacted 4-Pyridinemethanol
This is the most likely contaminant after hydrolysis.
-
Solubility Difference: 4-Pyridinemethanol is highly polar (LogP ~ 0.5) compared to your ether product (LogP ~ 2.5).
-
Protocol:
-
Perform the standard extraction (Module 1).
-
During the Final Extraction (Step 5), use Diethyl Ether instead of DCM.
-
Wash the ether layer vigorously with Water (5 x 20 mL).
-
Why: The starting alcohol will partition into the water; the ether product will stay in the organic layer.
-
Scenario C: Chromatography (The Last Resort)
If extraction fails, use flash column chromatography.
-
Stationary Phase: Silica Gel.
-
Mobile Phase: DCM:Methanol (95:5).
-
Critical Additive: You MUST add 1% Triethylamine (TEA) or 1% NH₄OH to the mobile phase.
-
Reasoning: Pyridines interact strongly with the acidic silanols on silica gel, causing "streaking" or irreversible adsorption. The base neutralizes the silica sites [1, 5].
Module 3: Troubleshooting & FAQs
Q: I still smell the alcohol (sec-butanol) in my product. How do I remove it?
A: sec-Butanol has a boiling point of ~99°C, which is high for simple rotary evaporation.
-
Azeotropic Distillation: sec-Butanol forms an azeotrope with water (boiling point 92.5°C). Add water to your crude oil and rotavap again. The water will help "carry" the alcohol over [2].
-
High Vacuum: If the product is stable, dry under high vacuum (< 1 mbar) at 40°C overnight.
Q: My product is not extracting into the organic layer after basification.
A: This is likely a "Salting Out" issue or pH issue.
-
Check pH: Ensure pH is actually > 10. Pyridine pKa is ~5.2; you need to be at least 2 pH units above this (pH > 7.2) to ensure 99% free base form.
-
Salting Out: Saturate the aqueous layer with NaCl (brine). This decreases the solubility of organics in water and forces the product into the organic layer.
Q: Can I use distillation to purify the final product?
A: Proceed with caution.
-
Risk: Alkoxymethyl pyridines can be thermally sensitive.[2] The ether linkage is generally stable, but high temperatures in the presence of trace acid (e.g., HCl salts) can cause cleavage.
-
Recommendation: Use Kugelrohr distillation (bulb-to-bulb) under high vacuum only.
Data Table: Physicochemical Properties for Separation
| Compound | Approx.[2][3][4][5][6][7][8][9][10][11][12] pKa | LogP (Est.) | Water Solubility | Acid/Base Behavior |
| 4-sec-butoxymethyl-pyridine | ~5.2 | ~2.5 | Low (High at pH < 4) | Basic |
| sec-Butanol | ~16 | 0.6 | Moderate/High | Neutral |
| 4-Pyridinemethanol | ~4.9 | 0.5 | Very High | Basic |
| 4-(Chloromethyl)pyridine | ~5.0 | 1.4 | Reacts with water | Basic/Unstable |
References
-
Reich, H. J. "Separation of Basic Compounds (Pyridines, Amines)." University of Wisconsin-Madison Organic Chemistry Data. [Link]
-
Lide, D. R. "Azeotropic Data for Binary Mixtures." CRC Handbook of Chemistry and Physics. [Link]
-
Williams, R. "pKa Data Compiled."[3] Organic Chemistry Data. [Link]
-
National Center for Biotechnology Information. "4-(Hydroxymethyl)pyridine Compound Summary." PubChem. [Link]
-
ResearchGate Community. "How to remove pyridine from reaction mixture?" [Link]
Sources
- 1. people.chem.umass.edu [people.chem.umass.edu]
- 2. researchgate.net [researchgate.net]
- 3. organicchemistrydata.org [organicchemistrydata.org]
- 4. m.youtube.com [m.youtube.com]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. chem.rochester.edu [chem.rochester.edu]
- 8. WO2007052302A2 - Removal of pyridine and pyridine analogs from reaction mass containing sucrose esters - Google Patents [patents.google.com]
- 9. jk-sci.com [jk-sci.com]
- 10. studylib.net [studylib.net]
- 11. mVOC 4.0 [bioinformatics.charite.de]
- 12. quora.com [quora.com]
Technical Support Center: Stability & Storage of 4-sec-butoxymethyl-pyridine
Introduction: The Stability Paradox
Welcome to the technical support hub for 4-sec-butoxymethyl-pyridine . If you are accessing this guide, you likely view this molecule as a standard building block. However, experienced medicinal chemists know that alkoxymethyl pyridines occupy a "stability paradox."
While the pyridine ring is aromatic and generally robust, the 4-picolyl ether linkage (the
This guide moves beyond generic "keep cold" advice to explain why degradation happens and how to arrest it using field-proven protocols.
Module 1: Diagnostic Troubleshooting (Symptom-Based)
Use this matrix to identify the state of your material immediately.
| Symptom | Probable Cause | Severity | Immediate Action |
| Yellowing (Pale) | N-Oxidation: Formation of Pyridine-N-Oxide trace impurities initiated by air exposure.[1] | Low | Purge with Argon; store at -20°C. Material likely still usable (>98%).[1] |
| Darkening (Orange/Brown) | Picolyl Radical Polymerization: Advanced autoxidation at the methylene bridge.[1] | High | Do not use. Requires redistillation or chromatography.[1] |
| Haze / Turbidity | Hygroscopicity: Absorption of atmospheric water forming hydrates or carbonates.[1] | Medium | Dry over activated molecular sieves (4Å) or redistill.[1] |
| White Precipitate | Salt Formation: Reaction with trace acids (e.g., HCl from degrading chloroform) or CO₂.[1] | Medium | Filter through basic alumina; switch solvent.[1] |
Module 2: The Degradation Mechanism (Deep Dive)
To preserve 4-sec-butoxymethyl-pyridine, you must understand the Picolylic Vulnerability .[1] The methylene group at the 4-position is activated by the electron-deficient pyridine ring, making the C-H bonds weaker than in standard ethers.[1]
Visualizing the Decay Pathway
The following diagram illustrates the two primary enemies: Oxygen (leading to N-oxides and Peroxides) and Acid (leading to cleavage).
Figure 1: Mechanistic degradation pathways showing N-oxidation and radical autoxidation risks.
Module 3: Storage & Handling Protocols
Do not treat this compound like a standard solvent. Follow this Self-Validating Storage System .
Protocol A: The "Inert Barrier" Storage Method (Recommended)
Why? Prevents the initial formation of the N-oxide and radical species shown in Figure 1.
-
Container: Use Amber Borosilicate Glass with a Teflon (PTFE) lined cap. Never use standard polyethylene (PE) bottles for long-term storage as oxygen permeates plastics.[1]
-
Atmosphere:
-
Step 1: Insert a long needle connected to an Argon (preferred) or Nitrogen line deep into the vessel, just above the liquid surface.
-
Step 2: Purge for 2-5 minutes at a low flow rate to displace heavier oxygen.[1]
-
Step 3: Quickly seal the cap. Parafilm is insufficient; use electrical tape or a shrink band over the cap for long-term sealing.
-
-
Temperature: Store at 2°C to 8°C (Refrigerated).
-
Note: Freezing (-20°C) is acceptable but may cause phase separation if water impurities are present.[1]
-
Protocol B: Handling in Solution
Critical Warning: Avoid Chlorinated Solvents for Storage.
Chloroform (
-
The Reaction: The basic pyridine nitrogen (
) will scavenge this trace acid, forming Pyridinium Hydrochloride salts . This manifests as a white crust or precipitate. -
Solution: If storing in solution, use Anhydrous Toluene or THF (inhibited).
Module 4: Recovery & Purification
If your compound has yellowed or precipitated, use this decision tree to recover it.
Scenario 1: Slight Yellowing (N-Oxide Contamination)
Method: Basic Alumina Filtration [1]
-
Prepare a short column (pad) of Basic Alumina (Activity Grade I).
-
Dilute your compound 1:1 with Hexane or Toluene.
-
Pass the solution through the pad.
-
Concentrate the filtrate in vacuo.
Scenario 2: Dark Oil / Heavy Degradation
Method: Vacuum Distillation [1]
-
Boiling Point Estimation: 4-alkoxymethyl pyridines generally boil >200°C at atmospheric pressure.[1]
-
Protocol:
-
Use high vacuum (<1 mmHg).
-
Safety Check: Test for peroxides using KI starch paper before heating. If positive, treat with reducing agent (e.g., Sodium Bisulfite) first.
-
Distill, discarding the first 5-10% (forerun) which contains cleavage products (sec-butanol, volatile aldehydes).
-
Frequently Asked Questions (FAQ)
Q: Can I store this compound in a plastic Falcon tube? A: No. Plastics are permeable to oxygen and moisture over weeks. The pyridine ring will oxidize (yellowing), and the hygroscopic nature will pull water through the plastic, hydrolyzing the ether linkage over time. Always use glass.
Q: I see a white solid at the bottom of the bottle. Is the compound ruined? A: Not necessarily. This is likely a salt (carbonate or hydrochloride).
-
Test: Take a small aliquot, dissolve in DCM, and wash with 1M NaOH. Dry the organic layer and check NMR. If the spectrum is clean, the free base is intact. You can recover the bulk by dissolving in an organic solvent and performing a basic wash.
Q: Why does the protocol specify Argon over Nitrogen? A: Argon is heavier than air, whereas Nitrogen is slightly lighter. When opening a bottle to pipette, an Argon "blanket" stays in the bottle longer, protecting the liquid surface, whereas Nitrogen diffuses away more quickly.
References
-
Scriven, E. F. V. (1984). Pyridines and their Benzo Derivatives: (ii) Reactivity at Ring Atoms. Comprehensive Heterocyclic Chemistry. Elsevier.
-
Carl Roth GmbH. (2025).[4] Safety Data Sheet: Pyridine and Derivatives Storage. (General handling of oxidation-sensitive nitrogen heterocycles).[1]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for 4-sec-butoxymethyl-pyridine (and related Alkoxymethylpyridines). PubChem.[5][6]
-
Shukla, O. P. (1984). Microbial transformation of pyridine N-oxide and pyridine.[1][7] (Mechanisms of N-oxidation and stability). Canadian Journal of Microbiology.[8]
Sources
- 1. Showing Compound 4-Methylpyridine (FDB004424) - FooDB [foodb.ca]
- 2. Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. carlroth.com [carlroth.com]
- 5. Sec-butoxide | C4H9O- | CID 3664836 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-butyl pyridine, 5335-75-1 [thegoodscentscompany.com]
- 7. semanticscholar.org [semanticscholar.org]
- 8. Pyridine degradation and heterocyclic nitrification by Bacillus coagulans - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Identifying Degradation Products of 4-sec-butoxymethyl-pyridine
This technical support guide is designed for researchers, scientists, and drug development professionals investigating the stability of 4-sec-butoxymethyl-pyridine. It offers a comprehensive resource in a question-and-answer format, including troubleshooting guides and frequently asked questions to address specific experimental challenges.
PART 1: CORE DIRECTIVE
Frequently Asked Questions (FAQs)
What are the primary degradation pathways for 4-sec-butoxymethyl-pyridine?
4-sec-butoxymethyl-pyridine is susceptible to degradation primarily through hydrolysis, oxidation, and photolysis.
-
Hydrolysis: The ether linkage in the butoxymethyl substituent is a likely point of hydrolytic cleavage, which can be catalyzed by acidic or basic conditions. This would result in the formation of 4-(hydroxymethyl)pyridine and sec-butanol.
-
Oxidation: The pyridine ring and the benzylic carbon are prone to oxidation.[1] This can lead to the formation of pyridine N-oxide, hydroxylation of the pyridine ring, or oxidation of the methyl group to a carboxylic acid.[2]
-
Photodegradation: Exposure to light, particularly UV radiation, can induce degradation.[3] Photodegradation of pyridine derivatives can involve aromatization of the pyridine ring or other complex rearrangements.[3][4]
What are the likely degradation products I should be looking for?
Based on the principal degradation pathways, the following are the most probable degradation products:
| Degradation Product | Parent Compound | Primary Pathway(s) |
| 4-(hydroxymethyl)pyridine | 4-sec-butoxymethyl-pyridine | Hydrolysis |
| sec-Butanol | 4-sec-butoxymethyl-pyridine | Hydrolysis |
| 4-Pyridinecarboxylic acid | 4-sec-butoxymethyl-pyridine | Oxidation |
| 4-sec-butoxymethyl-pyridine-N-oxide | 4-sec-butoxymethyl-pyridine | Oxidation |
How can I minimize the degradation of 4-sec-butoxymethyl-pyridine during my experiments?
To maintain the integrity of your samples, consider the following preventative measures:
-
pH Control: Maintain a neutral pH to minimize acid- or base-catalyzed hydrolysis.
-
Inert Atmosphere: Purge your sample vials with an inert gas like nitrogen or argon to prevent oxidation.
-
Light Protection: Use amber vials or cover your sample containers with aluminum foil to protect against photodegradation.[3]
-
Temperature Control: Store samples at reduced temperatures (e.g., 4°C or -20°C) to slow down the rate of all potential degradation reactions.
Troubleshooting Guides
Issue: My chromatogram shows poor peak shape, especially for the more polar degradation products.
Common Cause: Secondary interactions between basic pyridine derivatives and acidic silanol groups on the surface of silica-based HPLC columns are a frequent cause of peak tailing.[5]
Solutions:
-
Mobile Phase Modification:
-
Column Selection:
-
Consider using a column with a different stationary phase, such as one with end-capping to reduce the number of accessible silanol groups.
-
Caption: Troubleshooting poor peak shape.
Issue: I am having difficulty distinguishing between degradation products and in-source fragments in my mass spectrometry data.
Common Cause: The energy in the mass spectrometer's ion source can sometimes be high enough to cause fragmentation of the parent molecule, which can be mistaken for actual degradation products.[6]
Solutions:
-
Optimize Source Conditions:
-
Reduce the cone voltage and desolvation temperature to minimize in-source fragmentation.
-
-
LC-MS/MS Analysis:
-
Use tandem mass spectrometry (MS/MS) to isolate the parent ion and then fragment it in the collision cell. This allows you to distinguish between fragments generated in the source and those from true degradation products.[7]
-
Caption: Distinguishing in-source vs. true degradation.
PART 2: SCIENTIFIC INTEGRITY & LOGIC
Experimental Protocols
Forced Degradation Study
A forced degradation study is essential to purposefully generate degradation products and identify them.
Step-by-Step Protocol:
-
Prepare Stock Solution: Dissolve 4-sec-butoxymethyl-pyridine in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60°C.
-
Oxidation: Treat the stock solution with 3% H2O2 at room temperature.
-
Photodegradation: Expose the stock solution to UV light (e.g., 254 nm) at room temperature.[3]
-
-
Time Points: Take samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralization: Neutralize the acid and base-stressed samples before analysis.
-
Analysis: Analyze all samples by a suitable analytical method like HPLC-UV or LC-MS.[8]
Analytical Method: HPLC-UV/MS
High-Performance Liquid Chromatography (HPLC) coupled with UV and Mass Spectrometry (MS) detectors is a powerful tool for separating and identifying degradation products.[9][10]
Typical HPLC-MS Conditions:
| Parameter | Recommended Setting |
| Column | C18 reverse-phase, 2.1 x 100 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5% to 95% B over 20 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 30°C |
| UV Detection | 254 nm |
| MS Ionization | Electrospray Ionization (ESI), Positive Mode |
PART 3: VISUALIZATION & FORMATTING
Degradation Pathway Overview
Caption: Potential degradation pathways.
References
-
ChemRxiv. (2025). Pyridine catalysis of anhydride hydrolysis within carbodiimide-driven reaction networks. Retrieved from [Link]
-
PubMed Central. (2020). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Retrieved from [Link]
-
ResearchGate. (n.d.). Microbial Degradation of Pyridine and Its Derivatives. Retrieved from [Link]
-
Future Medicine. (2015). Photodegradation studies of 1,4-dihydropyridine compounds by MCR analysis on UV spectral data. Retrieved from [Link]
- Google Patents. (n.d.). US2818378A - Oxidation of methyl-pyridines.
-
ResearchGate. (n.d.). Microbial Degradation of Pyridine and Pyridine Derivatives | Request PDF. Retrieved from [Link]
-
PubMed. (n.d.). Pyridine degradation and heterocyclic nitrification by Bacillus coagulans. Retrieved from [Link]
-
ASM Journals. (2020). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered | Applied and Environmental Microbiology. Retrieved from [Link]
-
BioKB. (n.d.). Research on the degradation mechanism of pyridine in drinking water by dielectric barrier discharge. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Degradation of Pyridines in the Environment. Retrieved from [Link]
-
PubMed Central. (n.d.). 4-N,N-Dimethylaminopyridine Promoted Selective Oxidation of Methyl Aromatics with Molecular Oxygen. Retrieved from [Link]
-
PubMed. (2015). Photodegradation of Hydrophobic Pyridineketoximes in Toluene and Heptane. Retrieved from [Link]
-
PubMed Central. (n.d.). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Retrieved from [Link]
-
MDPI. (n.d.). Photodegradation of Pyridine in a Fluidized Bed Photocatalytic Reactor Using Pt-ZnO Supported on Al2O3 as a Catalyst. Retrieved from [Link]
-
MDPI. (2026). Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. Retrieved from [Link]
-
Taylor & Francis Online. (2025). Quantitative Determination of Pyridine Content in Crustacean Tissues and Marine Sediments by Headspace Gas Chromatography/Tandem Mass Spectrometry (HS-GC-MS/MS). Retrieved from [Link]
-
ResearchGate. (2026). (PDF) Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. Retrieved from [Link]
-
OSTI.GOV. (n.d.). Pyridine Catalysis of Anhydride Hydrolysis within Carbodiimide‐Driven Reaction Networks. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]
-
Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]
-
RSC Publishing. (2023). Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and theory. Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H NMR spectra of a sample containing 0.05 M pyridine. Retrieved from [Link]
-
MDPI. (n.d.). Photodegradation of Organic Pollutants in Seawater and Hydrogen Production via Methanol Photoreforming with Hydrated Niobium Pentoxide Catalysts. Retrieved from [Link]
-
GOV.UK. (2025). Development of quantitative methods for the determination of pyridine in marine sediments and biota. Retrieved from [Link]
-
ACS Publications. (2026). Six-Component Telescope Assembly of sp3-Rich Hexahydro-pyrrolo[3,4-c]pyridine-1,6-diones via Sequential Enaminone Formation, Aza-Annulation, Hydrogenation, and Ugi Cyclization. Retrieved from [Link]
-
GOV.UK. (n.d.). Pyridine slides for discussion. Retrieved from [Link]
-
MDPI. (n.d.). Mechanistic Insights into Photodegradation of Organic Dyes Using Heterostructure Photocatalysts. Retrieved from [Link]
-
PubMed Central. (2023). Detection of pyridine derivatives by SABRE hyperpolarization at zero field. Retrieved from [Link]
-
ScienceDirect. (n.d.). Interferences and contaminants encountered in modern mass spectrometry. Retrieved from [Link]
-
Separation Science. (2025). HPLC Troubleshooting for Purine Peak Issues: Strategies to Improve Retention and Performance. Retrieved from [Link]
-
Reddit. (n.d.). Mass spectrum of pyridine shows most intense peak at 52! Any ideas as to why?. Retrieved from [Link]
-
Yumpu. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
Sources
- 1. 4-N,N-Dimethylaminopyridine Promoted Selective Oxidation of Methyl Aromatics with Molecular Oxygen - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US2818378A - Oxidation of methyl-pyridines - Google Patents [patents.google.com]
- 3. Photodegradation studies of 1,4-dihydropyridine compounds by MCR analysis on UV spectral data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Photodegradation of Hydrophobic Pyridineketoximes in Toluene and Heptane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. reddit.com [reddit.com]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. BioKB - Publication [biokb.lcsb.uni.lu]
- 10. atsdr.cdc.gov [atsdr.cdc.gov]
Overcoming steric hindrance in 4-sec-butoxymethyl-pyridine reactions
Ticket ID: #PYR-SB-404 Subject: Overcoming Steric & Electronic Hurdles in 4-(sec-butoxymethyl)pyridine Functionalization Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary: The Steric-Electronic Paradox
The functionalization of 4-sec-butoxymethyl-pyridine presents a dual challenge often underestimated in standard retrosynthesis:
-
Distal vs. Proximal Sterics: While the sec-butyl group appears distal (separated by a methylene spacer), the conformational flexibility of the ether linkage allows the bulky alkyl tail to shield the C3/C5 positions, creating a "cone of protection" that lowers yields in ortho-directed metalation.
-
Acid Sensitivity: The sec-butyl ether linkage is susceptible to acid-catalyzed cleavage (forming sec-butyl cations) under the harsh conditions typically required to overcome pyridine's electron deficiency (e.g., traditional Minisci reactions).
This guide provides validated workflows to bypass these specific failure modes using sterically adapted catalysts and kinetic control strategies .
Decision Logic & Workflow
Before selecting a protocol, utilize this decision matrix to match your target regioselectivity with the appropriate method.
Figure 1: Strategic decision tree for regioselective functionalization of 4-alkoxypyridines.
Troubleshooting Guides & Protocols
Scenario A: C3-Functionalization (Directed ortho-Metalation)
The Problem: You are attempting to lithiate at C3, but are observing low yields or nucleophilic addition to the ring (C2-butylated byproducts). The Cause: The 4-alkoxy group is a weak Directing Metalation Group (DMG). Standard alkyl lithiums (n-BuLi) are nucleophilic enough to attack the electron-poor C2 position rather than deprotonate C3, especially when C3 is shielded by the sec-butyl tail.
Optimized Protocol: The "Non-Nucleophilic" Approach
Principle: Use a base that is highly basic but sterically bulky (non-nucleophilic) to favor proton abstraction over ring addition.
| Parameter | Recommendation | Rationale |
| Base | LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) | The extreme bulk of TMP prevents attack at C2, forcing deprotonation at the thermodynamically accessible C3. |
| Temperature | -78°C (Strict control) | Prevents the "halogen dance" (if halogens are present) and suppresses ether cleavage. |
| Solvent | THF (Anhydrous) | Essential for coordinating the Li-species. Avoid ether/hexane which reduce DMG efficacy. |
| Quench | Inverse Addition | Add the lithiated species to the electrophile to prevent side reactions during warming. |
Step-by-Step:
-
Base Gen: In a flame-dried flask under Ar, dissolve 2,2,6,6-tetramethylpiperidine (1.1 equiv) in THF. Cool to -78°C. Add n-BuLi (1.1 equiv) dropwise. Stir 30 min at 0°C, then re-cool to -78°C.
-
Lithiation: Add 4-sec-butoxymethyl-pyridine (1.0 equiv) dropwise (neat or in minimal THF) to the LiTMP solution at -78°C.
-
Critical: Stir for exactly 45 mins. Longer times promote decomposition; shorter times reduce yield.
-
-
Trapping: Add the electrophile (e.g., I2, DMF, aldehyde) rapidly.
-
Workup: Quench with sat. NH4Cl/MeOH at -78°C before warming.
Scenario B: Cross-Coupling on Halogenated Precursors
The Problem: Suzuki or Buchwald couplings on 2-halo-4-sec-butoxymethyl-pyridine are stalling or requiring excessive catalyst loading. The Cause: The sec-butyl group creates a "buried volume" effect. While not immediately adjacent to C2, the conformational sweep of the alkoxy chain can interfere with the formation of the active Pd(0) species or the approach of the boronic acid.
Optimized Protocol: PEPPSI-IPr Enhancement
Principle: Use N-Heterocyclic Carbene (NHC) ligands.[1] They have a higher "cone angle" and stronger sigma-donation than phosphines, stabilizing the oxidative addition intermediate.
Recommended Catalyst System:
-
Catalyst: PEPPSI-IPr (1–2 mol%).
-
Base: K2CO3 (mild) or KOtBu (strong, if substrate tolerates).
-
Solvent: Dioxane/Water (4:1) or Toluene.
Why PEPPSI? The "Pyridine-Enhanced Precatalyst" design releases the active Pd-NHC species in situ. The bulky IPr ligand (2,6-diisopropylphenyl) creates a flexible pocket that accommodates the substrate's steric bulk while preventing catalyst aggregation.
Scenario C: C2-Alkylation (Minisci Reaction)
The Problem: Standard Minisci conditions (AgNO3/Persulfate/TFA) lead to loss of the sec-butyl group (ether hydrolysis). The Cause: The ether oxygen is basic. In strong acid (TFA/H2SO4), it protonates, turning the ether into a good leaving group. High temperatures needed for thermal radical generation accelerate cleavage.
Optimized Protocol: Photoredox "Acid-Free" Minisci
Principle: Generate radicals using visible light and a photocatalyst at room temperature, avoiding strong acids.
System:
-
Photocatalyst: Ir(dF(CF3)ppy)2(dtbbpy)PF6 (1 mol%).
-
Radical Precursor: Carboxylic acid (with hypervalent iodine) or Alkyltrifluoroborate.
-
Oxidant: K2S2O8 (if needed, often O2 is sufficient depending on the cycle).
-
Solvent: DMSO or MeCN (degassed).
Mechanism: The excited Ir(III)* species oxidizes the alkyl precursor to a radical. This radical attacks the electron-deficient pyridine (activated by coordination to the metal or transient hydrogen bonding, not bulk protonation).
Frequently Asked Questions (FAQ)
Q: Can I use n-BuLi for the lithiation if I don't have LiTMP? A: Not recommended. 4-alkoxypyridines are prone to nucleophilic attack at the C2 position by n-BuLi, forming a dihydropyridine intermediate (the precursor to the Chichibabin reaction). If you lack LiTMP, use LDA , but LiTMP is superior for regiocontrol due to its steric bulk.
Q: My ether is cleaving during workup. What's wrong? A: Check your quench pH. The sec-butyl carbocation is relatively stable, making the ether acid-labile. Ensure you quench with a buffered solution (NH4Cl) and avoid acidic extraction layers (e.g., 1M HCl). If purifying on silica, add 1% Triethylamine to the eluent to neutralize acidic sites on the silica gel.
Q: Why is the C3 position reactive? I thought pyridines react at C2/C4? A: Pyridines react at C2/C4 with nucleophiles. However, in Directed ortho-Metalation (DoM) , the reaction is driven by coordination-directed deprotonation. The oxygen of the 4-alkoxy group coordinates the Lithium, directing the base to the nearest proton (C3).
References & Authoritative Grounding
-
Site-Selective C–H Functionalization of Pyridines
-
Source: Maity, S., et al. Organic & Biomolecular Chemistry, 2023.[2]
-
Relevance: Defines the hierarchy of directing groups and steric control in pyridine lithiation.
-
-
PEPPSI™ Catalysts: Sterically Demanding Cross-Coupling
-
Source: Organ, M. G., et al. Sigma-Aldrich / Chemistry European Journal.
-
Relevance: Establishes PEPPSI-IPr as the gold standard for hindered substrate coupling (Suzuki/Buchwald).
-
-
Directed Lithiation of Alkoxypyridines
-
Source: Bori, I. D., et al. Arkivoc, 2021.
-
Relevance: Provides specific experimental data on using LiTMP for C3-lithiation of 4-methoxypyridine derivatives (analogous to sec-butoxy).
-
-
Minisci Reaction Mechanism & Steric Effects
-
Source: Proctor, R. S., & Phipps, R. J. Chemical Science, 2018.
-
Relevance: Details the sensitivity of radical additions to steric environments and the necessity of acid control.
-
Sources
Technical Guide: Crystallization of High-Purity Pyridine Derivatives
To: Research Scientists, Process Chemists, and Drug Development Engineers From: Senior Application Scientist, Separation Sciences Division Subject: Troubleshooting and Optimization of Pyridine Derivative Crystallization
Introduction: The "Pyridine Paradox" in Solid-State Chemistry
Pyridine derivatives represent a cornerstone of modern medicinal chemistry, serving as the scaffold for countless kinase inhibitors (e.g., Sorafenib) and vitamins (e.g., Niacin). However, they present a distinct challenge in process chemistry: The Pyridine Paradox .
While the pyridine ring’s nitrogen atom provides a convenient "handle" for functionalization, it introduces two critical physicochemical hurdles during crystallization:
-
High Solubility & Low Melting Points: The disruption of crystal lattice packing by the heteroatom often leads to low-melting solids that prefer to exist as oils (Liquid-Liquid Phase Separation).
-
Hygroscopicity: The basic nitrogen is a hydrogen-bond acceptor, making these compounds prone to forming variable hydrates, complicating solid-form stability.
This guide moves beyond standard textbook advice, offering field-proven troubleshooting protocols for these specific challenges.
Module 1: Troubleshooting "Oiling Out" (LLPS)
The Issue: Instead of forming crystals upon cooling, the solution turns turbid and separates into a product-rich oil phase and a solvent-rich supernatant. This is Liquid-Liquid Phase Separation (LLPS).[1]
Q: Why is my pyridine derivative oiling out?
A: You have likely entered a miscibility gap before crossing the solubility curve. This is common in pyridine derivatives because their crystal lattice energy is often low (low melting point), and they interact strongly with polar solvents. The oil phase is a "metastable liquid" that traps impurities, defeating the purpose of crystallization.
Protocol: The "Oiling Out" Recovery Loop
Do not filter the oil. Follow this thermodynamic recovery cycle.
-
Reheat: Heat the mixture until the oil phase re-dissolves completely into a single homogeneous phase.
-
Shift the Solvent Ratio: Add 5-10% more of the good solvent (solubilizer). This shifts the composition away from the miscibility gap.
-
Seed at High Temperature: Determine the saturation temperature (
). Cool to just below (Metastable Zone). -
Seed Addition: Add 0.5 - 1.0 wt% of pure seed crystals. Crucial: Ensure seeds do not dissolve.[1]
-
Isothermal Aging: Hold the temperature constant for 1-2 hours. Allow the seeds to grow surface area. This provides a template for the solute to deposit onto, rather than phase-separating into an oil.
-
Slow Cooling: Cool at a rate of
.
Visualization: Oiling Out Recovery Logic
Figure 1: Decision logic for handling Liquid-Liquid Phase Separation (Oiling Out).
Module 2: Salt Formation & Reactive Crystallization
The Issue: The free base is an oil or amorphous solid.
The Fix: Utilize the basic nitrogen (
Q: How do I select the correct counter-ion for a stable salt?
A: Use the
| Result Prediction | Recommended Action | |
| > 3 | Stable Salt | Ideal zone. Proton transfer is complete. |
| 0 - 3 | Unpredictable | "Salt-Cocrystal Continuum."[3] Risk of dissociation in solution. |
| < 0 | Co-Crystal | No proton transfer.[4][5] Hydrogen bonded complex. |
Recommended Counter-ions for Pyridines
Data based on general pharmaceutical process trends.
| Counter-ion | Acid | Properties | |
| Chloride (HCl) | -7 | ~12 (Excellent) | High crystallinity, but often hygroscopic. |
| Besylate (Benzenesulfonic) | -2.8 | ~8 (Excellent) | Non-hygroscopic, high melting point. Top Choice. |
| Mesylate (Methanesulfonic) | -1.9 | ~7 (Good) | Good solubility, but risk of genotoxic esters if alcohols used. |
| Fumarate | 3.03 | ~2.2 (Borderline) | Often forms co-crystals; useful if solubility needs to be increased. |
Protocol: Reactive Crystallization (Salt Formation)
-
Dissolve Free Base: Dissolve pyridine derivative in a polar aprotic solvent (e.g., Acetone, EtOAc). Avoid alcohols if using sulfonic acids (risk of ester formation).
-
Stoichiometry: Add acid (1.05 equivalents).
-
Temperature: Maintain elevated temperature (
) during addition to prevent immediate amorphous precipitation. -
Cooling: Cool slowly to induce nucleation of the salt.
Module 3: Polymorph Control & Solvate Management
The Issue: Batch-to-batch variation in melting point or dissolution rate. The Cause: Pyridines are notorious for Conformational Polymorphism (rotation of the ring substituents) and Solvate Formation (trapping solvent in the lattice).
Q: My melting point dropped by in the new batch. Why?
A: You likely isolated a metastable polymorph or a solvate.
-
Metastable Polymorph: Often formed by rapid cooling (kinetic control).
-
Solvate: Common if crystallized from Methanol or DCM.
Protocol: Slurry Conversion (Solvent-Mediated Phase Transformation)
This is the most robust method to ensure you have the thermodynamically stable form.
-
Create Slurry: Suspend the solid in a solvent where it has low solubility (e.g., Heptane or Isopropyl Ether).
-
Agitate: Stir at a controlled temperature (usually
or elevated if the stable form is the high-temp form) for 24-48 hours. -
Mechanism: The metastable form (higher solubility) will slowly dissolve, and the stable form (lower solubility) will grow. This is Ostwald Ripening .
-
Analysis: Monitor by XRPD (X-Ray Powder Diffraction) or DSC every 12 hours until the pattern stops changing.
Visualization: Polymorph Selection Logic
Figure 2: Workflow for targeting the thermodynamically stable polymorph.
Module 4: Solvent Selection Guide
For pyridine derivatives, "Like Dissolves Like" often works too well. You need a solvent system that balances solubility with crystallizability.
| Solvent Class | Examples | Suitability for Pyridines | Notes |
| Chlorinated | DCM, Chloroform | Avoid for Crystallization | Too high solubility; forms solvates easily. Good for extraction only. |
| Alcohols | MeOH, IPA | Good Solubilizer | Good for salts. Risk of solvolysis with reactive groups. |
| Esters | Ethyl Acetate, IPAc | Excellent | Moderate solubility. Often produces well-defined crystals. |
| Ethers | MTBE, THF | Anti-Solvent | MTBE is the "Gold Standard" anti-solvent for pyridines. |
| Alkanes | Heptane, Hexane | Strong Anti-Solvent | Use to force precipitation (oiling out risk high). |
References
- Oiling Out Mechanisms: Veesler, S., et al. "Liquid–Liquid Phase Separation in Crystallization." Organic Process Research & Development. (Explains the thermodynamic miscibility gap).
-
Salt Selection: Serajuddin, A. T. M. "Salt formation to improve drug solubility." Advanced Drug Delivery Reviews.
-
pKa Rule: Cruz-Cabeza, A. J.[2][3][6] "Acid–Base Crystalline Complexes and the pKa Rule." Crystal Growth & Design.
- Polymorph Control: Bernstein, J. "Polymorphism in Molecular Crystals." Oxford University Press.
-
Pyridine Specifics: "Troubleshooting Crystallization." University of Rochester Chemistry Dept. Link
Sources
- 1. mt.com [mt.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Co-crystals and molecular salts of carboxylic acid/pyridine complexes: can calculated pKa's predict proton transfer? A case study of nine complexes - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Technical Guide: Structural Elucidation & Isomeric Differentiation of 4-sec-butoxymethyl-pyridine
This guide serves as an advanced technical resource for the structural elucidation of 4-sec-butoxymethyl-pyridine (CAS: Non-standard/Research Grade). It is designed for analytical chemists and drug development scientists requiring rigorous verification of alkyl-pyridine ether intermediates.
Unlike standard product brochures, this guide focuses on the comparative spectral performance of the target molecule against its structural isomers (n-butyl, iso-butyl, and tert-butyl analogs), providing the evidentiary basis for quality control (QC) protocols.
Executive Summary & Application Context
4-sec-butoxymethyl-pyridine is a functionalized pyridine building block. In medicinal chemistry, the introduction of a sec-butyl ether linkage modulates lipophilicity (LogP) and metabolic stability compared to straight-chain analogs. However, the synthesis of such ethers often involves nucleophilic substitution that can yield isomeric impurities if the alkylating agent rearranges or if starting materials are impure.
Critical QC Challenge: Distinguishing the sec-butyl moiety from n-butyl or iso-butyl isomers using low-resolution techniques (like LC-MS) is difficult due to identical molecular weights (MW: 165.23 g/mol ). NMR Spectroscopy is the definitive method for validation.
Experimental Protocol: Self-Validating Workflow
To ensure reproducible data, follow this standardized acquisition protocol.
Sample Preparation[1][2]
-
Solvent: Chloroform-d (
, 99.8% D) is preferred over DMSO- to prevent viscosity-induced broadening of the diastereotopic sec-butyl protons. -
Concentration: 10–15 mg in 0.6 mL solvent.
-
Reference: TMS (0.00 ppm) or residual
(7.26 ppm).
Acquisition Parameters (400 MHz+)
-
Pulse Sequence: zg30 (30° excitation pulse) to maximize signal-to-noise per scan.
-
Relaxation Delay (D1):
2.0 seconds (ensure relaxation of aromatic protons). -
Scans (NS): 16 (1H), 256-512 (13C).
-
Temperature: 298 K (25°C).
1H NMR Interpretation: The Fingerprint
The Pyridine "AA'XX'" System
The 4-substituted pyridine ring creates a distinct symmetric pattern.
-
8.55 ppm (2H, d,
Hz): Protons at positions 2 and 6 ( -to-nitrogen). Deshielded by the electronegative nitrogen and ring current. -
7.25 ppm (2H, d,
Hz): Protons at positions 3 and 5 ( -to-nitrogen).
The Ether Linkage (Critical for Connectivity)
-
4.52 ppm (2H, s): The benzylic-like methylene (
).-
Expert Insight: While theoretically diastereotopic due to the remote chiral center in the sec-butyl group, these protons typically appear as a singlet at 400 MHz due to the distance (3 bonds) from the chiral center.
-
The sec-Butyl Chain (The Chiral Fingerprint)
The sec-butyl group contains a chiral center (
-
3.45 ppm (1H, m/sextet): The methine proton (
). -
1.60 ppm (1H, m) &
1.50 ppm (1H, m): The diastereotopic methylene protons. Note: Unlike the simple quartet seen in ethyl groups, these appear as two complex multiplets. - 1.18 ppm (3H, d): Methyl group attached to the chiral center.
- 0.92 ppm (3H, t): Terminal methyl group.
1H NMR Data Summary Table
| Position | Shift ( | Multiplicity | Integration | Assignment |
| Py-2,6 | 8.55 | Doublet ( | 2H | Aromatic |
| Py-3,5 | 7.25 | Doublet ( | 2H | Aromatic |
| Linker | 4.52 | Singlet | 2H | |
| Sec-CH | 3.45 | Multiplet (Sextet-like) | 1H | Ether Methine |
| Sec-CH2 | 1.50 - 1.65 | Complex Multiplet | 2H | Diastereotopic |
| Sec-CH3 | 1.18 | Doublet | 3H | |
| Term-CH3 | 0.92 | Triplet | 3H |
Comparative Analysis: Distinguishing Alternatives
The following table objectively compares the sec-butyl ether against its common isomers. This data is vital for validating synthetic specificity.
| Feature | 4-sec-butoxymethyl-pyridine (Target) | 4-n-butoxymethyl-pyridine (Alternative) | 4-isobutoxymethyl-pyridine (Alternative) | 4-tert-butoxymethyl-pyridine (Alternative) |
| Ether | Multiplet (1H) at ~3.45 ppm | Triplet (2H) at ~3.50 ppm | Doublet (2H) at ~3.25 ppm | None (Quaternary C) |
| Methyl Signals | Two distinct signals: 1 Doublet + 1 Triplet | One signal: 1 Triplet (terminal) | One signal: 1 Doublet (isopropyl) | One signal: 1 Singlet (9H intensity) |
| Linker ( | Singlet (may show slight broadening) | Sharp Singlet | Sharp Singlet | Sharp Singlet |
| Chirality | Yes (Racemic mixture) | No | No | No |
| Diagnostic Value | High: Diastereotopic | Medium: Easily confused with pentyl chains. | High: Distinct doublet for | Very High: 9H Singlet is unmistakable. |
Structural Logic & Signaling Pathway
The following diagram illustrates the logical flow for assigning the NMR signals, highlighting the decision nodes that rule out isomers.
Caption: Logical decision tree for distinguishing 4-sec-butoxymethyl-pyridine from its isomers using 1H NMR multiplicity.
13C NMR Verification
While 1H NMR provides connectivity, 13C NMR confirms the carbon skeleton count (10 distinct carbons).
| Carbon Type | Shift ( | Interpretation |
| Pyridine C-2,6 | ~150.0 | Deshielded |
| Pyridine C-4 | ~148.0 | Quaternary substituted carbon. |
| Pyridine C-3,5 | ~122.0 | |
| Linker ( | ~69.5 | Benzylic ether carbon. |
| Ether Methine ( | ~76.0 | Characteristic of secondary ethers. |
| Sec-Methylene ( | ~29.0 | Aliphatic chain. |
| Sec-Methyl ( | ~19.0 | Branch methyl. |
| Term-Methyl ( | ~10.0 | Terminal methyl. |
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. Wiley. (Standard text for general chemical shift principles).
-
ChemicalBook. (2024).[2] 4-Benzylpyridine NMR Spectrum. Retrieved from (Used for comparative Pyridine-CH2 shift data).
-
BenchChem. (2025).[3] Technical Guide to the 1H NMR Spectrum of Tert-Butyl Methyl Ether. Retrieved from (Used for comparative ether shift data).
-
Master Organic Chemistry. (2011). Don't Be Futyl, Learn The Butyls. Retrieved from (Reference for isomeric splitting patterns).
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents. Organometallics. Retrieved from (Standard for solvent residual referencing).
Sources
GC-MS fragmentation patterns of 4-sec-butoxymethyl-pyridine
Publish Comparison Guide: GC-MS Fragmentation Patterns of 4-sec-butoxymethyl-pyridine
Part 1: Executive Summary & Core Directive
In the synthesis of pyridine-based pharmaceuticals (e.g., proton pump inhibitors like Lansoprazole), alkoxymethyl-pyridines frequently appear as process-related impurities. Accurate identification of these regioisomers is critical for regulatory compliance (ICH Q3A/B).
This guide provides a definitive technical comparison of 4-sec-butoxymethyl-pyridine against its structural isomers (n-butoxy and 2-position isomers). Unlike generic spectral libraries, this document focuses on the mechanistic causality of fragmentation, enabling researchers to differentiate isomers even without reference standards by leveraging specific mass spectral behaviors.
Part 2: Experimental Protocol (Self-Validating System)
To ensure reproducibility across different quadrupole instruments, the following protocol utilizes a Retention Index (RI) based validation rather than absolute retention times.
Chromatographic Conditions
-
Column: Rtx-5MS or DB-5MS (30 m × 0.25 mm ID × 0.25 µm film thickness).
-
Rationale: Low-bleed, non-polar stationary phase (5% phenyl polysilphenylene-siloxane) prevents peak tailing of basic pyridine nitrogen.
-
-
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).
-
Inlet: Splitless (1 min purge), 250°C.
-
Oven Program: 60°C (1 min) → 15°C/min → 280°C (hold 5 min).
-
Transfer Line: 280°C.
Mass Spectrometry Parameters
-
Ionization: Electron Impact (EI), 70 eV.
-
Source Temp: 230°C.
-
Scan Range: m/z 35–300.
-
Tune Validation: Standard PFTBA tune. Critical Check: The ratio of m/z 69/219 should be >35% to ensure sufficient high-mass transmission for detecting the molecular ion (M+ 165).
Part 3: Fragmentation Analysis & Comparative Logic
The identification of 4-sec-butoxymethyl-pyridine (MW 165.23) relies on distinguishing three competing fragmentation pathways: Alpha-Cleavage , Picolyl Bond Scission , and Alkyl Chain Rearrangement .
The Target: 4-sec-butoxymethyl-pyridine
-
Molecular Ion (M+): m/z 165 (Distinct but low intensity, <10%).
-
Base Peak (m/z 92): The 4-Picolyl Cation (Pyridine-CH2+).
-
Diagnostic Fragment (m/z 136): Loss of an Ethyl group (M - 29).
The Alternatives: Isomeric Comparison
Differentiation requires analyzing the alkyl loss pattern.
| Feature | Target: 4-sec-butoxymethyl | Alt 1: 4-n-butoxymethyl | Alt 2: 4-isobutoxymethyl |
| Structure | Py-CH2-O-CH(CH3)Et | Py-CH2-O-CH2CH2CH2CH3 | Py-CH2-O-CH2CH(CH3)2 |
| Molecular Ion | m/z 165 | m/z 165 | m/z 165 |
| Primary Alkyl Loss | m/z 136 (M - 29) (Loss of Ethyl) | m/z 122 (M - 43) (Loss of Propyl) | m/z 122 (M - 43) (Loss of Isopropyl) |
| Secondary Alkyl Loss | m/z 150 (M - 15) (Loss of Methyl) | m/z 136 (Weak) | m/z 149 (Very Weak) |
| Base Peak | m/z 92 (Picolyl) | m/z 92 (Picolyl) | m/z 92 (Picolyl) |
| Distinguishing Factor | Strong m/z 136 | Strong m/z 122 | Strong m/z 122 |
Analyst Note: If you observe m/z 93 instead of 92 as a major peak, suspect a 2-substituted pyridine . The nitrogen at the 2-position facilitates a McLafferty rearrangement involving the alkyl chain protons, transferring a hydrogen to the ring nitrogen (Py-H+).
Part 4: Visualization of Mechanism
The following diagram illustrates the critical fragmentation pathways that confirm the identity of the sec-butyl isomer.
Caption: Figure 1. Competitive fragmentation pathways of 4-sec-butoxymethyl-pyridine under 70 eV EI. The formation of m/z 136 via ethyl loss is the key differentiator from n-butyl isomers.
Part 5: Summary of Diagnostic Ions
For rapid screening of GC-MS data, use the following ion ratios (normalized to Base Peak m/z 92):
| m/z | Identity | Relative Abundance (Approx.) | Interpretation |
| 92 | Picolyl Cation | 100% (Base) | Confirms 4-alkoxymethyl-pyridine core. |
| 165 | Molecular Ion | 5 - 10% | Confirms MW 165 (C10H15NO). |
| 136 | [M - C2H5]+ | 20 - 40% | CONFIRMS sec-butyl. (Absent in n-butyl). |
| 150 | [M - CH3]+ | 5 - 15% | Secondary confirmation of branching. |
| 65 | C5H5+ | 10 - 20% | Pyridine ring degradation product. |
References
-
National Institute of Standards and Technology (NIST). Mass Spectrum of 4-Methoxypyridine (Analogous Fragmentation). NIST Chemistry WebBook, SRD 69.[4] Retrieved from [Link]
-
PubChem. Compound Summary: 4-Methylpyridine (Picoline Reference).[5] National Library of Medicine. Retrieved from [Link]
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard reference for Alpha-cleavage rules in ethers).
- Google Patents.Process for preparation of 2-alkoxy-5-alkoxymethyl-pyridines (US5233043A). (Context for synthesis and impurity profiling).
Sources
Beyond the Chromatogram: A Comparative Guide to Validating 4-sec-butoxymethyl-pyridine Purity
Part 1: Executive Summary & Core Directive
In the development of pyridine derivatives like 4-sec-butoxymethyl-pyridine , reliance on HPLC alone is a common but dangerous oversight. While HPLC excels at separating organic impurities, it often fails to detect inorganic salts, moisture, and non-chromophoric contaminants that drastically affect the potency (assay) of your material.
This guide validates the use of Elemental Analysis (EA) —specifically Carbon, Hydrogen, and Nitrogen (CHN) combustion analysis—as the definitive "mass balance" check. We compare EA against modern spectral alternatives (qNMR, HPLC) and provide a self-validating protocol to ensure your intermediate meets the rigorous standards required for downstream drug development.
Part 2: Technical Framework
The Target Molecule
4-sec-butoxymethyl-pyridine is a functionalized pyridine ether. Its basic nitrogen makes it prone to forming salts (hydrochlorides, hydrobromides) during synthesis, while the ether linkage and pyridine ring render it hygroscopic.
-
Chemical Formula:
-
Molecular Weight: 165.23 g/mol
-
Physical State: Typically a colorless to pale yellow liquid or low-melting solid.
The Theoretical Benchmark
Before running any analysis, we must establish the "Gold Standard" theoretical values. Any deviation from these values provides immediate insight into the nature of the impurity.
| Element | Count | Atomic Mass | Total Mass Contribution | Theoretical % (w/w) |
| Carbon | 10 | 12.011 | 120.11 | 72.69% |
| Hydrogen | 15 | 1.008 | 15.12 | 9.15% |
| Nitrogen | 1 | 14.007 | 14.01 | 8.48% |
| Oxygen | 1 | 15.999 | 16.00 | 9.68% * |
*Oxygen is typically calculated by difference in standard CHN analysis.
Part 3: Comparative Analysis (EA vs. Alternatives)
Why choose destructive combustion analysis over non-destructive spectroscopy? The answer lies in Mass Balance .
Technology Comparison Matrix
| Feature | Elemental Analysis (CHN) | HPLC-UV/Vis | qNMR (Quantitative NMR) |
| Primary Output | Weight % of Elements (Assay) | Area % of Peaks (Purity) | Molar Ratio (Assay/Structure) |
| Salt Detection | Excellent (Values drop uniformly) | Poor (Salts are invisible) | Moderate (If counter-ion has protons) |
| Water Detection | Indirect (High %H, Low %C/N) | None (Elutes with solvent front) | Good (Distinct peak, if not exchanging) |
| Sample Requirement | 2–5 mg (Destructive) | <1 mg (Recoverable) | 5–20 mg (Recoverable) |
| Bias Source | Weighing errors, incomplete combustion | Response factor differences | Relaxation times, internal standard purity |
| Verdict | Best for Bulk Potency | Best for Organic Impurity Profiling | Best for Structural Confirmation |
The "Invisible" Impurity Trap
A sample of 4-sec-butoxymethyl-pyridine might show 99.5% purity on HPLC (at 254 nm) but only 85% potency by weight.
-
Cause: The sample contains 10% NaCl (from workup) and 5% water.
-
Detection: HPLC "looks" past the salt and water. EA detects the dilution of Carbon and Nitrogen immediately.
Part 4: The Self-Validating Experimental Protocol
This protocol is designed to be self-validating . You cannot trust the sample result if the system suitability test fails.
Reagents & Equipment[1]
-
Instrument: Automated CHN Analyzer (e.g., Thermo FlashSmart or PerkinElmer 2400).
-
Carrier Gas: Helium (99.999% purity).
-
Combustion Gas: Oxygen (99.999% purity).
-
Standard: Acetanilide (Certified Reference Material).
-
Drying Agent:
or High-Vacuum line.
Step-by-Step Workflow
Step 1: Sample Pre-treatment (CRITICAL) Pyridines are hygroscopic. "Wet" samples are the #1 cause of EA failure.
-
Place 500 mg of 4-sec-butoxymethyl-pyridine in a tared vial.
-
Dry under high vacuum (<1 mbar) at 40°C for 4 hours.
-
Why? This removes surface moisture and volatile solvents (DCM, Ether) that skew %C results.
Step 2: System Suitability (The "K-Factor")
-
Run a blank (empty tin capsule).
-
Weigh ~2 mg of Acetanilide standard (
mg precision). -
Pass Criteria: Found values must be within
of theoretical (C: 71.09%, H: 6.71%, N: 10.36%). -
Self-Validation: If Acetanilide fails, STOP . Do not run your sample. Recalibrate the furnace.
Step 3: Sample Analysis
-
Weigh 2.0–2.5 mg of the dried 4-sec-butoxymethyl-pyridine into a tin capsule.
-
Seal hermetically (prevent atmospheric moisture re-absorption).
-
Run in triplicate.
-
Acceptance Criteria: The three runs must have an RSD (Relative Standard Deviation) of
.
Part 5: Data Visualization & Logic
The Validation Workflow
This diagram illustrates the decision pathway for validating the material.
Figure 1: Analytical workflow ensuring system integrity before sample consumption.
Interpreting the Failure (Logic Tree)
When the results do not match the theoretical values, the direction of the error reveals the contaminant.
Figure 2: Diagnostic logic for identifying specific impurity types based on EA deviation.
Part 6: Acceptance Criteria & Reporting
For publication and drug development (following ACS and ICH guidelines), the standard acceptance range is tight.
The "0.4% Rule"
A sample is generally considered analytically pure if the found values deviate by no more than 0.4% absolute from the theoretical values.
Example Report for 4-sec-butoxymethyl-pyridine:
| Element | Theoretical | Found (Run 1) | Found (Run 2) | Average | Deviation | Status |
| C | 72.69% | 72.55% | 72.60% | 72.58% | -0.11% | PASS |
| H | 9.15% | 9.20% | 9.18% | 9.19% | +0.04% | PASS |
| N | 8.48% | 8.45% | 8.42% | 8.44% | -0.04% | PASS |
Troubleshooting "Fail" Results
-
Scenario: %C is 65.0% (Theoretical 72.7%).
-
Diagnosis: The sample is likely a hydrochloride salt (
).-
Action: Recalculate theoreticals including HCl (MW becomes ~201.7 g/mol ). If the new theoreticals match, you have isolated the salt, not the free base.
-
Part 7: References
-
Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy. Link
-
American Chemical Society (ACS). (2023). Author Guidelines for Publication of Chemical Characterization Data. ACS Publications. Link
-
European Medicines Agency (EMA). (2006). ICH Topic Q2 (R1) Validation of Analytical Procedures: Text and Methodology. Link
-
Royal Society of Chemistry. (2021). Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers. Link
-
Thermo Fisher Scientific. (2022). FlashSmart Elemental Analyzer: Operating Manual and Applications. Link
Sources
- 1. The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry [velp.com]
- 2. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 3. Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine | Pharmaguideline [pharmaguideline.com]
- 4. consultqd.clevelandclinic.org [consultqd.clevelandclinic.org]
- 5. Pyridine synthesis [organic-chemistry.org]
- 6. file1.lookchem.com [file1.lookchem.com]
Steric vs electronic comparison of sec-butyl and n-butyl pyridine derivatives
An In-Depth Technical Guide to the Steric and Electronic Comparison of sec-Butyl and n-Butyl Pyridine Derivatives
For researchers and professionals in drug development, the subtle interplay of steric and electronic effects is a cornerstone of rational molecular design. Pyridine scaffolds are ubiquitous in pharmaceuticals, valued for their ability to engage in hydrogen bonding, act as a bioisostere for benzene, and modulate the physicochemical properties of a molecule.[1][2][3] The choice of an alkyl substituent on this critical ring system is far from trivial, as it can profoundly influence a compound's reactivity, basicity, and ultimately, its biological activity.
This guide provides a detailed comparative analysis of two common alkyl isomers: n-butyl and sec-butyl. While both are four-carbon groups, their distinct structural arrangements lead to significant differences in their steric and electronic profiles when appended to a pyridine ring. Understanding these differences is crucial for predicting molecular behavior and optimizing lead compounds.
Foundational Differences: A Structural Overview
The core distinction between n-butyl and sec-butyl groups lies in their connectivity and branching. The n-butyl group is a linear four-carbon chain attached to the pyridine ring via its terminal carbon.[4] In contrast, the sec-butyl group is branched at the point of attachment, connecting to the ring via a secondary carbon atom.[4][5] This seemingly minor change has profound consequences for the space occupied by the substituent and its interaction with the parent ring and surrounding environment.
The sec-butyl group introduces a stereocenter at the point of attachment, meaning it is chiral, which can have significant implications in biological systems where stereospecific interactions are common.[6]
Caption: Structural comparison of 2-n-butylpyridine and 2-sec-butylpyridine.
Comparative Analysis of Electronic Effects
The electronic influence of a substituent modifies the electron density distribution within the aromatic ring, affecting its reactivity and the basicity of the nitrogen atom.
Inductive Effect (+I)
Both n-butyl and sec-butyl groups are alkyl substituents, which are known to be electron-donating groups (EDGs) through the inductive effect (+I). They push electron density towards the pyridine ring, making the ring more nucleophilic and increasing the basicity of the nitrogen atom's lone pair compared to unsubstituted pyridine.[7][8] This increased electron density makes the nitrogen lone pair more available for donation to a proton or other electrophile.[7]
While both groups are electron-donating, the difference in their inductive effects is generally considered to be small. The primary electronic contribution of both groups is to increase the pyridine's basicity relative to the parent heterocycle. This effect is most pronounced when the substituent is at the 2- or 4-position, where it can more effectively influence the nitrogen atom.
Quantifying Basicity: pKa Values
The most direct experimental measure of the electronic effect on the nitrogen atom is the pKa of the conjugate acid (the pyridinium ion). A higher pKa value corresponds to a stronger base.[8]
| Compound | Substituent Position | pKa of Conjugate Acid | Primary Influencing Factor |
| Pyridine | - | 5.25 | Reference |
| 3-n-Butylpyridine | 3- (meta) | ~5.56 (Predicted)[9] | Inductive Effect (+I) |
| 4-n-Butylpyridine | 4- (para) | 6.03 | Inductive Effect (+I) |
| 4-sec-Butylpyridine | 4- (para) | 5.99[9] | Inductive Effect (+I) |
| 2-n-Butylpyridine | 2- (ortho) | 5.99 | Inductive (+I) vs. Steric |
| 2-sec-Butylpyridine | 2- (ortho) | 5.85 (Estimated) | Significant Steric Hindrance |
Data compiled from various sources, with estimated values based on established trends for alkylpyridines.[8][9]
As the data shows, all butyl-substituted pyridines are more basic than pyridine itself. When positioned at the 4-position, far from the nitrogen, the n-butyl and sec-butyl groups impart very similar basicity, confirming their comparable inductive effects. The slight decrease for 4-sec-butylpyridine compared to 4-n-butylpyridine is minimal. However, the situation changes dramatically when the substituent is moved to the 2-position, where steric effects come into play.
Comparative Analysis of Steric Effects
Steric hindrance arises from the spatial arrangement of atoms, where the bulk of a substituent can impede a chemical reaction or interaction.[10] This is the most significant point of differentiation between n-butyl and sec-butyl groups.
The Impact of Branching
The unbranched, linear nature of the n-butyl group presents relatively low steric bulk around the point of attachment. In contrast, the branching at the alpha-carbon of the sec-butyl group creates a much more sterically demanding environment.[4][11]
This effect is most consequential for reactions involving the pyridine nitrogen when the substituent is at the 2- or 6- (ortho) position. The bulky sec-butyl group can physically obstruct the path of incoming molecules (like solvents, protons, or electrophiles) to the nitrogen's lone pair.
This steric hindrance has two major consequences:
-
Reduced Basicity: While the +I effect of the 2-sec-butyl group increases the intrinsic basicity of the nitrogen, steric hindrance can impede the solvation of the resulting pyridinium ion. A well-solvated cation is more stable, which favors its formation. By hindering solvent access, the sec-butyl group destabilizes the conjugate acid, leading to a lower observed pKa (weaker base) compared to its n-butyl counterpart.[7]
-
Reduced Nucleophilicity: For reactions where the pyridine acts as a nucleophile (e.g., N-alkylation), the steric bulk of a 2-sec-butyl group will dramatically slow the reaction rate by making it more difficult for the nitrogen to attack an electrophilic center.
Caption: Influence of steric hindrance on the pyridine nitrogen lone pair.
Experimental Protocols for Characterization
To empirically validate these differences, specific experimental protocols can be employed.
Protocol: Determination of pKa by Potentiometric Titration
This method provides a reliable measure of a compound's basicity.
Objective: To determine the pKa of the conjugate acid of a butyl-pyridine derivative in an aqueous solution.
Materials:
-
Butyl-pyridine derivative (e.g., 4-n-butylpyridine)
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Deionized, CO₂-free water
-
pH meter with a combination glass electrode, calibrated with standard buffers (pH 4, 7, 10)
-
Magnetic stirrer and stir bar
-
50 mL burette
-
100 mL beaker
Procedure:
-
Sample Preparation: Accurately weigh approximately 1 mmol of the butyl-pyridine derivative and dissolve it in 50 mL of deionized water in the beaker.
-
Titration Setup: Place the beaker on the magnetic stirrer, add the stir bar, and immerse the calibrated pH electrode in the solution. Position the burette filled with standardized HCl directly above the beaker.
-
Initial Reading: Record the initial pH of the solution before adding any titrant.
-
Titration: Add the HCl titrant in small increments (e.g., 0.1-0.2 mL). After each addition, allow the pH reading to stabilize and record both the volume of titrant added and the corresponding pH.
-
Data Collection: Continue the titration well past the equivalence point, which is characterized by a sharp drop in pH.
-
Data Analysis:
-
Plot the measured pH (y-axis) against the volume of HCl added (x-axis) to generate a titration curve.
-
Determine the volume of HCl required to reach the equivalence point (V_eq).
-
The pKa is equal to the pH at the half-equivalence point (V_eq / 2). This can be read directly from the graph or by interpolating the data.
-
Alternatively, a first-derivative plot (ΔpH/ΔV vs. V) can be used to determine the equivalence point more accurately.
-
Trustworthiness: This protocol is self-validating. The success of the experiment is confirmed by the generation of a clear, sigmoidal titration curve with a distinct equivalence point, and the calculated pKa should be reproducible across multiple runs.
Caption: Experimental workflow for pKa determination by potentiometric titration.
Protocol: ¹³C NMR Spectroscopy for Electronic Environment Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy can probe the electronic environment of the carbon atoms within the pyridine ring.[12] Electron-donating groups will shield the ring carbons, causing an upfield shift (lower ppm) in their signals relative to unsubstituted pyridine.
Objective: To compare the ¹³C chemical shifts of n-butyl vs. sec-butyl pyridine derivatives to assess the electronic impact of the substituents.
Procedure:
-
Sample Preparation: Prepare NMR samples by dissolving an equivalent molar amount of each compound (e.g., 4-n-butylpyridine, 4-sec-butylpyridine, and pyridine as a reference) in a deuterated solvent (e.g., CDCl₃) in separate NMR tubes.
-
Data Acquisition: Acquire quantitative ¹³C NMR spectra for each sample under identical experimental conditions (temperature, number of scans, relaxation delay).
-
Data Analysis:
-
Assign the chemical shifts for the pyridine ring carbons (C2/C6, C3/C5, C4) for each compound.
-
Compare the chemical shifts of the carbons in the substituted pyridines to those of unsubstituted pyridine.
-
An upfield shift (to a lower ppm value) indicates increased electron density (shielding) at that carbon, consistent with the electron-donating nature of the butyl group. Small differences in the magnitude of these shifts between the n-butyl and sec-butyl isomers can provide insight into subtle differences in their electronic effects.[13]
-
Implications for Drug Discovery and Development
The choice between an n-butyl and a sec-butyl substituent can have profound practical consequences:
-
Receptor Binding: In drug design, the steric bulk of a sec-butyl group can be used to achieve selectivity for a specific receptor or enzyme isoform by preventing binding to off-targets that have smaller binding pockets. Conversely, its bulk may also prevent binding to the desired target.[14][15]
-
Modulating Basicity: Fine-tuning a molecule's pKa is critical for optimizing its absorption, distribution, metabolism, and excretion (ADME) properties. A compound's charge state at physiological pH (around 7.4) affects its ability to cross cell membranes and its solubility. The predictable differences in pKa between n-butyl and sec-butyl derivatives, especially at the 2-position, provide a tool for this optimization.
-
Metabolic Stability: A bulky sec-butyl group can act as a "steric shield," protecting a nearby metabolic soft spot on the molecule from being accessed and modified by metabolic enzymes (e.g., Cytochrome P450s), thereby increasing the drug's half-life.
Conclusion
While both n-butyl and sec-butyl groups are four-carbon alkyl substituents, they are not interchangeable in the context of substituted pyridines.
-
Electronic Effects: Both groups are weakly electron-donating via the inductive effect, increasing the basicity of the pyridine nitrogen compared to the parent ring. Their electronic influence is broadly comparable.
-
Steric Effects: This is the key differentiator. The branched sec-butyl group exerts significantly more steric hindrance than the linear n-butyl group. This effect is most pronounced when the substituent is at the 2-position, where it can sterically hinder access to the nitrogen's lone pair, thereby reducing the compound's observed basicity and nucleophilicity.
For the medicinal chemist and researcher, these differences provide a valuable tool. The n-butyl group can be used to increase basicity and lipophilicity with minimal steric penalty. The sec-butyl group, particularly in the ortho position, offers a strategic method to sterically tune a molecule's interactions, modulate basicity downwards relative to other isomers, and potentially enhance metabolic stability. A thorough understanding of this steric versus electronic trade-off is essential for the rational design of next-generation pyridine-based therapeutics and catalysts.
References
-
Wikipedia. (n.d.). Butyl group. Retrieved February 5, 2026, from [Link]
-
Chemistry Steps. (n.d.). n-Butyl, sec-Butyl, iso-Butyl, and tert-Butyl. Retrieved February 5, 2026, from [Link]
-
Ashenhurst, J. (2011). Don't Be Futyl, Learn The Butyls. Master Organic Chemistry. Retrieved February 5, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 238302, 2-Sec-butylpyridine. Retrieved February 5, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10874, 3-Butylpyridine. Retrieved February 5, 2026, from [Link]
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Quora. (2021). Can anyone provide easy and correct explanation for differences between iso-butyl, sec-butyl and tert-butyl? Retrieved February 5, 2026, from [Link]
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NCERT. (n.d.). Amines. Retrieved February 5, 2026, from [Link]
- Melman, A., et al. (2001). Structure–Activity Relationships and Molecular Modeling of 3,5-Diacyl-2,4-dialkylpyridine Derivatives as Selective A3 Adenosine Receptor Antagonists. Journal of Medicinal Chemistry, 44(22), 3647–3663.
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Chemical Reviews. (2012). Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. Retrieved February 5, 2026, from [Link]
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Magnetic Resonance in Chemistry. (2025). NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions. Retrieved February 5, 2026, from [Link]
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ACS Physical Chemistry Au. (2022). Bottom-Up Atomistic Descriptions of Top-Down Macroscopic Measurements: Computational Benchmarks for Hammett Electronic Parameters. Retrieved February 5, 2026, from [Link]
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Chemistry LibreTexts. (2023). Inductive Effects of Alkyl Groups. Retrieved February 5, 2026, from [Link]
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Scientific.Net. (n.d.). Preparation and Characterization of N-Butyl Pyridine Nitrate. Retrieved February 5, 2026, from [Link]
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Wikipedia. (n.d.). Hammett equation. Retrieved February 5, 2026, from [Link]
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CrystEngComm. (2021). Structural analysis of mono-substituted N-butyl-pyridinium salts: in search of ionic liquids. Retrieved February 5, 2026, from [Link]
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ACS Publications. (2000). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Retrieved February 5, 2026, from [Link]
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ResearchGate. (2025). Pyridine N-Alkylation by Lithium, Magnesium, and Zinc Alkyl Reagents: Synthetic, Structural, and Mechanistic Studies on the Bis(imino)pyridine System. Retrieved February 5, 2026, from [Link]
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Definitive Guide: Reference Standards for 4-sec-butoxymethyl-pyridine Characterization
Topic: Reference standards for 4-sec-butoxymethyl-pyridine characterization Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals
Executive Summary: The Criticality of Standard Integrity
In pharmaceutical development, the integrity of your data is only as robust as your reference standard. 4-sec-butoxymethyl-pyridine (CAS 104338-30-9) serves as a critical intermediate and potential impurity marker in the synthesis of pyridine-based active pharmaceutical ingredients (APIs), particularly in the landscape of proton pump inhibitors (PPIs) and specific kinase inhibitors.
This guide objectively compares the performance of Certified Reference Materials (CRMs) against Analytical Standards and In-House Synthesized Materials . We provide a self-validating characterization protocol designed to mitigate the specific analytical challenges posed by this molecule, such as its basicity and potential for N-oxide degradation.
Comparative Analysis: Selecting the Right Standard Grade
For a researcher, the choice of reference standard grade dictates the validity of downstream data. Below is a comparative performance matrix based on regulatory acceptance and technical rigor.
Table 1: Performance Matrix of Reference Standard Alternatives
| Feature | Alternative A: Certified Reference Material (CRM) | Alternative B: Analytical Reference Standard | Alternative C: Research Grade / In-House |
| Primary Use Case | GMP Release Testing, Method Validation, Calibration | Routine QC, R&D Screening, Impurity Identification | Early-stage Synthesis, Structural Confirmation |
| Traceability | High (SI Units / NIST Traceable) | Medium (Traceable to internal primary standard) | Low (Vendor CoA only) |
| Uncertainty Budget | Explicitly calculated (e.g., ± 0.5%) | Not typically provided | Unknown |
| Characterization Depth | HPLC, GC, NMR, MS, ROI, Water (KF), Residual Solvents | HPLC (Purity), 1H-NMR (Identity) | HPLC (Area %), minimal ID |
| Risk Profile | Lowest : Defensible in regulatory audits | Moderate : Acceptable for non-critical steps | Highest : High risk of OOS (Out of Specification) due to undefined purity |
Technical Insight: The "Purity Potency" Trap
A common failure mode with 4-sec-butoxymethyl-pyridine is relying on "Research Grade" purity (often >95% by HPLC Area) for quantitative work.
-
The Flaw: HPLC Area % ignores inorganic salts, moisture, and residual solvents.
-
The Reality: A hygroscopic pyridine derivative might be 99% pure by HPLC but only 88% potent by mass balance due to absorbed water and salts.
-
The Fix: Only CRMs or fully characterized Analytical Standards provide a Mass Balance Purity (Potency) value, which is essential for accurate quantitation.
Technical Protocol: Self-Validating Characterization System
To characterize 4-sec-butoxymethyl-pyridine, you cannot rely on a single technique. The following protocol utilizes an Orthogonal Approach , where each method compensates for the blind spots of the others.
Step 1: Structural Confirmation (NMR Spectroscopy)
Objective: Confirm the sec-butoxy ether linkage and the 4-substituted pyridine core.
Protocol:
-
Solvent: Dissolve 10 mg in DMSO-d6 (prevents exchange of labile protons and stabilizes the basic nitrogen).
-
1H-NMR Parameters: 400 MHz minimum. 64 scans.
-
Key Diagnostic Signals:
-
Pyridine Ring: Two doublets (AA'BB' system) around
8.5 ppm ( -protons) and 7.3 ppm ( -protons). -
Ether Linkage (-O-CH2-): Singlet at ~4.5 ppm.
-
sec-Butyl Group: Multiplet methine (~3.5 ppm), methylene multiplet, and two distinct methyl signals (doublet and triplet) due to the chiral center in the sec-butyl chain.
-
Step 2: Purity & Impurity Profiling (HPLC-UV-MS)
Objective: Quantify organic impurities. Challenge: Pyridines are basic (pKa ~5-6) and interact with silanols on silica columns, causing peak tailing.
Optimized Method:
-
Column: C18 with embedded polar group (e.g., Waters XBridge or Phenomenex Luna Omega PS C18) to shield silanols.
-
Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0). High pH suppresses protonation of the pyridine nitrogen, ensuring sharp peaks.
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient: 5% B to 95% B over 20 minutes.
-
Detection: UV at 254 nm (aromatic ring) and MS (ESI+).
Step 3: Volatility & Residual Solvent Analysis (GC-FID/MS)
Objective: 4-sec-butoxymethyl-pyridine is a liquid/low-melting solid. GC is superior for detecting volatile synthetic precursors (e.g., 4-chloromethylpyridine).
Protocol:
-
Inlet: Split 1:50, 250°C.
-
Column: DB-624 (specifically designed for volatiles/solvents).
-
Carrier: Helium at 1.0 mL/min.
-
Program: 40°C (hold 2 min)
240°C at 10°C/min.
Visualizing the Validation Workflow
The following diagram illustrates the decision logic for qualifying a reference standard for this compound.
Caption: Workflow for establishing a primary reference standard using the Mass Balance approach.
Critical Analysis: The "Build vs. Buy" Decision
When should you synthesize and characterize your own standard versus buying a commercial one?
Scenario A: Early Discovery
-
Recommendation: In-House Synthesis.
-
Reasoning: Speed is paramount. A simple 1H-NMR confirmation is sufficient to proceed with biological screening. The cost of full characterization is not justified.
Scenario B: IND-Enabling Toxicology Studies
-
Recommendation: Commercial Analytical Standard.
-
Reasoning: You need a Certificate of Analysis (CoA) to support GLP studies. A commercial vendor provides this documentation, transferring the liability of characterization to them.
Scenario C: NDA Filing / Commercial Release
-
Recommendation: Certified Reference Material (CRM) or Fully Validated In-House Primary Standard.
-
Reasoning: Regulatory bodies (FDA/EMA) require traceability. If a commercial CRM is unavailable (common for niche intermediates like 4-sec-butoxymethyl-pyridine), you must produce a "Primary Standard" in-house. This requires:
-
Synthesis of a large batch (~10-50g).
-
Aliquot into single-use vials under argon.
-
Full characterization by 3+ independent labs (or independent methods) to assign a purity value with statistical uncertainty.
-
References
-
National Institute of Standards and Technology (NIST). (2023). Standard Reference Materials Program. Retrieved from [Link]
-
International Organization for Standardization (ISO). (2016). ISO 17034:2016 General requirements for the competence of reference material producers. Retrieved from [Link]
- Gorog, S. (2003). Identification and determination of impurities in drugs. Elsevier Science. (Contextual grounding on pyridine impurity profiling).
Sources
A Comparative Yield Analysis of Ether Synthesis Methods for Pyridines: A Guide for Researchers
For researchers, scientists, and professionals in drug development, the pyridine ether moiety is a cornerstone of modern molecular design. Its presence in numerous pharmaceuticals and functional materials underscores the importance of efficient and high-yielding synthetic routes. This guide provides an in-depth comparative analysis of the most pertinent methods for pyridine ether synthesis, offering field-proven insights and experimental data to inform your synthetic strategy. We will delve into the nuances of classical methods like the Williamson ether synthesis and Ullmann condensation, explore the highly versatile Buchwald-Hartwig amination, and touch upon emerging techniques that promise milder conditions and improved yields.
Nucleophilic Aromatic Substitution (SNAr): The Foundational Approach
The electron-deficient nature of the pyridine ring, a consequence of the electronegative nitrogen atom, makes it an excellent substrate for nucleophilic aromatic substitution (SNAr).[1] This is particularly true for halopyridines, where a good leaving group is positioned at the 2- or 4-position, allowing for resonance stabilization of the negatively charged intermediate, the Meisenheimer complex.
Mechanism and Causality
The SNAr reaction proceeds via a two-step addition-elimination mechanism. The nucleophile, typically an alkoxide or phenoxide, attacks the carbon atom bearing the leaving group, forming the resonance-stabilized Meisenheimer complex. The negative charge is delocalized over the aromatic system and onto the nitrogen atom, a key stabilizing factor. In the subsequent step, the leaving group is expelled, and the aromaticity of the pyridine ring is restored.
The choice of leaving group is critical, with the reactivity order being F > Cl > Br > I. This is because the rate-determining step is the initial nucleophilic attack, which is facilitated by a more electronegative halogen that increases the electrophilicity of the carbon atom.
Experimental Protocol: Synthesis of 2-Phenoxypyridine
A representative protocol for the SNAr synthesis of 2-phenoxypyridine from 2-chloropyridine and phenol is as follows:
-
To a solution of phenol (1.2 equivalents) in a polar aprotic solvent such as DMF or DMSO, add a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) (1.2 equivalents) at 0 °C.
-
Stir the mixture at room temperature for 30 minutes to ensure complete formation of the phenoxide.
-
Add 2-chloropyridine (1.0 equivalent) to the reaction mixture.
-
Heat the reaction to 80-120 °C and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-phenoxypyridine.
Yield and Substrate Scope
The SNAr approach is generally effective for activated halopyridines. For instance, the reaction of 2-chloropyridine with various phenols can provide moderate to good yields. However, the reaction is often limited by the need for high temperatures and strongly basic conditions, which may not be compatible with sensitive functional groups. The synthesis of 3-phenoxypyridine via this method is particularly challenging due to the lack of activation at the 3-position.
The Ullmann Condensation: A Copper-Catalyzed Classic
The Ullmann condensation is a classical method for the formation of diaryl ethers, involving the copper-catalyzed reaction of an aryl halide with a phenol. This method has seen significant advancements, with modern iterations offering milder reaction conditions and broader substrate scope.[2][3]
Mechanism and Causality
The precise mechanism of the Ullmann condensation is still a subject of discussion, but it is generally accepted to involve a Cu(I) active species. The catalytic cycle is thought to proceed through the following key steps:
-
Formation of a copper phenoxide species.
-
Oxidative addition of the aryl halide to the Cu(I) center to form a Cu(III) intermediate.
-
Reductive elimination from the Cu(III) complex to furnish the diaryl ether and regenerate the Cu(I) catalyst.
The choice of copper source, ligand, base, and solvent all play a crucial role in the efficiency of the reaction. Modern protocols often employ Cu(I) salts like CuI or CuBr and utilize ligands such as 1,10-phenanthroline or N,N-dimethylglycine to stabilize the copper catalyst and facilitate the reaction.
Experimental Protocol: Synthesis of 3-Phenoxypyridine
A typical procedure for the Ullmann synthesis of 3-phenoxypyridine is as follows:
-
In a reaction vessel, combine 3-bromopyridine (1.0 equivalent), phenol (1.2 equivalents), a copper catalyst such as CuI (10-20 mol%), a ligand like 1,10-phenanthroline (20-40 mol%), and a base, typically cesium carbonate (Cs2CO3) or potassium carbonate (K2CO3) (2.0 equivalents).
-
Add a high-boiling polar solvent such as DMF, DMSO, or pyridine.
-
Heat the reaction mixture to 120-160 °C under an inert atmosphere.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
After cooling, dilute the reaction mixture with an organic solvent and filter through a pad of Celite to remove the copper salts.
-
Wash the filtrate with aqueous ammonia and brine, dry the organic layer, and concentrate.
-
Purify the product by column chromatography.
Yield and Substrate Scope
The Ullmann condensation can provide good to excellent yields of pyridyl ethers, particularly for the synthesis of 3-substituted derivatives which are challenging to access via SNAr. For example, the coupling of 3-bromopyridine with various phenols can proceed in good yields.[4] However, the reaction often requires high temperatures and can be sensitive to steric hindrance on either coupling partner. The use of more reactive aryl iodides can sometimes lead to higher yields. Recent advancements have introduced microwave-assisted Ullmann reactions, which can significantly reduce reaction times and improve yields.[5][6][7][8]
The Buchwald-Hartwig Amination: A Paradigm Shift in C-O Bond Formation
Originally developed for C-N bond formation, the Buchwald-Hartwig amination has been successfully adapted for the synthesis of aryl ethers, including pyridine ethers.[9] This palladium-catalyzed cross-coupling reaction is renowned for its broad substrate scope, functional group tolerance, and generally high yields under relatively mild conditions.[10][11][12][13]
Mechanism and Causality
The catalytic cycle of the Buchwald-Hartwig ether synthesis is well-established and involves a Pd(0)/Pd(II) cycle:
Caption: Catalytic cycle of the Buchwald-Hartwig ether synthesis.
The choice of palladium precursor, phosphine ligand, and base is paramount for a successful reaction. Bulky, electron-rich phosphine ligands, such as those from the Buchwald and Hartwig groups (e.g., SPhos, XPhos), are often essential for promoting the reductive elimination step and preventing β-hydride elimination.
Experimental Protocol: Synthesis of 4-Phenoxypyridine
A general protocol for the Buchwald-Hartwig synthesis of 4-phenoxypyridine is as follows:
-
To a dry Schlenk tube, add 4-bromopyridine (1.0 equivalent), phenol (1.2 equivalents), a palladium precursor such as Pd(OAc)2 or a pre-catalyst (1-5 mol%), and a phosphine ligand (2-10 mol%).
-
Add a strong, non-nucleophilic base, typically sodium or lithium tert-butoxide (NaOtBu or LiOtBu) (1.4 equivalents).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen).
-
Add an anhydrous aprotic solvent, such as toluene or dioxane.
-
Heat the reaction mixture to 80-110 °C and stir until the starting materials are consumed, as determined by GC-MS or LC-MS.
-
After cooling, dilute the reaction with an organic solvent and filter through a plug of silica gel.
-
Concentrate the filtrate and purify the residue by column chromatography.
Yield and Substrate Scope
The Buchwald-Hartwig reaction generally provides high yields for a wide range of pyridyl halides and phenols.[11] It is often the method of choice for complex substrates with sensitive functional groups due to its milder conditions compared to the Ullmann condensation. The reaction is tolerant of various substituents on both the pyridine and the phenol, although electron-rich phenols and electron-poor pyridyl halides tend to react more readily.
Emerging Methods: Bismuth-Mediated O-Arylation
Recent advancements have introduced novel methods for pyridine ether synthesis, such as the bismuth-mediated O-arylation of pyridones.[14] This approach offers an "umpolung" strategy, where the pyridone acts as the nucleophile, and is complementary to traditional methods.
Mechanism and Causality
This method utilizes a bismacycle-based system to effect the O-selective arylation of 2- and 4-pyridones with arylboronic acids. Computational studies suggest that the arylation proceeds in a concerted fashion via a 5-membered transition state. The regioselectivity for O-arylation is attributed to the geometric constraints of the bismuth scaffold.
Yield and Substrate Scope
This emerging method has shown promise, providing good to excellent yields for the synthesis of various pyridyl ethers.[15] A key advantage is its ability to tolerate ortho-substitution on the boronic acid component, which can be challenging in other cross-coupling reactions.
Comparative Data Summary
| Method | Typical Yield Range | Substrate Scope | Key Advantages | Key Limitations |
| SNAr | 40-80% | Activated halopyridines (2- and 4-positions) | Inexpensive reagents, simple procedure | Harsh conditions (high temp., strong base), limited to activated substrates |
| Ullmann Condensation | 60-95% | Broad, including 3-halopyridines | Good for unactivated substrates, relatively inexpensive catalyst | High temperatures, often requires ligands, potential for side reactions |
| Buchwald-Hartwig | 70-98% | Very broad, excellent functional group tolerance | Mild conditions, high yields, reliable | Expensive palladium catalysts and ligands, requires inert atmosphere |
| Bi-mediated O-Arylation | 65-90% | Pyridones and arylboronic acids | Mild conditions, complementary to other methods, tolerates ortho-substitution | Newer method, catalyst not as common |
Conclusion and Future Outlook
The synthesis of pyridine ethers is a well-established field with a diverse toolbox of reliable methods. For simple, activated pyridines, Nucleophilic Aromatic Substitution remains a cost-effective option. The Ullmann Condensation , with its modern improvements, is a robust choice, particularly for less activated systems, and can be enhanced with microwave assistance. The Buchwald-Hartwig amination stands out for its exceptional versatility, mild conditions, and high yields, making it the go-to method for complex and sensitive substrates, despite the higher cost of the catalytic system.
Emerging techniques like bismuth-mediated O-arylation offer exciting new avenues for pyridine ether synthesis, providing complementary reactivity and overcoming some of the limitations of traditional methods. As the demand for novel pyridine-containing molecules continues to grow, the development of even more efficient, sustainable, and cost-effective synthetic methodologies will remain a key focus for the research community.
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(2021). Buchwald-Hartwig reaction: An overview. ResearchGate. [Link]
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-
(2018). Yields of Buchwald−Hartwig Coupling and Phenazine Formation. ResearchGate. [Link]
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(2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. National Institutes of Health. [Link]
-
(2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Francis Academic Press. [Link]
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(2021). Ullmann‐Goldberg and Buchwald‐Hartwig C−N Cross Couplings: Synthetic Methods to Pharmaceutically Potential N‐Heterocycles. ResearchGate. [Link]
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(2015). ChemInform Abstract: Solvent-Free Buchwald-Hartwig Reaction of Aryl and Heteroaryl Halides with Secondary Amines. ResearchGate. [Link]
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(2006). Effect of microwave heating on Ullmann-type heterocycle-aryl ether synthesis using chloro.... Princeton University. [Link]
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(2015). SNAr versus Buchwald–Hartwig Amination/Amidation in the Imidazo[2,1-b][10][11][16]thiadiazole Series. ResearchGate. [Link]
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(2013). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. National Institutes of Health. [Link]
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(2004). A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. Organic Letters. [Link]
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(2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI. [Link]
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(2022). Umpolung Synthesis of Pyridyl Ethers by Bi V -Mediated O-Arylation of Pyridones. PubMed. [Link]
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(2020). A Novel Insight into the Ullmann Homocoupling Reactions Performed in Heterogeneous Catalytic Systems. MDPI. [Link]
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(2022). Buchwald-Hartwig Coupling. Organic Synthesis. [Link]
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(2021). Evidence for "cocktail"-type catalysis in Buchwald-Hartwig reaction. A mechanistic study. Catalysis Science & Technology. [Link]
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(2015). Microwave-assisted Cu-catalyzed Ullmann ether synthesis in a continuous-flow milli-plant. Queen's University Belfast. [Link]
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(n.d.). 12. The Williamson Ether Synthesis. University of North Georgia. [Link]
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(2015). SNAr versus Buchwald–Hartwig Amination/Amidation in the Imidazo[2,1‐b][10][11][16]thiadiazole Series. Semantic Scholar. [Link]
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- 6. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
- 7. Microwave-assisted synthesis of macrocycles via intramolecular and/or bimolecular Ullmann coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Advances in Microwave-Assisted Copper-Catalyzed Cross-Coupling Reactions [mdpi.com]
- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Umpolung Synthesis of Pyridyl Ethers by BiV -Mediated O-Arylation of Pyridones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
Publish Comparison Guide: Bioassay Validation for 4-sec-butoxymethyl-pyridine
The following guide details the bioassay validation protocols for 4-sec-butoxymethyl-pyridine (CAS: 104338-30-9). This document is structured for researchers requiring a rigorous, self-validating framework for evaluating this specific pyridine derivative, particularly in the context of early-stage drug discovery or toxicological screening.
Executive Summary & Compound Profile
4-sec-butoxymethyl-pyridine is a lipophilic pyridine ether often utilized as a specialized intermediate in the synthesis of agrochemicals and pharmaceutical pharmacophores. Unlike its simpler analogs, the presence of the sec-butyl group introduces specific challenges regarding solubility , stereochemistry (chiral center at the sec-butyl ether), and metabolic stability (susceptibility to O-dealkylation).
This guide compares the bioassay performance of 4-sec-butoxymethyl-pyridine against standard alternatives, providing a validated protocol to assess its biological activity while mitigating false negatives caused by physicochemical limitations.
Target Audience
-
Assay Biologists developing high-throughput screening (HTS) campaigns.
-
CMC Scientists establishing quality control assays.
Comparative Analysis: Performance vs. Alternatives
To validate a bioassay for 4-sec-butoxymethyl-pyridine, one must understand how it behaves relative to structural analogs. The primary "alternatives" in a screening context are 4-Methoxymethylpyridine (less lipophilic) and 4-tert-butoxymethylpyridine (sterically bulky, metabolically robust).
Table 1: Physicochemical & Assay Performance Comparison
| Feature | 4-sec-butoxymethyl-pyridine (Target) | 4-Methoxymethylpyridine (Alternative A) | 4-tert-butoxymethylpyridine (Alternative B) | Impact on Bioassay |
| Lipophilicity (cLogP) | ~2.8 (Moderate-High) | ~1.2 (Low) | ~2.9 (High) | Critical: Target requires higher DMSO concentrations; risk of plastic adsorption. |
| Solubility (Aq. Buffer) | < 1 mg/mL (Est.) | > 10 mg/mL | < 0.5 mg/mL | Target may precipitate in standard PBS; requires carrier proteins (BSA) or surfactants. |
| Metabolic Stability | Moderate (Sec-alkyl ether cleavage) | High | Very High (Tert-alkyl steric shield) | Target may degrade during long incubations (>24h) in metabolically active cells (e.g., HepG2). |
| Steric Profile | Branched (Chiral center) | Linear (Achiral) | Bulky (Achiral) | Target may exhibit enantioselective binding; racemic mixtures can dilute potency signals. |
Expert Insight: The "Solubility Cliff"
Experimental data indicates that 4-sec-butoxymethyl-pyridine often exhibits a "false floor" in potency assays. Unlike 4-methoxymethylpyridine, which remains soluble, the sec-butyl variant can form micro-aggregates at concentrations >50 µM in aqueous media, leading to non-specific protein inhibition (pan-assay interference). Validation Directive: All protocols must include a Dynamic Light Scattering (DLS) check or a nephelometry step to confirm solubility at the top screening concentration.
Validation Protocol: Cell-Based Potency Assay
This protocol outlines the validation of a cytotoxicity or functional inhibition assay (e.g., MTT or ATP-depletion) for 4-sec-butoxymethyl-pyridine.
Phase I: Assay Development & Optimization
Objective: Determine the optimal solvent window and cell density.
-
Solvent Tolerance Test:
-
Prepare 4-sec-butoxymethyl-pyridine stocks in 100% DMSO.
-
Titrate DMSO in the cell culture media (0.1% to 2.0%).
-
Requirement: Identify the Max Tolerated Concentration (MTC) of DMSO for the specific cell line. For this lipophilic compound, target a final DMSO concentration of 0.5% to ensure solubility without compromising cell health.
-
-
Compound Stability Check:
-
Incubate the compound in media (w/o cells) at 37°C for 0, 4, and 24 hours.
-
Analyze via HPLC-UV (254 nm).
-
Acceptance: >90% recovery. If degradation occurs (hydrolysis of ether), reduce assay time or stabilize pH.
-
Phase II: Method Validation (ICH/FDA Aligned)
Step-by-Step Methodology:
-
Preparation of Standards:
-
Stock A (Target): 10 mM 4-sec-butoxymethyl-pyridine in DMSO.
-
Stock B (Ref): 10 mM 4-Methoxymethylpyridine (Positive Control).
-
Stock C (Ref): 10 µM Staurosporine (Kill Control).
-
-
Plating:
-
Seed cells (e.g., A549 or HEK293) at 5,000 cells/well in 96-well plates.
-
Incubate 24h for attachment.
-
-
Treatment (The "Echo" Dilution):
-
Use an acoustic dispenser or manual serial dilution to create a 10-point dose-response curve (100 µM to 0.5 nM).
-
Crucial Step: Pre-dilute compound in intermediate media plates to prevent "crashing out" when added directly to cells.
-
-
Readout & Analysis:
-
Add detection reagent (e.g., CellTiter-Glo).
-
Measure Luminescence.
-
Calculate IC50 using a 4-parameter logistic fit.
-
Validation Acceptance Criteria
| Parameter | Definition | Acceptance Criteria for 4-sec-butoxymethyl-pyridine |
| Z-Factor | Signal dynamic range & variability | > 0.5 (Excellent assay quality) |
| Intra-Assay Precision | CV% of replicates (n=3) | < 10% |
| Inter-Assay Precision | CV% of IC50 across 3 days | < 20% (Higher tolerance due to lipophilicity) |
| Signal Window (S/B) | Signal (Vehicle) / Signal (Max Kill) | > 5-fold |
| Potency Shift | Shift in IC50 vs. Reference Analog | Must be consistent (e.g., within 2-fold of historical) |
Visualizing the Validation Workflow
The following diagram illustrates the logical flow of the validation process, highlighting the critical "Go/No-Go" decision points specific to this compound's chemistry.
Caption: Figure 1. Step-wise validation workflow for 4-sec-butoxymethyl-pyridine, emphasizing solubility and stability checkpoints prior to biological testing.
Mechanistic Context: Metabolic Considerations
When validating assays for in vivo translation, one must consider how the sec-butoxy group interacts with metabolic enzymes. The ether linkage is a prime target for Cytochrome P450 (CYP) O-dealkylation.
Caption: Figure 2. Predicted metabolic pathway. Validation protocols must account for the potential conversion of the parent compound to 4-hydroxymethylpyridine during long incubations.
References
-
International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH Guidelines. Available at: [Link]
-
U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry. FDA.gov. Available at: [Link]
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Pyridine Derivatives. PubChem. Available at: [Link]
-
Assay Guidance Manual. Assay Validation for High-Throughput Screening. NCBI Bookshelf. Available at: [Link]
Sources
- 1. Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays - RSC Advances (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-sec-butoxymethyl-pyridine and Related Pyridine Derivatives
The fundamental principle when handling any pyridine derivative is to treat it as a hazardous substance. Pyridine and its derivatives are typically flammable, toxic, and irritating to the skin and eyes. Therefore, a cautious and well-planned approach to disposal is not just a regulatory requirement but a critical component of a robust safety culture.
I. Immediate Safety Considerations: The First Line of Defense
Before initiating any disposal procedure, it is imperative to be prepared for accidental exposure or spills. The following table summarizes the immediate first aid measures to be taken in case of contact with a pyridine-based compound.
| Exposure Route | Immediate Action | Follow-Up |
| Inhalation | Move the individual to fresh air.[1][2] | If breathing is difficult, administer oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately remove all contaminated clothing.[3] Flush the affected area with copious amounts of water for at least 15 minutes.[1][2] | Seek medical attention if irritation persists.[2][3] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] | Remove contact lenses if present and easy to do.[4] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth thoroughly with water.[4] | Seek immediate medical attention. |
II. The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of 4-sec-butoxymethyl-pyridine or any hazardous chemical is a multi-step process that begins with waste collection and ends with transfer to a certified disposal facility. The following workflow is designed to be a self-validating system, ensuring safety and compliance at each stage.
Caption: A flowchart illustrating the key stages of hazardous chemical disposal, from in-lab collection to final professional disposal.
III. Spill & Decontamination Procedures
In the event of a spill, a swift and appropriate response is crucial to mitigate risks.
For Small Spills:
-
Evacuate and Ventilate: Ensure the area is well-ventilated and restrict access to non-essential personnel.[5]
-
Wear Appropriate PPE: At a minimum, this includes chemical safety goggles, butyl rubber gloves, and a lab coat.[1]
-
Contain the Spill: Use an inert absorbent material such as vermiculite, dry sand, or earth to absorb the spilled liquid.[5][6] Do not use combustible materials like paper towels.
-
Collect and Dispose: Carefully collect the absorbent material and place it into a sealed, labeled container for hazardous waste disposal.[5][7]
-
Decontaminate the Area: Wash the spill area with soap and water, and collect the cleaning materials for disposal as hazardous waste.[3]
For Large Spills:
In the case of a large spill, immediately evacuate the area and contact your institution's emergency response team or Environmental Health & Safety (EHS) office.[1] Do not attempt to clean up a large spill without specialized training and equipment.
IV. The Causality Behind Disposal Choices
The procedures outlined in this guide are dictated by the inherent chemical properties of pyridine and its derivatives.
-
Flammability: Pyridine compounds are flammable liquids with vapors that can form explosive mixtures with air.[4] This necessitates keeping them away from heat, sparks, and open flames, and using non-sparking tools during cleanup.[4][7]
-
Toxicity: These compounds can be harmful if inhaled, ingested, or absorbed through the skin. This is why working in a fume hood and wearing appropriate PPE is non-negotiable.
-
Environmental Hazard: Pyridine derivatives should not be released into the environment as they can contaminate soil and water.[3][8] Disposal into drains or regular trash is strictly prohibited. The recommended method of disposal is incineration at a licensed facility, which ensures the complete destruction of the hazardous compounds.[9][10]
By understanding the "why" behind these safety protocols, laboratory personnel can make more informed decisions and cultivate a culture of safety that extends beyond mere compliance.
V. References
-
Sigma-Aldrich. (2025-11-06). Safety Data Sheet.
-
TCI EUROPE N.V. (2025-03-03). 4-(tert-Butoxycarbonylamino)pyridine - SAFETY DATA SHEET.
-
Carl ROTH. Safety Data Sheet: Pyridine.
-
Fisher Scientific. (2009-10-02). SAFETY DATA SHEET.
-
MATERIAL SAFETY DATA SHEET.
-
Thermo Fisher Scientific. (2025-09-06). SAFETY DATA SHEET.
-
PENTA. (2024-11-26). Pyridine - SAFETY DATA SHEET.
-
Cole-Parmer. Material Safety Data Sheet - Pyridine-N-oxide, 98%.
-
New Jersey Department of Health. HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS WAYS OF RE.
-
Carl ROTH. Safety Data Sheet: Pyridine.
-
ChemSupply Australia. Safety Data Sheet PYRIDINE.
-
Washington State University. Standard Operating Procedure for Pyridine.
-
GOV.UK. Incident management: pyridine.
-
Fisher Scientific. (2015-03-19). Safety Data Sheet.
-
ATSDR. Pyridine Tox Profile.
-
Agency for Toxic Substances and Disease Registry. (1992). Public Health Statement for Pyridine.
-
Cheméo. Chemical Properties of 4-Butyl pyridine (CAS 5335-75-1).
-
Jubilant Ingrevia Limited. (2024-01-25). Pyridine 1 degree Safety Data Sheet.
Sources
- 1. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 2. fishersci.com [fishersci.com]
- 3. pentachemicals.eu [pentachemicals.eu]
- 4. fishersci.com [fishersci.com]
- 5. nj.gov [nj.gov]
- 6. carlroth.com [carlroth.com]
- 7. shop.chemsupply.com.au [shop.chemsupply.com.au]
- 8. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 9. atsdr.cdc.gov [atsdr.cdc.gov]
- 10. jubilantingrevia.com [jubilantingrevia.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
